CI-966 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F6NO3/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32/h2-10,20H,1,11-14H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHQDSBIBSKHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149194 | |
| Record name | CI 966 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110283-79-9 | |
| Record name | 1-[2-[Bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110283-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 966 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI 966 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CI-966 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HVE799MEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of CI-966 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, this compound effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties. It also explores the potential mechanisms underlying the compound's significant adverse psychiatric effects, which ultimately led to the discontinuation of its clinical development.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic action of GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[1] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter-1). GAT-1 is the predominant subtype in the brain and is primarily responsible for GABA reuptake at synapses.[2][3]
This compound was developed as a highly potent and selective inhibitor of GAT-1 with the therapeutic goal of treating conditions associated with reduced GABAergic function, such as epilepsy and anxiety.[4] Its mechanism of action relies on the principle that inhibiting GAT-1 will lead to an accumulation of GABA in the synaptic cleft, prolonging its inhibitory effect on postsynaptic neurons.
Molecular Mechanism of Action
The primary molecular target of CI-966 is the GAT-1 protein. By binding to GAT-1, CI-966 competitively inhibits the transport of GABA, effectively blocking its reuptake from the synapse. This leads to an increased concentration of GABA in the synaptic cleft, resulting in enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B receptors).
Binding Affinity and Potency
CI-966 exhibits high potency and selectivity for GAT-1. The following table summarizes the available quantitative data on its inhibitory activity.
| Parameter | Species | Value | Reference |
| IC50 | Human GAT-1 | 0.26 µM | [4] |
| IC50 | Rat GAT-1 | 1.2 µM | [5] |
Signaling Pathways and Downstream Effects
The inhibition of GAT-1 by CI-966 initiates a cascade of events that ultimately modulate neuronal activity. The increased synaptic GABA concentration leads to a greater activation of postsynaptic GABA-A and GABA-B receptors.
Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels, also contributing to an inhibitory postsynaptic potential.
Experimental Protocols
The mechanism of action of CI-966 has been investigated using a variety of in vitro and in vivo experimental techniques.
[3H]GABA Uptake Assay
This assay is used to determine the inhibitory potency of compounds on GAT-1.
Protocol:
-
Cell Culture: Cells expressing the target GAT-1 (e.g., HEK293 cells transfected with the GAT-1 gene) are cultured to confluence in appropriate multi-well plates.
-
Pre-incubation: The cells are washed with a buffered salt solution and then pre-incubated with various concentrations of this compound for a specified time.
-
Initiation of Uptake: A solution containing a known concentration of [3H]GABA is added to each well to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]GABA uptake against the concentration of CI-966.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a living animal.
Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules, including GABA, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentration of GABA over time.[6]
Pharmacokinetics
Pharmacokinetic studies in laboratory animals have shown that CI-966 is orally bioavailable. The table below summarizes key pharmacokinetic parameters.
| Parameter | Species | Dose | Value | Reference |
| Tmax (oral) | Dog | 1.39 mg/kg | 0.7 hr | [7] |
| Tmax (oral) | Rat | 5 mg/kg | 4.0 hr | [7] |
| t1/2 (IV) | Dog | 1.39 mg/kg | 1.2 hr | [7] |
| t1/2 (IV) | Rat | 5 mg/kg | 4.5 hr | [7] |
| Oral Bioavailability | Dog | 1.39 mg/kg | 100% | [7] |
| Oral Bioavailability | Rat | 5 mg/kg | 100% | [7] |
Mechanism of Adverse Psychiatric Effects
Despite its promising anticonvulsant activity in preclinical models, the clinical development of CI-966 was halted due to the emergence of severe psychiatric adverse effects in humans at higher doses, including psychosis. The precise mechanism underlying these effects is not fully understood, but it is hypothesized to involve a profound disruption of the delicate balance between GABAergic and glutamatergic neurotransmission.
A significant increase in global GABA levels can lead to a widespread and non-physiological dampening of neuronal activity. This could, in turn, trigger compensatory changes in other neurotransmitter systems, particularly the glutamate (B1630785) system, which is the primary excitatory system in the brain. An imbalance between inhibition and excitation is a key hypothesis in the pathophysiology of schizophrenia.
Conclusion
This compound is a potent and selective GAT-1 inhibitor that effectively enhances GABAergic neurotransmission by increasing synaptic GABA levels. While its mechanism of action showed therapeutic promise for conditions like epilepsy, the severe psychiatric adverse effects observed in clinical trials highlighted the critical importance of maintaining a balanced interplay between inhibitory and excitatory neurotransmitter systems. Further research into the precise molecular mechanisms underlying these adverse effects is crucial for the future development of safer and more effective modulators of the GABAergic system.
References
- 1. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CI-966 Hydrochloride: A Selective GAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] By blocking GAT-1, CI-966 effectively increases the concentration and prolongs the action of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[3][4] This mechanism of action confers upon CI-966 significant anticonvulsant and neuroprotective properties, which have been demonstrated in various preclinical models.[5][6][7]
Initially investigated for its therapeutic potential in epilepsy and anxiety, the clinical development of CI-966 was discontinued (B1498344) due to the emergence of severe neurological and psychiatric adverse effects at higher doses in early-phase human trials.[3] Despite its discontinuation for clinical use, CI-966 remains a valuable pharmacological tool for researchers studying the intricacies of the GABAergic system and the role of GAT-1 in health and disease.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its in vitro and in vivo evaluation.
Mechanism of Action
The primary mechanism of action of CI-966 is the selective inhibition of the GAT-1 transporter.[3][5] GAT-1 is a sodium- and chloride-dependent transporter responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1][2] By binding to GAT-1, CI-966 competitively inhibits GABA uptake into presynaptic neurons and surrounding glial cells.[4] This leads to an accumulation of GABA in the extracellular space, resulting in the potentiation of GABAergic signaling at both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[8] The enhanced inhibitory tone in the CNS is believed to underlie the anticonvulsant and anxiolytic effects of CI-966.[3][7]
dot
Caption: GABAergic Synapse and the Action of CI-966.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [5][6] |
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl | [5][9] |
| Molecular Weight | 509.87 g/mol | [5][6] |
| CAS Number | 110283-66-4 | [5][6] |
| Purity | ≥98% | [5][6] |
| Solubility | Soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO | [5][6] |
| Appearance | White to off-white solid | [9] |
| Storage | Desiccate at room temperature | [5][6] |
In Vitro Pharmacology
The in vitro activity of this compound has been primarily characterized by its potent and selective inhibition of the GAT-1 transporter.
| Parameter | Species | Value (IC₅₀) | Reference(s) |
| GAT-1 Inhibition | Human (cloned) | 0.26 µM | [3][4][5][6][10] |
| GAT-1 Inhibition | Rat (cloned) | 1.2 µM | [4][5][6][10] |
| Selectivity | >200-fold selective for GAT-1 over GAT-2 and GAT-3 | [4][5][6] |
In Vivo Pharmacology & Pharmacokinetics
In vivo studies have demonstrated the anticonvulsant and neuroprotective effects of CI-966. It is centrally active upon systemic administration.[5][6]
Anticonvulsant Activity
CI-966 has shown efficacy in various animal models of epilepsy.[7]
Pharmacokinetics
Pharmacokinetic studies have been conducted in several animal species.
| Parameter | Species | Dose | Value | Reference(s) |
| tmax (oral) | Dog | 1.39 mg/kg | 0.7 hr | [7] |
| tmax (oral) | Rat | 5 mg/kg | 4.0 hr | [7] |
| t₁/₂ (IV) | Dog | 1.39 mg/kg | 1.2 hr | [7] |
| t₁/₂ (IV) | Rat | 5 mg/kg | 4.5 hr | [7] |
| Oral Bioavailability | Dog | 1.39 mg/kg | 100% | [7] |
| Oral Bioavailability | Rat | 5 mg/kg | 100% | [7] |
| Major Elimination Route | Dog | Oral [¹⁴C]CI-966 | Fecal (89%) | [7] |
| Major Elimination Route | Rat (bile-duct cannulated) | Oral [¹⁴C]CI-966 | Biliary (75%) | [7] |
Experimental Protocols
In Vitro GABA Uptake Assay
This protocol describes a method to determine the inhibitory activity of CI-966 on GAT-1 using a radiolabeled GABA uptake assay in synaptosomes.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
Scintillation fluid
-
Homogenizer, centrifuges, scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in Krebs-HEPES buffer.
-
-
GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of initial uptake rates.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold Krebs-HEPES buffer to remove unincorporated [³H]GABA.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Quantify the amount of [³H]GABA taken up by the synaptosomes using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-labeled GAT-1 inhibitor (e.g., tiagabine) or by conducting the assay at 4°C.
-
Calculate the percentage of inhibition for each concentration of CI-966.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol outlines the procedure for recording GABA-evoked currents in brain slices to assess the effect of CI-966 on GAT-1 function.
Materials:
-
Rodent brain slices (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
This compound
-
GABA
-
Patch-clamp amplifier, micromanipulator, microscope
Procedure:
-
Brain Slice Preparation:
-
Prepare acute brain slices (250-350 µm thick) from a rodent using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber and perfuse continuously with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Record baseline GABA-evoked currents by brief, local application of GABA.
-
Bath-apply this compound at the desired concentration and allow it to equilibrate.
-
Record GABA-evoked currents in the presence of CI-966.
-
-
Data Analysis:
-
Measure the amplitude and duration of the GABA-evoked currents before and after the application of CI-966.
-
An increase in the amplitude and/or duration of the GABA-evoked current in the presence of CI-966 indicates inhibition of GAT-1.
-
In Vivo Anticonvulsant Activity Assessment
This section describes two standard models for evaluating the anticonvulsant efficacy of CI-966.
6.3.1 Maximal Electroshock (MES) Seizure Test
Materials:
-
Mice or rats
-
This compound
-
Vehicle control
-
Electroshock device with corneal electrodes
Procedure:
-
Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection).
-
At the time of predicted peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of tonic hindlimb extension is considered a protective effect.
-
Calculate the percentage of animals protected at each dose and determine the ED₅₀.
6.3.2 Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Materials:
-
Mice or rats
-
This compound
-
Vehicle control
-
Pentylenetetrazol (PTZ)
Procedure:
-
Administer this compound or vehicle to the animals.
-
At the time of predicted peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. in mice).
-
Immediately place each animal in an individual observation chamber.
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs lasting at least 5 seconds).
-
The absence of clonic seizures is considered a protective effect.
-
Calculate the percentage of animals protected at each dose and determine the ED₅₀.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of a GAT-1 inhibitor like CI-966.
dot
Caption: Workflow for GAT-1 Inhibitor Screening.
Conclusion
This compound is a well-characterized, potent, and selective GAT-1 inhibitor. While its clinical development was halted, it remains an indispensable research tool for elucidating the role of GAT-1 and the broader GABAergic system in neuronal function and dysfunction. The data and protocols presented in this guide are intended to support researchers in the effective utilization of CI-966 for advancing our understanding of GABAergic neurotransmission and its therapeutic potential.
References
- 1. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 7. Not all that glitters is gold: A guide to critical appraisal of animal drug trials in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioivt.com [bioivt.com]
- 10. homepages.gac.edu [homepages.gac.edu]
The Development of CI-966 Hydrochloride: A Technical Overview and Retrospective
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), emerged from the Parke-Davis research pipeline in the late 1980s and early 1990s as a promising candidate for the treatment of epilepsy and other neurological disorders. Its mechanism of action, centered on enhancing GABAergic neurotransmission by blocking the reuptake of gamma-aminobutyric acid (GABA), represented a targeted approach to central nervous system therapeutics. Despite demonstrating significant anticonvulsant, anxiolytic, and neuroprotective potential in preclinical models, the clinical development of CI-966 was abruptly halted during Phase I trials due to the manifestation of severe and unexpected neurological and psychiatric adverse effects. This technical guide provides an in-depth history of the development of this compound, detailing its synthesis, mechanism of action, preclinical pharmacology, and the pivotal clinical findings that led to its discontinuation.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic concentration of GABA is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Pharmacological inhibition of GATs, particularly the neuronally expressed GAT-1, presents a logical strategy for augmenting GABAergic signaling and thereby achieving therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.
This compound, chemically known as 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, was developed by Parke-Davis with this therapeutic rationale.[1] As a highly selective inhibitor of GAT-1, CI-966 was designed to increase the synaptic availability of GABA, thereby enhancing inhibitory neurotransmission.
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride |
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl |
| Molecular Weight | 509.87 g/mol |
| CAS Number | 110283-66-4 |
Mechanism of Action and Pharmacology
CI-966 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 reduces the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors. This enhancement of GABAergic neurotransmission results in a generalized inhibitory effect on the central nervous system.
In Vitro Potency and Selectivity
CI-966 demonstrates high potency for the human GAT-1 transporter. Studies on cloned human GABA transporters revealed its significant selectivity for GAT-1 over other GABA transporter subtypes.
Table 2: In Vitro Potency and Selectivity of CI-966
| Transporter | IC₅₀ (µM) |
| Human GAT-1 | 0.26[1] |
| Rat GAT-1 | 1.2 |
| GAT-2 | > 200-fold selectivity vs. GAT-1 |
| GAT-3 | > 200-fold selectivity vs. GAT-1 |
Preclinical Development
The preclinical evaluation of this compound showcased its potential as a broad-spectrum anticonvulsant and neuroprotective agent.
Experimental Protocols
A definitive, detailed protocol for CI-966 is not publicly available. However, a typical GAT-1 inhibition assay from that era would involve the following steps:
-
Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals, would be prepared from rat brain tissue (e.g., cerebral cortex) through a series of homogenization and centrifugation steps.
-
[³H]-GABA Uptake Assay:
-
Synaptosomes would be pre-incubated in a physiological buffer.
-
This compound at various concentrations would be added to the synaptosome suspension.
-
The uptake reaction would be initiated by the addition of a low concentration of radiolabeled GABA ([³H]-GABA).
-
After a short incubation period, the uptake would be terminated by rapid filtration through glass fiber filters, separating the synaptosomes from the incubation medium.
-
The radioactivity retained on the filters, representing the amount of [³H]-GABA taken up by the synaptosomes, would be measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of CI-966 that inhibits 50% of the specific [³H]-GABA uptake (IC₅₀) would be determined by non-linear regression analysis of the concentration-response curve.
While the specific models used for CI-966 are not exhaustively detailed in all publications, standard preclinical models for anticonvulsant screening in that period included:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Rodents (mice or rats) would be administered this compound or vehicle.
-
At the time of expected peak effect, a brief electrical stimulus would be delivered via corneal or ear-clip electrodes.
-
The animals would be observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose of CI-966 that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) would be calculated.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures.
-
Rodents would be pre-treated with this compound or vehicle.
-
A convulsant dose of pentylenetetrazol would be administered subcutaneously.
-
The animals would be observed for a set period for the occurrence of clonic seizures.
-
The ED₅₀ for protection against clonic seizures would be determined.
-
Pharmacokinetics in Animals
Pharmacokinetic studies were conducted in rats and dogs to understand the absorption, distribution, metabolism, and excretion of CI-966.
Table 3: Pharmacokinetic Parameters of CI-966 in Animals
| Parameter | Rat (5 mg/kg oral) | Dog (1.39 mg/kg oral) |
| tₘₐₓ (hr) | 4.0 | 0.7 |
| t₁/₂ elimination (hr) | 4.5 | 1.2 |
| Oral Bioavailability | 100% | 100% |
| Major Excretion Route | Biliary (75%) | Fecal (89%) |
These data indicate that CI-966 is well-absorbed orally in both species. The primary route of elimination is through the feces, suggesting significant biliary excretion.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials for the treatment of epilepsy. The study was designed to assess the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.
Phase I Clinical Trial Design (General Overview)
A typical Phase I trial for an antiepileptic drug during that time would have been a dose-escalation study:
-
Participants: A small number of healthy adult volunteers.
-
Design: Single-ascending dose or multiple-ascending dose cohorts.
-
Dosage: Starting with a very low dose, with subsequent cohorts receiving increasingly higher doses after the safety of the previous dose level was established.
-
Assessments: Close monitoring for adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters. Pharmacokinetic blood sampling would also be performed to determine parameters such as Cₘₐₓ, tₘₐₓ, and t₁/₂.
Adverse Events and Discontinuation
The Phase I trial of CI-966 revealed a dose-limiting and ultimately prohibitive safety profile. While doses between 1 and 10 mg were generally well-tolerated, higher doses produced severe adverse effects.[1]
-
25 mg dose: Produced memory deficits.[1]
-
50 mg dose: Resulted in a range of severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and prolonged psychotic adverse effects resembling schizophrenia and mania.[1]
These severe psychotomimetic and neurological adverse effects were deemed unacceptable, leading to the discontinuation of the clinical development of this compound. The adverse event profile was considered to be a direct consequence of the profound enhancement of GABAergic neurotransmission.
Conclusion and Retrospective Analysis
The development history of this compound serves as a significant case study in CNS drug development. While the compound demonstrated high potency and selectivity for its intended target and showed promising efficacy in preclinical models, its clinical translation was thwarted by an on-target, mechanism-based toxicity. The profound and widespread enhancement of GABAergic inhibition in the human brain led to unacceptable neurological and psychiatric side effects.
The story of CI-966 underscores the delicate balance required for modulating neurotransmitter systems and highlights the challenges of extrapolating preclinical safety data to humans. Although CI-966 itself was not a successful therapeutic, the knowledge gained from its development contributed to a deeper understanding of the role of GAT-1 in the brain and informed the development of subsequent GABAergic modulators with more favorable therapeutic windows.
References
An In-Depth Technical Guide on the Anticonvulsant Properties of CI-966 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which showed early promise as a novel anticonvulsant agent. By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, CI-966 enhances GABAergic neurotransmission, a key mechanism for controlling neuronal hyperexcitability that underlies epileptic seizures. This technical guide provides a comprehensive overview of the anticonvulsant properties of CI-966, detailing its mechanism of action, summarizing available preclinical data, and outlining the experimental protocols used in its evaluation. Despite its potent anticonvulsant effects, the clinical development of CI-966 was halted due to the emergence of severe adverse neurological and psychiatric effects at higher doses. This document aims to serve as a detailed resource for researchers in the fields of epilepsy, neuroscience, and pharmacology.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain. The development of new antiepileptic drugs (AEDs) with novel mechanisms of action is a critical area of research. One promising strategy involves the enhancement of GABAergic inhibition. This compound emerged as a significant compound in this area due to its high affinity and selectivity for GAT-1, a key protein responsible for clearing GABA from the synapse.
Mechanism of Action
CI-966 is a potent and selective, non-competitive inhibitor of the GABA transporter 1 (GAT-1) with an in vitro IC50 value of 0.26 μM.[1] GAT-1 is a presynaptic and glial membrane transporter that plays a crucial role in terminating the action of GABA by removing it from the synaptic cleft. By inhibiting GAT-1, CI-966 increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA-A and GABA-B receptors. This leads to increased chloride influx and potassium efflux, respectively, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This potentiation of GABAergic inhibition is the primary mechanism underlying the anticonvulsant effects of CI-966.
Signaling Pathway of CI-966 Action
References
Neuroprotective Effects of CI-966 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which has demonstrated neuroprotective properties in preclinical models of cerebral ischemia. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, CI-966 enhances GABAergic transmission. This guide provides a comprehensive overview of the neuroprotective effects of CI-966 and related GAT-1 inhibitors, detailing the mechanism of action, summarizing key quantitative data from relevant studies, outlining experimental protocols, and visualizing the implicated signaling pathways. The information presented is intended to serve as a technical resource for professionals in the fields of neuroscience research and drug development.
Introduction
This compound is a central nervous system depressant that acts as a highly potent and selective blocker of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM.[1] This inhibition of GABA reuptake leads to increased extracellular concentrations of GABA, thereby augmenting GABAergic neurotransmission.[1] Initially investigated as a potential anticonvulsant and anxiolytic, CI-966 was also explored for its neuroprotective capabilities.[1] The enhancement of inhibitory signaling in the brain is a promising strategy to counteract the excessive neuronal excitation that is a hallmark of many neurological disorders, including ischemic stroke. While clinical development of CI-966 was discontinued (B1498344) due to adverse effects at higher doses, its potent neuroprotective actions in preclinical models remain a subject of significant scientific interest.[1]
Mechanism of Action
The primary mechanism of action for the neuroprotective effects of this compound is the inhibition of GAT-1.[1] GAT-1 is a key protein responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking GAT-1, CI-966 increases the availability of GABA in the synapse, leading to prolonged activation of both ionotropic GABA-A and metabotropic GABA-B receptors. This enhanced GABAergic signaling is thought to confer neuroprotection through several downstream effects, including the reduction of excitotoxicity, suppression of neuroinflammation, and activation of pro-survival signaling cascades. Studies on other GAT-1 inhibitors, such as tiagabine (B1662831), have shown that this mechanism can lead to a significant reduction in neuronal damage following an ischemic event.
Data Presentation: Neuroprotective Efficacy of GAT-1 Inhibitors
While specific quantitative data from the primary study on CI-966's neuroprotective effects in a gerbil ischemia model is not publicly detailed, studies on other selective GAT-1 inhibitors in similar models provide valuable insights into the potential efficacy of this class of compounds.
| Compound | Animal Model | Ischemia Model | Dosing Regimen | Key Findings | Reference |
| Tiagabine | Gerbil | Global Ischemia | 15 mg/kg, 30 min before ischemia | Significant neuroprotection (p<0.001) in the temperature-uncontrolled group. | [2] |
| Tiagabine | Rat | Focal Cerebral Ischemia (2h MCAo) | 10, 20, and 40 mg/kg, i.p., 2h after reperfusion | Dose-dependent reduction in brain infarction volume and improved neurobehavioral outcome. | [1] |
| NNC-711 | Gerbil | Bilateral Common Carotid Artery Occlusion | 0.5-1.0 mg/kg | Effective in protecting against ischemia-induced death of CA1 pyramidal neurons. | [3] |
Experimental Protocols
The following are representative experimental protocols for evaluating the neuroprotective effects of GAT-1 inhibitors in rodent models of cerebral ischemia.
Transient Forebrain Global Ischemia in Gerbils
This model is used to assess neuroprotection against neuronal damage in the hippocampus, particularly the vulnerable CA1 region.
Protocol:
-
Animal Preparation: Adult Mongolian gerbils are anesthetized.
-
Surgical Procedure: A ventral midline incision is made in the neck to expose both common carotid arteries.
-
Induction of Ischemia: Cerebral ischemia is induced by bilateral occlusion of the common carotid arteries with aneurysm clips for a specified duration (e.g., 5 minutes).
-
Reperfusion: The clips are removed to allow for reperfusion of the brain.
-
Drug Administration: The GAT-1 inhibitor (e.g., Tiagabine at 15 mg/kg) is administered intraperitoneally at a predetermined time point, such as 30 minutes before the ischemic insult.[2]
-
Post-Operative Care: Animals are monitored for recovery, and body temperature is maintained.
-
Outcome Assessment:
-
Histology: After a survival period (e.g., 7 or 28 days), animals are euthanized, and brains are processed for histological analysis (e.g., cresyl violet staining) to quantify neuronal survival in the hippocampal CA1 region.[2]
-
Behavioral Testing: Cognitive function can be assessed using tasks such as the radial-arm maze to evaluate working memory.[2]
-
Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)
This model mimics a common type of human stroke.
Protocol:
-
Animal Preparation: Adult rats (e.g., Wistar) are anesthetized.
-
Surgical Procedure: The middle cerebral artery (MCA) is occluded, typically by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
Duration of Ischemia and Reperfusion: The occlusion is maintained for a specific period (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion.[1]
-
Drug Administration: The GAT-1 inhibitor (e.g., Tiagabine at 10, 20, or 40 mg/kg) is administered intraperitoneally at a specific time point, such as 2 hours after the onset of reperfusion.[1]
-
Outcome Assessment:
-
Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Neurobehavioral Scoring: Neurological deficits are assessed using a standardized scoring system to evaluate motor and sensory function.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying the neuroprotective effects of this compound.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for in vivo neuroprotection studies.
Conclusion
This compound, as a potent and selective GAT-1 inhibitor, demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia. The mechanism, centered on the enhancement of GABAergic inhibition, offers a rational approach to mitigating the excitotoxic cascade that follows an ischemic insult. While the clinical development of CI-966 was halted, the compound and its analogues serve as valuable pharmacological tools for investigating the role of the GABAergic system in neuronal injury and protection. The data from related GAT-1 inhibitors like tiagabine and NNC-711 strongly support the therapeutic hypothesis. Further research into the downstream signaling pathways activated by GAT-1 inhibition may uncover novel targets for the development of neuroprotective agents with improved safety profiles. This guide provides a foundational resource for researchers aiming to build upon this promising area of investigation.
References
- 1. Dose-dependent neuroprotection with tiagabine in a focal cerebral ischemia model in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of tiagabine in transient forebrain global ischemia: an in vivo microdialysis, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
CI-966 hydrochloride chemical structure and properties
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] By blocking GAT-1, CI-966 effectively increases the concentration and prolongs the action of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[4][5] This mechanism of action led to its investigation as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and as a neuroprotectant.[1][6]
Developed as a centrally active compound capable of crossing the blood-brain barrier, CI-966 showed promising anticonvulsant properties in various preclinical models.[2][4][7] However, its clinical development for epilepsy was halted during Phase I trials due to the emergence of severe neurological and psychiatric adverse effects at higher doses.[1] Despite its failure as a therapeutic drug, CI-966 remains a valuable pharmacological tool for researchers studying the GABAergic system and the role of GAT-1 in health and disease. This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and key experimental findings.
Chemical Structure and Physicochemical Properties
This compound is the salt form of the parent compound CI-966. Its chemical and physical properties are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [8][9] |
| CAS Number | 110283-66-4 | [2][8][9] |
| Molecular Formula | C₂₃H₂₂ClF₆NO₃ | [8] |
| Molecular Weight | 509.87 g/mol | [2][8][9] |
| Purity | ≥98% (by HPLC) | [9] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol | [2][9][10] |
| Storage Conditions | Short term (days to weeks): Store at 0 - 4°C, desiccated. Long term (months to years): Store at -20°C. | [2][8] |
Mechanism of Action and Pharmacology
The primary pharmacological action of CI-966 is the selective inhibition of the GAT-1 transporter.[3] GAT-1 is crucial for clearing GABA from the synapse, thus terminating its inhibitory signal.[4] By blocking this transporter, CI-966 enhances GABA-mediated inhibition.[5]
CI-966 demonstrates high selectivity for GAT-1 over other GABA transporters.[2][9] This selectivity is critical for its targeted pharmacological effect. The compound's potency, measured by its half-maximal inhibitory concentration (IC₅₀), has been determined for several cloned human and rat transporters.
| Target Transporter | Species | IC₅₀ Value (μM) | Reference(s) |
| GAT-1 | Human | 0.26 | [1][2][3] |
| GAT-1 | Rat | 1.2 | [2][3] |
| GAT-2 | Rat | 297 | [3] |
| GAT-3 | Human | 333 | [3] |
| GAT-3 | Rat | 1140 | [3] |
| BGT-1 | Human | 300 | [3] |
The data clearly indicates that CI-966 is over 200-fold more selective for human GAT-1 compared to other GABA transporters like GAT-3 and BGT-1.[2][3]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models demonstrated that CI-966 has excellent oral bioavailability and is rapidly absorbed.[7]
| Parameter | Dog | Rat | Reference(s) |
| Oral Dose | 1.39 mg/kg | 5 mg/kg | [7] |
| Tₘₐₓ (Time to Peak Concentration) | 0.7 hours | 4.0 hours | [3][7] |
| t₁/₂ (Elimination Half-life, IV) | 1.2 hours | 4.5 hours | [3][7] |
| Absolute Oral Bioavailability | 100% | 100% | [3][7] |
| Primary Excretion Route | Fecal (89%) | Biliary (75%) | [7] |
Clinical Development and Discontinuation
CI-966 was advanced into Phase I human clinical trials for the treatment of epilepsy.[1] While lower doses were tolerated, escalation to higher doses revealed a narrow therapeutic window and led to the emergence of severe adverse effects, ultimately causing the termination of its development.[1]
The severe psychotomimetic effects observed at the 50 mg dose were described as similar to schizophrenia or mania and were of prolonged duration, lasting several days.[1] This unacceptable safety profile prevented further clinical investigation.[1]
Experimental Protocols
Detailed experimental protocols are typically found within the primary research literature. Below is a generalized methodology for a GABA uptake inhibition assay, a fundamental experiment used to characterize compounds like CI-966.
Objective: To determine the IC₅₀ value of CI-966 for the GAT-1 transporter.
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK-293 or CHO) engineered to express the human GAT-1 transporter. Culture the cells to an appropriate confluency in multi-well plates.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to cover a wide concentration range (e.g., from 1 nM to 100 μM).
-
Uptake Assay:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells for 10-20 minutes with the various concentrations of CI-966 or vehicle (DMSO) as a control.
-
Initiate the uptake reaction by adding a solution containing a low concentration of radiolabeled GABA (e.g., [³H]GABA) and continue incubation for a short period (e.g., 10-30 minutes) at room temperature or 37°C.
-
-
Termination and Washing: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer or detergent (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Radioactivity counts are proportional to the amount of GABA taken up by the cells.
-
Plot the percentage of inhibition of [³H]GABA uptake versus the logarithm of the CI-966 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.
-
Conclusion
This compound is a highly potent and selective GAT-1 inhibitor with a well-characterized pharmacological profile. Its ability to enhance GABAergic neurotransmission gave it a strong preclinical rationale as a novel anticonvulsant. However, the compound's clinical utility was ultimately limited by an unacceptably narrow therapeutic index, with severe CNS toxicity emerging at doses only slightly higher than those that were well-tolerated.[1] While not a viable therapeutic agent, this compound continues to serve as an important reference compound and research tool for elucidating the complex roles of the GAT-1 transporter in the central nervous system.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. CI 966 hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 10. apexbt.com [apexbt.com]
CI-966 Hydrochloride: A Technical Guide to its GAT-1 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of CI-966 hydrochloride on the GABA transporter 1 (GAT-1). It includes quantitative data on its potency, detailed experimental protocols for assessing its activity, and a visualization of the relevant biological pathways.
Quantitative Data: IC50 Values
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] Its inhibitory potency, as determined by the half-maximal inhibitory concentration (IC50), varies between species. The compound displays significant selectivity for GAT-1 over other GABA transporter subtypes, such as GAT-2 and GAT-3.[2]
| Compound | Target | Species | IC50 Value | Reference |
| This compound | GAT-1 | Human | 0.26 µM | Borden et al., 1994[1][2] |
| This compound | GAT-1 | Rat | 1.2 µM | Borden et al., 1994 |
Experimental Protocol: [³H]GABA Uptake Assay
The determination of the IC50 value for this compound on GAT-1 is typically performed using a radiolabeled substrate uptake assay. The following is a detailed methodology based on standard protocols for assessing GAT-1 inhibition.
Objective: To measure the concentration-dependent inhibition of [³H]gamma-aminobutyric acid ([³H]GABA) uptake by this compound in cells expressing the GAT-1 transporter.
Materials:
-
Cell Line: Human embryonic kidney (HEK-293) cells or other suitable cell line stably or transiently expressing the human or rat GAT-1 transporter.
-
Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, pH 7.4 with NaOH).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
Instrumentation: Liquid scintillation counter, cell culture equipment.
Procedure:
-
Cell Culture and Plating:
-
Culture the GAT-1 expressing cells in appropriate media and conditions.
-
Plate the cells in 24- or 48-well plates at a density that allows for confluent monolayers on the day of the assay.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Prepare a working solution of [³H]GABA in assay buffer at a concentration near its Km for GAT-1 (typically in the low micromolar range).
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding the [³H]GABA working solution to each well.
-
Incubate for a short, linear uptake period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT-1 inhibitor, such as tiagabine) from the total uptake.
-
Plot the percentage of specific [³H]GABA uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualization of Signaling Pathways
The following diagrams illustrate the key biological pathways related to GAT-1 function and its inhibition by this compound.
Caption: Overview of a GABAergic synapse.
Caption: Mechanism of GAT-1 inhibition by CI-966 HCl.
References
In Vivo Effects of CI-966 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this compound effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism of action has been investigated for its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vivo effects of CI--966 hydrochloride, focusing on its anticonvulsant, neuroprotective, and neurochemical properties. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in the field.
Core Mechanism of Action: GAT-1 Inhibition
This compound exerts its pharmacological effects by selectively inhibiting the GABA Transporter 1 (GAT-1). GAT-1 is a presynaptic transporter responsible for the reuptake of GABA from the synaptic cleft back into the presynaptic neuron. This reuptake process terminates the inhibitory signal of GABA. By blocking GAT-1, this compound prolongs the presence of GABA in the synapse, leading to an overall enhancement of inhibitory neurotransmission.
Quantitative In Vivo Data
The following tables summarize the key quantitative data from in vivo studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Primary Excretion Route |
| Rat | 5 mg/kg | Oral | 4.0 | 4.5 | 100 | Biliary (75%)[1] |
| Dog | 1.39 mg/kg | Oral | 0.7 | 1.2 | 100 | Fecal (89%)[1] |
| Dog | 1.39 mg/kg | IV | - | 1.2 | - | - |
Table 2: Anticonvulsant Activity of this compound
Specific ED50 values for CI-966 in MES and PTZ seizure models were not available in the searched literature. The compound is known to exhibit anticonvulsant properties in various animal models.
Table 3: Neuroprotective Effects of this compound in a Gerbil Model of Cerebral Ischemia[1]
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (counts/10 min) | Hippocampal CA1 Neuronal Damage (%) |
| Sham | - | ~100 | 0 |
| Ischemia + Vehicle | - | ~400 | ~80 |
| Ischemia + CI-966 | 10 | ~200 | ~30 |
Detailed Experimental Protocols
Anticonvulsant Activity Assessment
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Male ICR mice (23 ± 3 g).
-
Drug Administration: The test compound, this compound, is administered orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.
-
Seizure Induction: One hour after drug administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 200 ms) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
This model is used to identify compounds that raise the seizure threshold.
-
Animals: Male Wistar rats.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.
-
Seizure Induction: Thirty minutes after drug administration, a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) is administered.
-
Endpoint: The animals are observed for 30 minutes, and the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded.
-
Data Analysis: The dose of the compound that protects 50% of the animals from generalized seizures (ED50) is determined.
Neuroprotection Assessment in a Gerbil Model of Cerebral Ischemia[1]
-
Animals: Male Mongolian gerbils.
-
Ischemia Induction: Cerebral ischemia is induced by bilateral occlusion of the common carotid arteries for 5 minutes.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) shortly before the ischemic insult.
-
Behavioral Assessment: Locomotor activity is measured at 24 hours post-ischemia to assess functional outcome.
-
Histological Analysis: Four days after ischemia, the brains are perfusion-fixed, and hippocampal sections are stained to assess the extent of neuronal damage in the CA1 region.
-
Data Analysis: Locomotor activity and the percentage of surviving neurons in the CA1 region are compared between the treatment groups.
In Vivo Microdialysis for Extracellular GABA Measurement
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or striatum).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Drug Administration: After a stable baseline of extracellular GABA is established, this compound is administered systemically (i.p. or p.o.) or locally through the microdialysis probe.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in extracellular GABA levels from baseline are calculated and compared between different dose groups.
Discussion of In Vivo Effects
Anticonvulsant Effects
Neuroprotective Effects
In a gerbil model of global cerebral ischemia, this compound demonstrated significant neuroprotective effects. A 10 mg/kg intraperitoneal dose reduced post-ischemic hyperlocomotion and, more importantly, substantially decreased neuronal death in the vulnerable CA1 region of the hippocampus.[1] This suggests that by augmenting GABAergic inhibition, CI-966 can mitigate the excitotoxic cascade that leads to neuronal damage following an ischemic insult.
Neurochemical Effects
As a GAT-1 inhibitor, the principal neurochemical effect of this compound is the elevation of extracellular GABA levels. While specific quantitative data on the dose-dependent increase in GABA in different brain regions for CI-966 are not available in the reviewed literature, studies with other GAT-1 inhibitors have consistently shown a significant increase in extracellular GABA concentrations in areas such as the hippocampus and striatum, as measured by in vivo microdialysis.
Behavioral Effects and Adverse Events
Conclusion
This compound is a potent GAT-1 inhibitor with demonstrated anticonvulsant and neuroprotective effects in preclinical in vivo models. Its mechanism of action, centered on the enhancement of GABAergic neurotransmission, provides a strong rationale for its therapeutic potential. The provided experimental protocols offer a foundation for further investigation of this and similar compounds. However, a more detailed characterization of its dose-dependent effects on seizure control, extracellular GABA levels in various brain regions, and a thorough investigation of its behavioral profile at higher doses in animal models are necessary to fully understand its in vivo properties and to guide future drug development efforts targeting the GABAergic system.
References
An In-depth Technical Guide to CI-966 Hydrochloride and its Impact on GABAergic Transmission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, CI-966 effectively increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission in the central nervous system (CNS). This mechanism of action led to its investigation as a potential anticonvulsant, anxiolytic, and neuroprotective agent. However, despite promising preclinical findings, the clinical development of CI-966 was halted due to the emergence of severe adverse neurological and psychiatric effects at higher doses in a Phase I human trial. This technical guide provides a comprehensive overview of the pharmacological profile of CI-966, its effects on GABAergic transmission, and detailed methodologies of key experimental procedures used in its evaluation.
Mechanism of Action
CI-966 acts as a highly potent and selective antagonist of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a sodium- and chloride-dependent transporter responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[3][4] By inhibiting GAT-1, CI-966 prolongs the presence of GABA in the synapse, leading to an amplification of GABAergic signaling. This indirect agonism at GABA receptors is the primary mechanism underlying its pharmacological effects.
GABAergic Synapse Signaling Pathway
The following diagram illustrates the normal functioning of a GABAergic synapse and the point of intervention for CI-966.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| IC₅₀ (GAT-1) | Human | 0.26 µM | [1][2] |
| Rat | 1.2 µM | ||
| Selectivity | Over GAT-2, GAT-3, BGT-1 | >200-fold |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Dose | Tₘₐₓ (hr) | t₁/₂ (hr) | Bioavailability | Reference |
| Oral | Rat | 5 mg/kg | 4.0 | 4.5 | 100% | [5] |
| Dog | 1.39 mg/kg | 0.7 | 1.2 | 100% | [5] | |
| Intravenous | Rat | 5 mg/kg | - | 4.5 | - | [5] |
| Dog | 1.39 mg/kg | - | 1.2 | - | [5] |
Table 3: Human Clinical Trial (Phase I) - Adverse Effects
| Dose | Observed Effects | Reference |
| 1 - 10 mg | Well tolerated | [2] |
| 25 mg | Memory deficits | [2] |
| 50 mg | Severe neurological and psychiatric symptoms (memory deficits, myoclonus, tremors, unresponsiveness, psychotic adverse effects) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on GABAergic transmission.
GABA Uptake Inhibition Assay ([³H]GABA Uptake in Synaptosomes)
This assay is fundamental for determining the potency of compounds like CI-966 in inhibiting GABA uptake.
Objective: To measure the dose-dependent inhibition of [³H]GABA uptake into isolated nerve terminals (synaptosomes) by CI-966.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer (composition in mM: NaCl 124, KCl 5, KH₂PO₄ 1.2, MgSO₄ 1.3, CaCl₂ 2.5, NaHCO₃ 26, glucose 10)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound solutions of varying concentrations
-
Scintillation fluid
-
Scintillation counter
-
Glass-fiber filters
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.
-
Add varying concentrations of this compound or vehicle control to the synaptosome aliquots and incubate for 10 minutes.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]GABA (e.g., 50 nM).
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Non-specific uptake is determined by running parallel assays at 4°C.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of [³H]GABA uptake against the concentration of CI-966 to determine the IC₅₀ value.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.
Objective: To measure the effect of systemic administration of CI-966 on extracellular GABA levels in a specific brain region (e.g., hippocampus).
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cutoff that allows GABA to pass)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
-
Anesthetic (e.g., urethane)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drill a small hole in the skull above the target brain region (e.g., hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
-
Microdialysis Sampling:
-
Allow the animal to recover from surgery (for chronic preparations) or proceed under anesthesia (for acute preparations).
-
Perfuse the microdialysis probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
Collect several baseline samples to establish a stable extracellular GABA concentration.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.[6]
-
Continue collecting dialysate samples for several hours to monitor the change in extracellular GABA levels over time.
-
-
GABA Analysis:
-
Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection after derivatization with a fluorescent tag (e.g., o-phthaldialdehyde).
-
Quantify the GABA concentration by comparing the peak areas to those of known standards.
-
Express the results as a percentage change from the baseline GABA levels.
-
Electrophysiological Recording in Hippocampal Slices
This method is used to assess the functional consequences of increased extracellular GABA on neuronal activity.
Objective: To determine if CI-966 enhances the inhibitory effect of exogenously applied GABA on neuronal firing in the hippocampus.[6]
Materials:
-
Adult male Sprague-Dawley rats
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Recording chamber for brain slices
-
Glass microelectrodes for recording and iontophoresis
-
Amplifier and data acquisition system
-
This compound
-
GABA solution for iontophoresis
Procedure:
-
Hippocampal Slice Preparation:
-
Rapidly decapitate the rat and dissect out the brain.
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) in ice-cold, oxygenated aCSF using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a recording electrode in the CA1 pyramidal cell layer to record population spikes.
-
Place an iontophoretic electrode containing a GABA solution near the recording electrode.
-
Evoke population spikes by stimulating the Schaffer collateral pathway.
-
Apply GABA by microiontophoresis to inhibit the population spikes and establish a baseline inhibitory response.
-
-
Drug Application and Measurement:
-
Administer this compound systemically to the animal before slice preparation or add it to the perfusion medium.[6]
-
After a sufficient incubation period (e.g., 20-30 minutes), re-evaluate the inhibitory effect of the same iontophoretic application of GABA on the population spikes.[6]
-
An enhancement of GABA-induced inhibition of population spikes indicates a potentiation of GABAergic transmission.
-
Conclusion
This compound is a valuable research tool for investigating the role of GAT-1 and the consequences of enhanced GABAergic transmission. Its high potency and selectivity for GAT-1 make it a precise pharmacological probe. While its clinical development was terminated due to a narrow therapeutic window and severe adverse effects, the study of CI-966 has provided crucial insights into the complexities of modulating the GABAergic system. The severe psychotomimetic effects observed at high doses underscore the delicate balance of excitation and inhibition in the CNS and serve as a cautionary tale for the development of future GABAergic modulators. Further research with compounds like CI-966, utilizing the detailed methodologies described herein, will continue to advance our understanding of GABAergic neurotransmission in both normal and pathological brain states.
References
- 1. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 2. Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 4. GABA transporter - Wikipedia [en.wikipedia.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Innovative clinical trial designs for future antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Discontinuation of CI-966 Hydrochloride Clinical Trials: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-966 hydrochloride, a potent and selective GABA transporter 1 (GAT-1) inhibitor, was a promising candidate for the treatment of epilepsy and anxiety. However, its clinical development was abruptly halted during Phase I trials. This technical guide provides a comprehensive overview of the discontinuation of this compound clinical trials, detailing the available data, experimental protocols, and the underlying mechanism of action that likely contributed to its adverse effects. The document synthesizes information from publicly available sources to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
Introduction
This compound is a central nervous system depressant that acts as a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM.[1] By blocking GAT-1, CI-966 was designed to increase the extracellular concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), thereby enhancing GABAergic neurotransmission. This mechanism of action showed potential for therapeutic efficacy in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[1] Despite promising preclinical data, the clinical development of CI-966 was terminated due to the emergence of severe adverse effects in a Phase I human clinical trial.[1] This paper will delve into the specifics of the trial, the nature of the adverse events, and the pharmacological profile of CI-966.
Mechanism of Action: GAT-1 Inhibition
The primary mechanism of action of CI-966 is the selective inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] This reuptake process is crucial for terminating GABAergic signaling and maintaining the precise temporal and spatial control of inhibitory neurotransmission.
By inhibiting GAT-1, CI-966 effectively increases the concentration and prolongs the presence of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A and GABA-B receptors, resulting in a generalized increase in inhibitory tone in the central nervous system.
Clinical Trial Discontinuation
The clinical development of this compound was terminated during a Phase I human trial designed to assess its safety, tolerability, and pharmacokinetics. The trial was conducted in healthy volunteers.
Study Design and Dosing
While the full, detailed protocol of the Phase I trial for CI-966 is not publicly available, a generalized protocol for a first-in-human, dose-escalation study for a potential anticonvulsant can be inferred.
Experimental Protocol: Phase I, Single Ascending Dose Study (Inferred)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult subjects.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design.
-
Participant Population: Healthy male and/or female volunteers, typically between the ages of 18 and 55.
-
Inclusion Criteria (General):
-
Good general health as determined by medical history, physical examination, and clinical laboratory tests.
-
Body Mass Index (BMI) within a normal range.
-
No history of clinically significant neurological, psychiatric, cardiovascular, renal, hepatic, or gastrointestinal diseases.
-
-
Exclusion Criteria (General):
-
History of seizures or epilepsy.
-
Use of any prescription or over-the-counter medications that could interfere with the study drug.
-
History of alcohol or drug abuse.
-
-
Dosing Regimen: Subjects would be assigned to sequential cohorts, with each cohort receiving a progressively higher single dose of this compound or a placebo. The doses administered in the actual trial were 1 to 10 mg, 25 mg, and 50 mg.[1]
-
Safety and Tolerability Assessments:
-
Continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Electrocardiogram (ECG) monitoring.
-
Adverse event monitoring and reporting.
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Neurological and psychiatric assessments.
-
-
Pharmacokinetic Assessments:
-
Serial blood sampling at predefined time points to determine the plasma concentration of CI-966 and its metabolites.
-
Calculation of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Adverse Events and Reason for Discontinuation
The discontinuation of the CI-966 clinical trials was a direct result of the severe adverse events observed at higher doses. While lower doses were well-tolerated, the 25 mg and 50 mg doses produced significant and alarming neurological and psychiatric symptoms.
Table 1: Summary of Adverse Events in the CI-966 Phase I Trial [1]
| Dose Level | Tolerability | Observed Adverse Events |
| 1 - 10 mg | Well-tolerated | No significant adverse events reported. |
| 25 mg | Poorly tolerated | Memory deficits. |
| 50 mg | Not tolerated | A variety of severe neurological and psychiatric symptoms, including: severe adverse CNS symptoms such as memory deficits, myoclonus, and tremors; unresponsiveness; and subsequent severe psychological disturbances. The psychotomimetic effects were described as being similar to those of schizophrenia and mania. |
The severity and nature of these adverse events, particularly the psychotic reactions at the 50 mg dose, led to the immediate termination of the clinical development program for this compound.
Preclinical Data
Prior to the human trials, CI-966 demonstrated a promising profile in preclinical animal models, exhibiting anticonvulsant properties.
Table 2: Summary of Preclinical Pharmacokinetic Data for CI-966 [2]
| Species | Dose | Route of Administration | tmax (hr) | Elimination t1/2 (hr) | Absolute Oral Bioavailability (%) | Major Elimination Pathway |
| Dog | 1.39 mg/kg | Oral | 0.7 | 1.2 | 100 | Fecal (89%) |
| Rat | 5 mg/kg | Oral | 4.0 | 4.5 | 100 | Biliary (75%) |
Discussion and Conclusion
The discontinuation of the this compound clinical trials serves as a critical case study in drug development, highlighting the potential for unforeseen and severe adverse effects in humans despite promising preclinical data. The dose-dependent emergence of severe neurological and psychiatric symptoms underscores the delicate balance of the GABAergic system and the potential risks associated with its systemic modulation.
While the intended mechanism of action—GAT-1 inhibition—was achieved, the resulting profound increase in GABAergic tone at higher doses likely led to a global and non-physiological suppression of neuronal activity, manifesting as the observed adverse events. This outcome emphasizes the importance of careful dose-escalation strategies and the need for sensitive biomarkers to monitor target engagement and central nervous system effects in early-phase clinical trials of novel neuroactive compounds.
For researchers and drug developers, the story of CI-966 provides valuable lessons in the complexities of translating preclinical findings to human subjects and the paramount importance of safety in the pursuit of novel therapeutics.
References
CI-966 Hydrochloride: A Technical Overview of its Selectivity for the GABA Transporter GAT-1
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of CI-966 hydrochloride, a potent and selective inhibitor of the GABA Transporter 1 (GAT-1). It synthesizes key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental processes to offer a comprehensive resource for professionals in neuroscience and pharmacology.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. The synaptic action of GABA is primarily terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This process is mediated by a family of four distinct sodium- and chloride-dependent GABA transporters (GATs): GAT-1, GAT-2, GAT-3, and betaine/GABA transporter-1 (BGT-1).[1][2]
GAT-1 is the most abundant GABA transporter in the brain and is predominantly localized to neurons.[2][3][4] Pharmacological inhibition of GAT-1 is a key therapeutic strategy for enhancing GABAergic transmission, which can be beneficial in treating conditions such as epilepsy and anxiety.[1][5] this compound is a centrally active compound that was developed as a highly selective inhibitor of GAT-1.[6][7] Its selectivity is crucial for achieving targeted therapeutic effects while minimizing off-target activity at other GAT subtypes.
Quantitative Selectivity Data
The inhibitory potency of this compound has been quantified using in vitro assays, typically by determining the half-maximal inhibitory concentration (IC50). The data clearly demonstrates a strong preference for GAT-1, with over 200-fold selectivity against GAT-2 and GAT-3.[6][8]
| Compound | Transporter Subtype | Species | IC50 (µM) | Reference |
| This compound | GAT-1 | Human | 0.26 | [6][8][9][10] |
| This compound | GAT-1 | Rat | 1.2 | [6][8][10] |
| This compound | GAT-2 | Not Specified | >200-fold less potent than at GAT-1 | [6][8] |
| This compound | GAT-3 | Not Specified | >200-fold less potent than at GAT-1 | [6][8] |
Mechanism of Action and Signaling Pathway
CI-966 acts by blocking the reuptake of GABA from the synaptic cleft.[11] By inhibiting GAT-1, it increases the extracellular concentration and prolongs the presence of GABA, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory neurotransmission.[7]
Caption: GABAergic neurotransmission and the inhibitory action of CI-966 on GAT-1.
Experimental Protocols
The selectivity of compounds like CI-966 is typically determined using GABA uptake inhibition assays in cell lines stably expressing cloned human or rat GAT subtypes. This allows for the precise measurement of a compound's effect on each transporter in isolation.
Principle of the GABA Uptake Inhibition Assay
This assay measures the ability of a test compound (e.g., CI-966) to inhibit the uptake of a radiolabeled substrate, typically [³H]-GABA, into cells expressing a specific GABA transporter. The amount of radioactivity accumulated by the cells is inversely proportional to the inhibitory activity of the compound. By testing a range of compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Detailed Methodology: [³H]-GABA Uptake Assay
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells or other suitable host cells are stably transfected to express a single subtype of GABA transporter (hGAT-1, hGAT-2, or hGAT-3).
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
36-48 hours prior to the assay, cells are seeded into 96-well plates at a specific density (e.g., 50,000 cells/well) to form a confluent monolayer on the day of the experiment.[12]
-
-
Assay Procedure:
-
On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (or similar physiological buffer).
-
Cells are pre-incubated for 10-20 minutes with varying concentrations of this compound or vehicle control in the assay buffer.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]-GABA (e.g., at its Km value, ~10-20 µM) and unlabeled GABA.
-
The plates are incubated for a short period (e.g., 10-30 minutes) at room temperature or 37°C to allow for GABA uptake.
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-GABA.
-
The cells are then lysed by adding a scintillation cocktail or a lysis buffer, which releases the intracellular contents.
-
-
Quantification and Data Analysis:
-
The amount of [³H]-GABA taken up by the cells is quantified by measuring the radioactivity in each well using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective GAT inhibitor (e.g., nipecotic acid) and is subtracted from all other values.
-
The percentage of inhibition for each concentration of CI-966 is calculated relative to the vehicle control.
-
Data are plotted on a semi-logarithmic scale (Inhibition vs. log[Concentration]), and a non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.[12]
-
Caption: Workflow for a [³H]-GABA uptake inhibition assay to determine IC50 values.
Conclusion
This compound is a well-characterized pharmacological tool and potential therapeutic agent that demonstrates high potency and selectivity for the GABA transporter GAT-1. Quantitative data from in vitro GABA uptake assays confirm its IC50 value in the sub-micromolar range for human GAT-1, with a selectivity of over 200-fold against GAT-2 and GAT-3.[6][8] This distinct pharmacological profile makes CI-966 an important compound for studying the specific roles of GAT-1 in synaptic transmission and for the development of targeted therapies for neurological disorders. The detailed methodologies provided herein serve as a guide for researchers aiming to replicate or build upon these foundational findings.
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GAT-1, a high-affinity GABA plasma membrane transporter, is localized to neurons and astroglia in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CI 966 hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 7. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CI-966 - Wikipedia [en.wikipedia.org]
- 10. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
Oral Bioavailability of CI-966 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability of CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter GAT-1. Due to its developmental discontinuation, publicly available data is limited. This document synthesizes the available preclinical pharmacokinetic data, outlines probable experimental methodologies, and presents its mechanism of action.
Core Compound Information
| Parameter | Value | Source |
| IUPAC Name | 1-(2-{bis[4-(trifluoromethyl)phenyl]methoxy}ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride | [1] |
| Molecular Formula | C23H21F6NO3・HCl | |
| Molecular Weight | 509.87 g/mol | |
| Solubility | Soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO. | |
| Mechanism of Action | Selective inhibitor of the GABA transporter GAT-1. | [1] |
Quantitative Pharmacokinetic Data
The oral bioavailability and pharmacokinetic parameters of this compound have been assessed in preclinical animal models. The compound exhibits excellent oral absorption in both rats and dogs.[2]
Table 1: Oral Pharmacokinetic Parameters of CI-966
| Species | Dose (Oral) | Tmax (hr) | Absolute Oral Bioavailability (%) | Reference |
| Rat | 5 mg/kg | 4.0 | 100 | [2] |
| Dog | 1.39 mg/kg | 0.7 | 100 | [2] |
Table 2: Elimination Half-Life of CI-966 (Following Intravenous Administration)
| Species | Dose (IV) | Elimination t1/2 (hr) | Reference |
| Rat | 5 mg/kg | 4.5 | [2] |
| Dog | 1.39 mg/kg | 1.2 | [2] |
Table 3: Excretion of [14C]CI-966 Following Oral Administration
| Species | Route of Excretion | Percentage of Dose | Reference |
| Dog | Fecal | 89% | [2] |
| Urinary | 2.3% | [2] | |
| Rat (bile-duct cannulated) | Biliary | 75% | [2] |
| Fecal | 12% | [2] | |
| Urinary | 4.1% | [2] |
Experimental Protocols
Detailed experimental protocols for the pivotal pharmacokinetic studies of CI-966 are not fully available in the public domain. However, based on the published abstracts and standard practices for similar compounds, the following methodologies are likely to have been employed.
Animal Models and Dosing
-
Species: Male Wistar rats and beagle dogs were likely used, as is common in preclinical pharmacokinetic studies.[2]
-
Housing: Animals would have been housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with food and water ad libitum, except for fasting periods before oral administration.
-
Oral Administration: For oral dosing, this compound was likely dissolved in a suitable vehicle, such as water or a saline solution, and administered via oral gavage for rats and in a capsule for dogs.[2]
-
Intravenous Administration: For intravenous dosing, the compound would have been dissolved in a sterile isotonic solution and administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).[2]
Sample Collection and Analysis
While the specific analytical method for CI-966 is not detailed in the available literature, a high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying the drug in biological matrices.
Probable Analytical Method: LC-MS/MS
-
Sample Preparation:
-
Blood samples would be collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma would be separated by centrifugation.
-
A protein precipitation step, using a solvent like acetonitrile, would be performed to remove larger proteins.
-
The supernatant would be collected, and an internal standard would be added.
-
-
Chromatographic Separation:
-
The prepared sample would be injected into an HPLC system.
-
Separation of CI-966 and the internal standard from endogenous plasma components would be achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC would be introduced into a tandem mass spectrometer.
-
Quantification would be performed using multiple reaction monitoring (MRM) in positive ion mode, monitoring for specific precursor-to-product ion transitions for both CI-966 and the internal standard.
-
-
Data Analysis:
-
A calibration curve would be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of CI-966 in the plasma samples would be determined from this calibration curve.
-
Visualizations
Mechanism of Action: GAT-1 Inhibition
Caption: Mechanism of action of CI-966 as a GAT-1 inhibitor.
Experimental Workflow: Oral Bioavailability Study
Caption: Generalized workflow for an oral bioavailability study.
References
Methodological & Application
Application Notes and Protocols for CI-966 Hydrochloride in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking GAT-1, CI-966 effectively increases the extracellular concentration of GABA, thereby enhancing the activity of GABAa receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. This application note provides a detailed protocol for characterizing the effects of this compound on GABAa receptor-mediated currents using in vitro whole-cell patch-clamp electrophysiology.
Mechanism of Action
CI-966 is not a direct agonist of GABAa receptors. Instead, it acts as an indirect agonist by inhibiting the GAT-1 transporter.[1] This inhibition leads to an accumulation of ambient GABA in the extracellular space, which can then activate extrasynaptic GABAa receptors, resulting in a persistent or "tonic" inhibitory current. Additionally, by slowing the clearance of synaptically released GABA, CI-966 can potentiate the amplitude and prolong the duration of phasic inhibitory postsynaptic currents (IPSCs).
Quantitative Data Summary
The primary quantitative measure for CI-966's direct activity is its IC50 value for GAT-1 inhibition. The electrophysiological effects are a downstream consequence of this action and are typically quantified by the potentiation of GABA-evoked currents or the induction of a tonic current. While specific in vitro electrophysiology data for CI-966 is limited in publicly available literature, the following table summarizes its known inhibitory concentration and provides expected outcomes based on the effects of other GAT-1 inhibitors.
| Parameter | Value | Species/System | Comments |
| IC50 for GAT-1 Inhibition | 0.26 µM | Human (cloned) | Potent and selective inhibitor of the GABA transporter 1.[1] |
| Tonic Current Induction | ~20-70 pA (expected) | Rat Spinal Dorsal Horn Neurons (with 10 µM NO-711, a similar GAT-1 inhibitor) | CI-966 is expected to induce a similar inward tonic current in voltage-clamp recordings held below the chloride reversal potential. The magnitude will be dependent on the baseline ambient GABA concentration and the density of extrasynaptic GABAa receptors. |
| Potentiation of Phasic Currents | Variable | Rat Hippocampal Slices | CI-966 enhances the inhibitory effect of iontophoretically applied GABA, suggesting potentiation of phasic responses.[2] The percentage of potentiation will depend on the initial synaptic GABA concentration and receptor saturation. |
Experimental Protocols
This section details a representative whole-cell patch-clamp protocol to measure the effect of this compound on GABAa receptor-mediated tonic and phasic currents in cultured hippocampal neurons.
Cell Culture and Preparation
-
Cell Type: Primary hippocampal neurons from E18 rat embryos are a suitable model. Alternatively, HEK293 cells stably expressing relevant GABAa receptor subunits can be used.
-
Culture: Plate neurons on poly-D-lysine coated glass coverslips and culture in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days to allow for mature synapse formation.
Solutions and Reagents
-
External Solution (ACSF):
-
125 mM NaCl
-
2.5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
26 mM NaHCO3
-
1.25 mM NaH2PO4
-
10 mM Glucose
-
pH 7.4, bubbled with 95% O2 / 5% CO2.
-
-
Internal Pipette Solution:
-
140 mM CsCl
-
10 mM HEPES
-
10 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
pH 7.25 with CsOH.
-
Note: A high chloride internal solution is used to increase the driving force for chloride ions, resulting in inward currents at a holding potential of -70 mV, which improves the signal-to-noise ratio.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to final working concentrations in the external solution on the day of the experiment.
Electrophysiological Recording
-
Technique: Whole-cell voltage-clamp.
-
Apparatus: Use a standard patch-clamp rig equipped with a microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution at a rate of 1-2 ml/min.
-
Establish a gigaohm seal (>1 GΩ) on a selected neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Experimental Workflow: Measuring Tonic and Phasic Currents
a) Measuring Tonic Current:
-
Baseline Recording: After establishing a stable whole-cell recording, record the baseline current for 2-3 minutes.
-
Application of CI-966: Perfuse the bath with the external solution containing the desired concentration of this compound (a concentration range of 0.1 µM to 10 µM is recommended to establish a dose-response relationship).
-
Record Drug Effect: The inhibition of GAT-1 by CI-966 will lead to an increase in ambient GABA, which will activate extrasynaptic GABAa receptors and induce an inward shift in the holding current. Record for 5-10 minutes until a stable new baseline is achieved.
-
Confirmation with Antagonist: To confirm that the observed inward current is mediated by GABAa receptors, apply a GABAa receptor antagonist such as bicuculline (B1666979) (10-20 µM) at the end of the experiment. This should reverse the inward shift in the holding current.[3][4]
-
Data Analysis: The magnitude of the tonic current induced by CI-966 is quantified as the difference between the average holding current in the presence of CI-966 and the baseline holding current.
b) Measuring Potentiation of Phasic Currents:
-
Baseline GABA Application: In a drug-free external solution, apply a brief pulse (e.g., 1-2 seconds) of a low concentration of GABA (e.g., 1-5 µM) using a fast perfusion system. Record the transient inward current.
-
Washout: Washout the GABA for 2-3 minutes to allow the receptors to recover.
-
CI-966 Incubation: Perfuse the bath with CI-966 for 5-10 minutes.
-
GABA Application in the Presence of CI-966: Apply the same brief pulse of GABA in the continued presence of CI-966.
-
Data Analysis: Compare the peak amplitude and decay kinetics of the GABA-evoked current before and after the application of CI-966. An increase in amplitude and/or a slowing of the decay would indicate potentiation of the phasic response.
Conclusion
This application note provides a comprehensive framework for the in vitro electrophysiological characterization of this compound. By employing the described patch-clamp protocols, researchers can effectively quantify the impact of GAT-1 inhibition by CI-966 on both tonic and phasic GABAa receptor-mediated currents. These methods are essential for understanding the compound's mechanism of action at the cellular level and for its further development as a pharmacological tool or therapeutic agent.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GABA tonic currents and glial cells are altered during epileptogenesis in a mouse model of Dravet syndrome [frontiersin.org]
Preparing CI-966 Hydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of CI-966 hydrochloride, a selective inhibitor of the GABA transporter GAT-1. CI-966 is a valuable tool in neuroscience research for studying the role of GABAergic signaling in various physiological and pathological processes. These guidelines cover the chemical properties, preparation of stock solutions, storage, and a protocol for a common application: the in vitro GABA uptake assay.
Chemical Properties of this compound
This compound is a potent and selective blocker of the GABA transporter 1 (GAT-1), exhibiting anticonvulsive and neuroprotective properties.[1][2] Its inhibitory action increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[1] A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl | [1] |
| Molecular Weight | 509.87 g/mol | [1] |
| CAS Number | 110283-66-4 | [1] |
| Appearance | White solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | [1] |
| Storage (Solid) | Desiccate at room temperature. | [1] |
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques to maintain the integrity of the compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Protocol
-
Determine the Desired Concentration and Volume: Based on experimental needs, calculate the required mass of this compound. For example, to prepare 1 ml of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (mg) = 10 mmol/L x 509.87 g/mol x 0.001 L x 1000 mg/g = 5.1 mg
-
-
Weighing the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid in dissolution, but avoid excessive heat.
-
-
Sterilization (Optional): If the stock solution is intended for use in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). While some sources suggest desiccating the solid compound at room temperature for storage, prepared solutions are not recommended for long-term storage and should be used soon after preparation.[3]
-
Safety Precautions
-
Always handle this compound powder and its solutions in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4][5]
-
Avoid inhalation of the powder and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[4]
Signaling Pathway and Experimental Workflow
GABA Transporter Signaling Pathway
This compound selectively inhibits the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6][7] This inhibition leads to an increased concentration of GABA in the synapse, enhancing its inhibitory effect on postsynaptic neurons.
Caption: CI-966 inhibits GAT-1, increasing synaptic GABA.
Experimental Workflow for GABA Uptake Assay
The following diagram illustrates a typical workflow for an in vitro GABA uptake assay using a GAT-1 inhibitor like CI-966.
Caption: Workflow for a GABA uptake inhibition assay.
Protocol: In Vitro GABA Uptake Assay
This protocol provides a method to measure the inhibitory effect of this compound on GAT-1 mediated GABA uptake in a cell-based assay.
Materials
-
HEK293 cells stably expressing GAT-1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Unlabeled GABA
-
Cell lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Protocol
-
Cell Seeding:
-
Seed HEK293-GAT1 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the this compound stock solution in KRH buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer. The final concentration of GABA should be close to the Km for GAT-1.
-
-
GABA Uptake Assay:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cells twice with KRH buffer.
-
Add the CI-966 dilutions (or vehicle control) to the respective wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the [³H]GABA/GABA solution to each well.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.
-
-
Measurement and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Determine the concentration of CI-966 that inhibits 50% of GABA uptake (IC₅₀) by plotting the percentage of inhibition against the log concentration of CI-966 and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in a research setting. By following these guidelines, researchers can ensure the accurate and safe handling of this potent GAT-1 inhibitor and obtain reliable data in their investigations of the GABAergic system.
References
Application Notes and Protocols for CI-966 Hydrochloride in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), with an IC50 value of 0.26 µM for the human transporter.[1] By blocking the reuptake of GABA from the synaptic cleft, this compound enhances GABAergic neurotransmission, making it a valuable tool for studying the role of GABA in the central nervous system.[1] These application notes provide detailed protocols for utilizing this compound in patch clamp experiments to investigate its effects on inhibitory postsynaptic currents (IPSCs) in neuronal preparations.
Mechanism of Action
This compound's primary mechanism of action is the selective blockade of GAT-1, a membrane protein responsible for clearing GABA from the synaptic cleft and extrasynaptic space.[1][2] This inhibition leads to an increase in the concentration and dwell time of GABA in the synapse, thereby potentiating the activity of both synaptic and extrasynaptic GABA receptors. The expected outcome in a patch clamp experiment is an enhancement of GABA-mediated inhibitory currents.
Data Presentation
The following tables summarize the key properties of this compound and provide a representative overview of the expected quantitative effects on inhibitory postsynaptic currents based on its mechanism of action.
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2-{bis[4-(trifluoromethyl)phenyl]methoxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [1] |
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl | |
| Molecular Weight | 509.87 g/mol | |
| IC₅₀ (human GAT-1) | 0.26 µM | [1] |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol |
Table 2: Representative Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)
| Parameter | Expected Effect | Rationale |
| sIPSC/mIPSC Amplitude | Variable, potential increase | Increased ambient GABA may lead to a larger response from postsynaptic GABA receptors. |
| sIPSC/mIPSC Frequency | No direct effect | GAT-1 inhibition primarily affects the clearance of GABA, not its release probability. |
| sIPSC/mIPSC Decay Time | Prolonged | Slower clearance of GABA from the synaptic cleft results in a longer-lasting postsynaptic response. |
| Tonic GABA Current | Increase | Inhibition of GABA uptake elevates ambient GABA levels, leading to increased activation of extrasynaptic GABA receptors that mediate tonic currents. |
Experimental Protocols
The following are detailed protocols for preparing solutions and conducting patch clamp experiments to assess the effects of this compound on GABAergic transmission in acute brain slices.
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute brain slices from rodents, a common preparation for studying synaptic physiology.
Materials:
-
Rodent (e.g., P14-P21 Sprague-Dawley rat or C57BL/6 mouse)
-
Ice-cold cutting solution (see Table 3 for composition)
-
Artificial cerebrospinal fluid (aCSF) (see Table 3 for composition)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Carbogen gas (95% O₂, 5% CO₂)
-
Incubation chamber
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-aerated cutting solution.
-
Glue the brain to the vibratome stage and prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus.
-
Transfer the slices to an incubation chamber containing carbogen-aerated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogen-aerated aCSF until required for recording.
Protocol 2: Whole-Cell Patch Clamp Recording of Spontaneous IPSCs (sIPSCs)
This protocol outlines the procedure for recording sIPSCs from hippocampal neurons to assess the effect of this compound.
Materials:
-
Prepared hippocampal slices
-
Patch clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Recording chamber
-
Perfusion system
-
aCSF (see Table 3)
-
Intracellular solution (see Table 3)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogen-aerated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the CA1 pyramidal cell layer with the patch pipette.
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV. To isolate GABAergic currents, it is common to use a holding potential that is near the reversal potential for glutamatergic currents (around 0 mV) or to include glutamate (B1630785) receptor antagonists (e.g., CNQX and APV) in the aCSF.
-
Record a stable baseline of sIPSC activity for 5-10 minutes.
-
Prepare the working concentration of this compound (e.g., 1-10 µM) by diluting the stock solution in aCSF.
-
Switch the perfusion to the aCSF containing this compound and record for 10-15 minutes to observe the drug's effect.
-
Wash out the drug by perfusing with standard aCSF for at least 15 minutes.
-
Analyze the data for changes in sIPSC amplitude, frequency, and decay kinetics.
Table 3: Solution Compositions
| Solution | Component | Concentration (mM) |
| Cutting Solution (Ice-Cold) | Sucrose | 210 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| MgCl₂ | 7 | |
| CaCl₂ | 0.5 | |
| D-Glucose | 10 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 125 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| D-Glucose | 10 | |
| Intracellular Solution (High Chloride for sIPSCs) | CsCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 0.2 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| QX-314 | 5 |
Note: The pH of all solutions should be adjusted to 7.3-7.4, and the osmolarity should be in the range of 290-310 mOsm.
Visualizations
Signaling Pathway of GABA Reuptake Inhibition
Caption: Mechanism of CI-966 HCl action on GABAergic synapses.
Experimental Workflow for Patch Clamp Analysis
References
Application Notes and Protocols for In Vivo Administration of CI-966 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft.[1] By blocking GAT-1, CI-966 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This mechanism of action has led to the investigation of CI-966 for its potential anticonvulsant and neuroprotective effects.[1] These application notes provide detailed protocols for the in vivo administration of this compound in rat models to study these effects.
Physicochemical and Pharmacokinetic Properties
A summary of the relevant physicochemical and pharmacokinetic properties of this compound in rats is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 509.87 g/mol | |
| Formula | C₂₃H₂₁F₆NO₃·HCl | |
| Solubility | Soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO |
Table 2: Pharmacokinetic Parameters of CI-966 in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| tmax (Time to maximum concentration) | Oral | 5 | 4.0 hours | [3] |
| t1/2 (Elimination half-life) | IV | Not Specified | 4.5 hours | [3] |
| Oral Bioavailability | Oral | 5 | 100% | [3] |
| Major Elimination Pathway | - | - | Biliary Excretion (75%) | [3] |
Signaling Pathway of CI-966
CI-966 enhances GABAergic signaling by inhibiting the GAT-1 transporter. This leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced inhibitory neurotransmission is the basis for its anticonvulsant and potential neuroprotective effects.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal or oral administration in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare a stock solution of the vehicle. Based on the solubility of this compound, DMSO is a suitable solvent. For injections, it is crucial to keep the final concentration of DMSO low to avoid toxicity. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with sterile saline. For a final injection volume of 1 ml/kg, the DMSO concentration should ideally be below 10%.
-
Calculating the Amount of CI-966: Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.
-
Dissolving CI-966:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. Vortex if necessary.
-
Once dissolved, add sterile saline to reach the final desired concentration. For example, to prepare a 5 mg/ml solution for a 5 mg/kg dose with an injection volume of 1 ml/kg, dissolve 5 mg of CI-966 in 100 µl of DMSO and then add 900 µl of sterile saline.
-
-
Sterilization: The final solution should be sterile. If the components are not sterile, the final solution can be filtered through a 0.22 µm syringe filter.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Objective: To administer this compound solution to rats via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (23-25 gauge)[4]
-
70% ethanol for disinfection
-
Appropriate animal restraint
Procedure:
-
Animal Restraint: Properly restrain the rat. This can be done by one person or with the help of an assistant. The rat should be held in a supine position with its head tilted slightly downwards.[5]
-
Injection Site Identification: The injection site is in the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.[6]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 30-40° angle to the abdominal wall.[4]
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and use a new sterile syringe and needle to inject at a different site.[5]
-
If there is no aspirate, slowly inject the calculated volume of the CI-966 solution. The maximum recommended IP injection volume for rats is 10 ml/kg.[4]
-
-
Post-injection Monitoring: After the injection, return the rat to its cage and monitor for any signs of distress or adverse reactions for at least 15-30 minutes.
Protocol 3: Oral Gavage in Rats
Objective: To administer this compound solution to rats orally.
Materials:
-
Prepared this compound solution
-
Sterile oral gavage needles (16-18 gauge for adult rats)[7]
-
Sterile syringes
Procedure:
-
Animal Restraint: Restrain the rat firmly but gently to prevent movement. The head and neck should be extended to create a straight line to the esophagus.[8]
-
Gavage Needle Measurement: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[8]
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9]
-
The needle should pass smoothly without resistance. If resistance is met, do not force it; withdraw and reinsert.[8]
-
Once the needle is at the predetermined depth, slowly administer the solution. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[7]
-
-
Post-gavage Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor for any signs of respiratory distress or discomfort.[8]
Applications and Experimental Workflows
Application 1: Evaluation of Anticonvulsant Activity
A common model to assess anticonvulsant activity is the pentylenetetrazol (PTZ)-induced seizure model.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Groups:
-
Group 1: Vehicle control (e.g., saline with a low percentage of DMSO).
-
Group 2: Positive control (e.g., Diazepam).
-
Group 3-5: this compound at varying doses (e.g., 1, 5, 10 mg/kg, i.p.).
-
-
Procedure:
-
Administer CI-966 or vehicle 30-60 minutes prior to seizure induction.
-
Induce seizures by injecting PTZ (e.g., 60 mg/kg, i.p.).[10]
-
Immediately after PTZ injection, place the rat in an observation chamber and record seizure activity for 30 minutes.
-
-
Parameters to Measure:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first generalized clonus.
-
Seizure Severity: Score the seizures using a standardized scale (e.g., Racine's scale).[11]
-
Duration of tonic-clonic seizures.
-
Table 3: Example Dose-Response Data for Anticonvulsant Effect (Hypothetical)
| Dose of CI-966 (mg/kg, i.p.) | Latency to First Seizure (seconds) | Seizure Severity (Racine's Scale) |
| Vehicle | 60 ± 10 | 5.0 ± 0.0 |
| 1 | 90 ± 15 | 4.0 ± 0.5 |
| 5 | 180 ± 30 | 2.5 ± 0.5 |
| 10 | >300 | 1.0 ± 0.5 |
Application 2: Evaluation of Neuroprotective Effects in a Stroke Model
The middle cerebral artery occlusion (MCAO) model is a widely used method to mimic ischemic stroke in rats.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are often used for this model.
-
MCAO Procedure:
-
Drug Administration:
-
This compound (e.g., 10 mg/kg, i.p.) or vehicle can be administered either before the onset of ischemia (pre-treatment) or at the time of reperfusion (post-treatment).
-
-
Reperfusion: After the occlusion period, withdraw the suture to allow reperfusion.
-
Assessment:
-
Neurological Deficit Score: Evaluate neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the rats and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[12] Calculate the infarct volume as a percentage of the total brain volume.
-
Table 4: Example Data for Neuroprotective Effect of CI-966 in MCAO Model
| Treatment Group | Neurological Score (at 24h) | Infarct Volume (%) |
| Sham | 0.2 ± 0.1 | 0.5 ± 0.2 |
| Vehicle + MCAO | 3.8 ± 0.4 | 45 ± 5 |
| CI-966 (10 mg/kg) + MCAO | 2.1 ± 0.3 | 25 ± 4 |
Concluding Remarks
These application notes and protocols provide a framework for the in vivo administration of this compound in rats to investigate its anticonvulsant and neuroprotective properties. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines for animal care and use. Careful consideration of dosage, administration route, and timing is crucial for obtaining reliable and reproducible results. Due to the discontinuation of CI-966 in clinical development because of adverse psychiatric effects at higher doses in humans, careful observation for any unusual behavioral changes in animal models is warranted.[1]
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CI-966 Hydrochloride in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CI-966 hydrochloride, a potent and selective GABA transporter 1 (GAT-1) inhibitor, in acute brain slice electrophysiology. The following sections detail the mechanism of action, expected experimental outcomes, and detailed protocols for its application.
Introduction to this compound
CI-966 is a central nervous system depressant that acts as a highly potent and selective blocker of the GABA transporter 1 (GAT-1).[1] By inhibiting GAT-1, CI-966 effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an enhancement of GABAergic neurotransmission. While it was initially investigated as a potential anticonvulsant and anxiolytic, its development was halted due to adverse effects at high doses in human clinical trials.[1] Nevertheless, its high selectivity for GAT-1 makes it a valuable pharmacological tool for studying the role of GABA uptake in synaptic transmission and neuronal excitability in in vitro preparations such as acute brain slices.
Mechanism of Action
The primary molecular target of CI-966 is the GABA Transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT-1 is predominantly located on the presynaptic terminals of GABAergic neurons and on surrounding astrocytes. Its function is to clear GABA from the synaptic cleft and extracellular space, thereby terminating its synaptic action.
CI-966 potently and selectively inhibits GAT-1 with a half-maximal inhibitory concentration (IC₅₀) of 0.26 μM.[1] By blocking GAT-1, CI-966 prevents the reuptake of GABA, leading to its accumulation in the extracellular space. This elevated ambient GABA can then act on both synaptic and extrasynaptic GABA receptors, leading to enhanced and prolonged inhibitory signaling.
Expected Effects in Brain Slice Recordings
The inhibition of GAT-1 by CI-966 is expected to produce distinct and measurable effects on GABAergic neurotransmission in brain slice electrophysiology, primarily observed through patch-clamp recordings. The two main anticipated effects are:
-
Prolongation of Inhibitory Postsynaptic Currents (IPSCs): By slowing the clearance of GABA from the synapse, CI-966 is expected to prolong the decay phase of both spontaneous and evoked IPSCs. This effect is a hallmark of GABA uptake inhibition.
-
Induction of a Tonic GABAergic Current: The increased ambient GABA concentration resulting from GAT-1 inhibition can lead to the persistent activation of high-affinity extrasynaptic GABA_A receptors. This manifests as a steady, outward current (at typical holding potentials) known as a tonic current, which can significantly alter neuronal excitability.
Data Presentation
The following tables summarize the key properties of this compound and the expected quantitative effects on GABAergic synaptic transmission in brain slice recordings. These expected effects are based on the known consequences of GAT-1 inhibition.
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2-{bis[4-(trifluoromethyl)phenyl]methoxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [1] |
| Molecular Formula | C₂₃H₂₂ClF₆NO₃ | |
| Molecular Weight | 513.87 g/mol | |
| Target | GABA Transporter 1 (GAT-1) | [1] |
| IC₅₀ | 0.26 μM | [1] |
| Solubility | Soluble in DMSO and water |
Table 2: Expected Electrophysiological Effects of CI-966 in Brain Slice Recordings
| Parameter | Expected Effect | Typical Concentration | Notes |
| sIPSC/eIPSC Amplitude | Minimal to no change | 1-10 μM | The primary effect is on the duration of GABA presence in the cleft, not the initial amount released. |
| sIPSC/eIPSC Decay Time | Significant increase | 1-10 μM | A hallmark of GABA reuptake inhibition. |
| Tonic GABAergic Current | Induction or enhancement | 1-10 μM | Due to activation of extrasynaptic GABA_A receptors by elevated ambient GABA. |
| Neuronal Excitability | Decrease | 1-10 μM | The enhanced tonic and phasic inhibition leads to hyperpolarization and shunting inhibition. |
Signaling Pathway and Experimental Workflow
Caption: GABA signaling pathway at an inhibitory synapse.
Caption: Experimental workflow for brain slice recordings.
Caption: Logical relationship of CI-966's effects.
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.
A. Solutions
-
Slicing Solution (NMDG-based, 500 mL):
-
NMDG: 92 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 30 mM
-
HEPES: 20 mM
-
Glucose: 25 mM
-
Thiourea: 2 mM
-
Sodium Ascorbate: 5 mM
-
Sodium Pyruvate: 3 mM
-
CaCl₂: 0.5 mM
-
MgSO₄: 10 mM
-
Instructions: Prepare fresh on the day of the experiment. Chill to 2-4°C and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂). The pH should be 7.3-7.4.
-
-
Artificial Cerebrospinal Fluid (aCSF, 1 L):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
CaCl₂: 2 mM
-
MgSO₄: 1 mM
-
Instructions: Continuously bubble with carbogen for at least 30 minutes before use. The pH should be 7.4.
-
B. Procedure
-
Deeply anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (300-400 μm thickness) in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes, while continuously bubbling with carbogen.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature for at least 1 hour before recording.
II. Whole-Cell Patch-Clamp Recording and CI-966 Application
A. Solutions
-
Recording aCSF: Same as the aCSF for slice holding.
-
Internal Pipette Solution (K-Gluconate based, for current-clamp and voltage-clamp):
-
K-Gluconate: 135 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.4 mM
-
Phosphocreatine: 10 mM
-
Instructions: Adjust pH to 7.2-7.3 with KOH. Osmolarity should be 280-290 mOsm.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in sterile water or DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
B. Procedure
-
Transfer a brain slice to the recording chamber on the microscope stage. Continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the internal solution and approach a target neuron.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Baseline Recording:
-
In voltage-clamp mode (holding potential of -70 mV), record baseline spontaneous IPSCs (sIPSCs) for 5-10 minutes. To isolate GABAergic currents, include AMPA and NMDA receptor antagonists (e.g., 10 µM CNQX and 50 µM AP5) in the aCSF.
-
To measure the tonic current, record the holding current.
-
-
Application of CI-966:
-
Dilute the CI-966 stock solution into the recording aCSF to the final desired concentration (e.g., 1-10 μM).
-
Switch the perfusion to the CI-966-containing aCSF.
-
Allow at least 10 minutes for the drug to equilibrate in the slice.
-
-
Post-Drug Recording:
-
Record sIPSCs and the holding current for another 10-15 minutes to observe the effects of CI-966.
-
-
Data Analysis:
-
Detect and analyze sIPSCs for changes in frequency, amplitude, and decay kinetics.
-
Measure the change in the holding current before and after CI-966 application to quantify the tonic current. A GABA_A receptor antagonist (e.g., bicuculline) can be applied at the end of the experiment to confirm the GABAergic nature of the tonic current.
-
References
Application Notes and Protocols for Microdialysis Studies with CI-966 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] By blocking GAT-1, CI-966 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action led to its investigation as a potential anticonvulsant and anxiolytic agent.[1]
These application notes provide a comprehensive guide for conducting in vivo microdialysis studies to evaluate the effects of this compound on extracellular GABA levels in the brain. The protocols outlined below are designed for preclinical research using rodent models and cover all stages of the experimental workflow, from probe implantation to data analysis.
Mechanism of Action
CI-966 is a selective inhibitor of GAT-1, with a reported IC50 of 0.26 μM.[1] GAT-1 is a presynaptic and glial transporter responsible for clearing GABA from the synaptic cleft. Inhibition of GAT-1 by CI-966 leads to an accumulation of GABA in the extracellular space, prolonging its inhibitory effect on postsynaptic neurons. This enhanced GABAergic tone is the basis for its potential therapeutic effects.
Data Presentation
Note: Extensive literature searches did not yield specific quantitative dose-response data from in vivo microdialysis studies of this compound. The following tables are presented for illustrative purposes to demonstrate the expected outcomes based on the known pharmacology of GAT-1 inhibitors. The hypothetical data is modeled on the reported effects of similar GAT-1 inhibitors, such as tiagabine, which has been shown to increase extracellular GABA levels in a dose-dependent manner.
Table 1: Hypothetical Dose-Response of Intraperitoneally Administered this compound on Extracellular GABA Levels in the Rat Hippocampus.
| Dose of CI-966 HCl (mg/kg, i.p.) | Peak Increase in Extracellular GABA (% of Baseline) | Time to Peak Effect (minutes) |
| 1 | 50 ± 10 | 30 - 60 |
| 5 | 150 ± 25 | 45 - 75 |
| 10 | 250 ± 40 | 60 - 90 |
Table 2: Pharmacokinetic Parameters of this compound in Rats.
| Parameter | Value |
| Route of Administration | Intravenous (i.v.) / Oral (p.o.) |
| Dose | 5 mg/kg |
| Elimination Half-life (t½) | 4.5 hours (i.v.) |
| Time to Maximum Concentration (tmax) | 4.0 hours (p.o.) |
| Oral Bioavailability | 100% |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rats to Measure Extracellular GABA Levels Following Systemic Administration of this compound
1. Materials and Reagents:
-
This compound (purity ≥98%)
-
Male Sprague-Dawley rats (250-300 g)
-
Microdialysis probes (e.g., 2 mm membrane, 20 kDa molecular weight cutoff)
-
Guide cannulae
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Artificial cerebrospinal fluid (aCSF)
-
Perfusion pump
-
Fraction collector (refrigerated)
-
HPLC system with fluorescence or mass spectrometric detection
-
Derivatizing agent (e.g., o-phthaldialdehyde/2-mercaptoethanol)
2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Secure the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus, coordinates relative to bregma: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm).
-
Implant the guide cannula to the desired depth and secure it to the skull with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days post-surgery.
3. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to a perfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1.5 hours.
-
Administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection at the desired doses.
-
Continue to collect dialysate samples for at least 3-4 hours post-injection.
-
Store collected samples at -80°C until analysis.
4. Sample Analysis (HPLC with Fluorescence Detection):
-
Derivatize the amino acids in the dialysate samples with a fluorescent reagent (e.g., o-phthaldialdehyde/2-mercaptoethanol).
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a reverse-phase C18 column.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify GABA concentrations by comparing the peak areas to a standard curve of known GABA concentrations.
5. Data Analysis:
-
Calculate the average baseline GABA concentration from the pre-injection samples.
-
Express the post-injection GABA concentrations as a percentage of the baseline.
-
Plot the percentage change in GABA concentration over time for each dose of CI-966.
-
Determine the peak effect and the duration of action for each dose.
Visualizations
References
CI-966 Hydrochloride: Application Notes and Protocols for GABA Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3][4] By blocking GAT-1, this compound effectively increases the concentration and prolongs the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. This activity makes this compound a valuable pharmacological tool for studying the role of GAT-1 in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in GABA uptake assays, a fundamental technique for characterizing the activity of GAT inhibitors.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 509.87 g/mol | [1] |
| Formula | C₂₃H₂₁F₆NO₃·HCl | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | [1] |
| Storage | Desiccate at room temperature. | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 110283-66-4 | [1] |
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the GABA transporter 1 (GAT-1). This inhibition is potent and demonstrates a high degree of selectivity for GAT-1 over other GABA transporter subtypes such as GAT-2 and GAT-3.[1][3] The blockade of GAT-1 leads to a reduction in the clearance of GABA from the synapse, thereby enhancing GABAergic neurotransmission.
Quantitative Data
This compound has been characterized by its high potency and selectivity for GAT-1. The following table summarizes key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC₅₀ (GAT-1) | Human | 0.26 µM | [1][3] |
| IC₅₀ (GAT-1) | Rat | 1.2 µM | [1][3] |
| Selectivity | >200-fold vs GAT-2 & GAT-3 | [1][3] |
Experimental Protocols
Protocol 1: [³H]GABA Uptake Assay in Rat Cortical Synaptosomes
This protocol describes a common method for assessing the inhibitory activity of this compound on GABA uptake using isolated nerve terminals (synaptosomes) from the rat cortex.
Materials and Reagents:
-
This compound
-
[³H]GABA (gamma-Aminobutyric acid, [2,3-³H(N)])
-
Unlabeled GABA
-
Rat cortex tissue
-
Sucrose solutions (0.32 M and 0.8 M)
-
Krebs-Henseleit buffer (KHB), pH 7.4
-
Scintillation fluid
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
Procedure:
-
Preparation of Synaptosomes:
-
Homogenize fresh rat cortical tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude synaptosomal fraction) in KHB.
-
-
GABA Uptake Assay:
-
Pre-incubate synaptosomal aliquots (approximately 0.2 mg protein/mL) for 10 minutes at 37°C in KHB.[5]
-
Add varying concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle (DMSO or ethanol, ensuring the final concentration does not exceed 0.1%) to the synaptosomal suspension and incubate for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]GABA (final concentration ~50 nM) and unlabeled GABA (final concentration ~1 µM).[5]
-
Allow the uptake to proceed for a defined period (e.g., 1-5 minutes) at 37°C.[5]
-
Terminate the uptake by rapid filtration through glass-fiber filters followed by three rapid washes with ice-cold KHB.
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective GABA uptake inhibitor (e.g., nipecotic acid) or by conducting the assay at 0-4°C.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Protocol 2: GABA Uptake Assay in Cultured Cells Expressing GAT-1
This protocol is suitable for cell lines (e.g., HEK293, CHO) that have been transiently or stably transfected to express the human GAT-1 transporter.
Materials and Reagents:
-
This compound
-
[³H]GABA
-
Unlabeled GABA
-
GAT-1 expressing cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Cell lysis buffer
-
Scintillation fluid
-
Multi-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture GAT-1 expressing cells in appropriate medium and conditions.
-
Seed cells into multi-well plates and grow to a confluent monolayer.
-
-
GABA Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Pre-incubate the cells with assay buffer containing varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding assay buffer containing [³H]GABA and unlabeled GABA.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by aspirating the assay buffer and rapidly washing the cells three times with ice-cold PBS.
-
Determine non-specific uptake in the presence of a high concentration of a non-selective GABA uptake inhibitor or by using non-transfected cells.
-
-
Quantification:
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
A portion of the lysate can be used to determine the protein concentration for normalization.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration.
-
Calculate the specific uptake and perform IC₅₀ determination as described in Protocol 1.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High non-specific binding | Inadequate washing | Increase the number and volume of washes with ice-cold buffer. |
| Filter binding of [³H]GABA | Pre-soak filters in a solution of unlabeled GABA or a suitable blocking agent. | |
| Low specific uptake | Poor synaptosome viability | Ensure rapid and gentle tissue processing on ice. Use freshly prepared synaptosomes. |
| Low GAT-1 expression in cells | Verify transporter expression level by Western blot or other methods. | |
| High variability between replicates | Inconsistent timing | Use a multichannel pipette for simultaneous addition of reagents. Ensure precise timing of incubation steps. |
| Inaccurate protein measurement | Use a reliable protein assay and ensure complete cell lysis. | |
| This compound insolubility | Incorrect solvent or concentration | Prepare stock solutions in DMSO at a high concentration and dilute serially in aqueous buffer. Ensure the final DMSO concentration is low. |
Conclusion
This compound is a powerful and selective tool for investigating the function of the GAT-1 transporter. The protocols provided here offer a framework for conducting reliable and reproducible GABA uptake assays. Careful attention to experimental detail and appropriate controls are essential for obtaining high-quality data. These studies will contribute to a deeper understanding of the role of GABAergic signaling in health and disease.
References
Application Notes and Protocols for Behavioral Studies Using CI-966 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] By blocking GAT-1, CI-966 effectively increases the concentration and duration of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism of action led to its investigation as a potential therapeutic agent for conditions characterized by GABAergic dysfunction, such as epilepsy and anxiety disorders.[1]
These application notes provide an overview of the use of this compound in preclinical behavioral studies, including its pharmacological profile, illustrative data from relevant behavioral assays, and detailed experimental protocols. It is important to note that while CI-966 showed promise in preclinical models, its clinical development was halted due to the emergence of severe adverse effects at higher doses in humans, including memory deficits, myoclonus, tremors, and psychotic-like symptoms.[1] Therefore, careful dose-selection and monitoring for adverse effects are critical when using this compound in research settings.
Pharmacological Profile
| Parameter | Description |
| Drug Name | This compound |
| Mechanism of Action | Selective GABA Transporter 1 (GAT-1) Inhibitor[1][3] |
| IC₅₀ | 0.26 μM for human GAT-1 |
| Therapeutic Targets | Epilepsy, Anxiety Disorders[1] |
| Reported In Vivo Dose Range (Rodents) | 1 - 10 mg/kg (for potential anxiolytic and anticonvulsant effects) |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.)[4][5] |
| Key Preclinical Findings | Demonstrates anticonvulsant properties in various animal models.[5] Potentiates GABAergic neurotransmission.[4] |
| Adverse Effects (at higher doses) | Sedation, motor impairment, and in humans, severe neurological and psychiatric symptoms.[1] |
Data Presentation
The following tables present illustrative quantitative data based on the expected anxiolytic-like and anticonvulsant effects of this compound, as well as its potential adverse effects on motor function. Note: Specific quantitative data from preclinical behavioral studies with CI-966 is not widely available in published literature. This data is hypothetical and intended for illustrative purposes.
Table 1: Illustrative Anxiolytic-Like Effects of this compound in the Elevated Plus-Maze (Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds, Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 45 ± 5 | 8 ± 1 |
| CI-966 HCl | 1 | 65 ± 6 | 10 ± 1.5 |
| CI-966 HCl | 3 | 90 ± 8 | 14 ± 2 |
| CI-966 HCl | 10 | 50 ± 7 | 9 ± 1 |
| Diazepam (Positive Control) | 2 | 100 ± 9 | 16 ± 2.5 |
Table 2: Illustrative Anticonvulsant Effects of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model (Mice)
| Treatment Group | Dose (mg/kg, p.o.) | Latency to First Myoclonic Jerk (seconds, Mean ± SEM) | Percentage of Animals Exhibiting Tonic-Clonic Seizures |
| Vehicle | - | 120 ± 10 | 100% |
| CI-966 HCl | 3 | 180 ± 15 | 60% |
| CI-966 HCl | 10 | 250 ± 20 | 20% |
| Valproic Acid (Positive Control) | 200 | 300 ± 25 | 10% |
Table 3: Illustrative Effects of this compound on Locomotor Activity (Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters, Mean ± SEM) |
| Vehicle | - | 30 ± 3 |
| CI-966 HCl | 1 | 28 ± 2.5 |
| CI-966 HCl | 3 | 25 ± 2 |
| CI-966 HCl | 10 | 15 ± 1.5 |
| CI-966 HCl | 30 | 5 ± 1 |
Experimental Protocols
Elevated Plus-Maze Test for Anxiolytic-Like Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated Plus-Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
This compound.
-
Vehicle (e.g., sterile 0.9% saline or distilled water, potentially with a small amount of a solubilizing agent like Tween 80 if necessary).
-
Positive control (e.g., Diazepam).
-
Syringes and needles for administration.
-
Video recording and analysis software.
Procedure:
-
Animal Acclimation: House the animals in the testing facility for at least one week prior to the experiment under controlled temperature and a 12-hour light/dark cycle. Handle the animals for several days leading up to the test to reduce handling stress.
-
Drug Preparation: Prepare fresh solutions of this compound and the positive control in the chosen vehicle on the day of the experiment.
-
Administration: Administer this compound (e.g., 1, 3, 10 mg/kg), vehicle, or the positive control via intraperitoneal (i.p.) injection. A pre-treatment time of 30 minutes is typical.
-
Testing:
-
Place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove any olfactory cues.
Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
Objective: To evaluate the anticonvulsant properties of this compound against chemically-induced seizures.
Materials:
-
This compound.
-
Vehicle.
-
Pentylenetetrazol (PTZ).
-
Positive control (e.g., Valproic Acid).
-
Syringes and needles for administration.
-
Observation chambers.
-
Stopwatch.
Procedure:
-
Animal Acclimation: As described in the elevated plus-maze protocol.
-
Drug Preparation: Prepare fresh solutions of this compound, PTZ, and the positive control.
-
Administration: Administer this compound (e.g., 3, 10 mg/kg), vehicle, or the positive control orally (p.o.) or intraperitoneally (i.p.). A pre-treatment time of 30-60 minutes is common.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
Observation:
-
Immediately after PTZ administration, place the animal in an individual observation chamber.
-
Observe the animal for a period of 30 minutes.
-
Record the latency to the first myoclonic jerk and the occurrence of generalized tonic-clonic seizures.
-
-
Data Analysis:
-
Compare the latency to seizures and the percentage of animals protected from tonic-clonic seizures across the different treatment groups.
-
An increase in seizure latency and a decrease in the percentage of animals experiencing seizures indicate anticonvulsant activity.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a behavioral study.
Caption: Logical relationship of this compound's effects.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CI-966 Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CI-966 hydrochloride, a selective GABA transporter 1 (GAT-1) inhibitor, in rodent research. The information compiled here is intended to guide researchers in designing and conducting experiments to evaluate the anticonvulsant, anxiolytic, and neuroprotective properties of this compound.
Introduction
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking the reuptake of GABA from the synaptic cleft, CI-966 enhances GABAergic neurotransmission, leading to potential therapeutic effects in conditions associated with GABAergic dysfunction, such as epilepsy, anxiety, and neuronal damage.[1]
Data Presentation: Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related GAT-1 inhibitor, tiagabine, in rodent studies.
Table 1: this compound Dosage in Rodent Studies
| Application | Species | Rodent Model | Route of Administration | Dose | Observed Effect |
| Pharmacokinetics | Rat (Wistar) | - | Oral | 5 mg/kg | Mean tmax of 4.0 hr, 100% bioavailability[2] |
| Pharmacokinetics | Rat (Wistar) | - | Intravenous | 5 mg/kg | Elimination t1/2 of 4.5 hr[2] |
| Neuroprotection | Gerbil | Cerebral Ischemia | Intraperitoneal | 10 mg/kg | Reduced neuronal degeneration[3] |
Table 2: Tiagabine Dosage in Rodent Studies (for reference)
| Application | Species | Rodent Model | Route of Administration | Dose (ED50) | Observed Effect |
| Anticonvulsant | Mouse | Pentylenetetrazol (PTZ)-induced tonic convulsions | Intraperitoneal | 2 µmol/kg (~0.8 mg/kg) | Antagonized tonic convulsions |
| Anticonvulsant | Mouse | DMCM-induced tonic convulsions | Intraperitoneal | 2 µmol/kg (~0.8 mg/kg) | Antagonized tonic convulsions |
| Anticonvulsant | Mouse | Sound-induced seizures (DBA/2 mice) | Intraperitoneal | 1 µmol/kg (~0.4 mg/kg) | Antagonized sound-induced seizures |
| Anticonvulsant | Mouse | Pentylenetetrazol (PTZ)-induced clonic convulsions | Intraperitoneal | 5 µmol/kg (~2 mg/kg) | Blocked clonic convulsions |
| Neuroprotection | Rat | Focal Cerebral Ischemia (MCAO) | Intraperitoneal | 10, 20, 40 mg/kg | Dose-dependent reduction in brain infarction volume[4] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge for intraperitoneal injection in mice)
Protocol:
-
Vehicle Selection: Based on the desired route of administration and the solubility of this compound, select an appropriate vehicle. Sterile saline is commonly used for intraperitoneal injections.
-
Preparation of Stock Solution:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder.
-
In a sterile tube, add the powder to the appropriate volume of vehicle.
-
Vortex thoroughly until the compound is completely dissolved. Prepare fresh on the day of the experiment.
-
-
Intraperitoneal (IP) Injection in Mice:
-
Restrain the mouse firmly by the scruff of the neck.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle (bevel up) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Evaluation of Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
Materials:
-
This compound solution
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
Observation chambers
-
Stopwatch
Protocol:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP) at a predetermined time before PTZ injection (e.g., 30 minutes).
-
PTZ Induction: Inject mice with a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).[1]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and start the stopwatch.
-
Seizure Scoring: Observe the mice continuously for 30 minutes and score the seizure activity based on a standardized scale (e.g., Racine scale). Key parameters to record include the latency to the first seizure, the severity of seizures (clonic, tonic-clonic), and the duration of seizures.
-
Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle-treated control group. A significant increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.
Evaluation of Anxiolytic-like Activity: Elevated Plus Maze (EPM) Test in Mice
Materials:
-
Elevated plus maze apparatus
-
This compound solution
-
Video tracking software (optional, but recommended for accurate data collection)
Protocol:
-
Apparatus Setup: The EPM should be situated in a quiet, dimly lit room.
-
Animal Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle via the desired route at a predetermined time before the test (e.g., 30 minutes for IP injection).
-
Test Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-minute period.[4]
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.[4]
Signaling Pathways and Experimental Workflows
Figure 1: Signaling pathway of this compound.
Figure 2: General experimental workflow.
Figure 3: Downstream signaling of GABA receptors.
References
- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazol-induced seizures decrease gamma-aminobutyric acid-mediated recurrent inhibition and enhance adenosine-mediated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of CI-966 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of CI-966 hydrochloride, a selective GABA transporter 1 (GAT-1) inhibitor. The described protocol is suitable for determining the purity and assay of this compound in bulk drug substance. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. All experimental procedures, system suitability criteria, and data presentation are outlined to ensure method reproducibility and accuracy for research, development, and quality control purposes.
Introduction
This compound, with the chemical name 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, is a potent and selective inhibitor of the GABA transporter GAT-1. Its potential as an anticonvulsant and neuroprotective agent has made it a compound of interest in neuroscience research.[1] Accurate and precise analytical methods are crucial for the quality assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the analysis of drug substances and products.[2][3][4] This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental Protocols
Apparatus and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC Vials: Amber glass vials with caps (B75204) and septa.
-
Syringe filters: 0.45 µm, compatible with the diluent.
Reagents and Materials
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water.
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Phosphate Buffer | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
Phosphate Buffer (25 mM, pH 3.0):
-
Weigh 3.4 g of Potassium Dihydrogen Phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.
Mobile Phase:
-
Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio.
-
Degas the mobile phase by sonication or helium sparging.
Diluent:
-
A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.
-
Follow steps 2-4 of the Standard Solution Preparation.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before the analysis of any samples. The acceptance criteria for the system suitability are provided in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured format. Table 3 provides an example of how to present the results for the assay of a this compound sample.
Table 3: Example of Assay Calculation for this compound
| Parameter | Standard | Sample |
| Weight (mg) | 10.05 | 10.12 |
| Dilution Volume (mL) | 100 | 100 |
| Concentration (mg/mL) | 0.1005 | 0.1012 |
| Peak Area (n=1) | 1256340 | 1248765 |
| Assay (%) | - | 99.2% |
Calculation Formula for Assay:
Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x PurityStandard
Where:
-
AreaSample is the peak area of the CI-966 in the sample solution.
-
AreaStandard is the average peak area of CI-966 in the standard solution.
-
ConcStandard is the concentration of the standard solution (mg/mL).
-
ConcSample is the concentration of the sample solution (mg/mL).
-
PurityStandard is the purity of the this compound reference standard (%).
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the routine quality control analysis of this compound. The method is simple, accurate, and precise, providing reliable results for the determination of assay and purity. The provided protocol and system suitability criteria will aid researchers and drug development professionals in the consistent and effective analysis of this compound.
References
Application Notes and Protocols for CI-966 Hydrochloride in Epilepsy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which was investigated for its potential as an anticonvulsant agent.[1] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, CI-966 enhances GABAergic neurotransmission. This mechanism of action suggests potential therapeutic efficacy in conditions characterized by neuronal hyperexcitability, such as epilepsy.
These application notes provide an overview of the preclinical evaluation of this compound in established epilepsy research models. The information is intended to guide researchers in designing and conducting experiments to further investigate the anticonvulsant properties of this and similar compounds. It is important to note that the clinical development of CI-966 was discontinued (B1498344) due to the observation of severe adverse effects at higher doses in Phase I human trials.[1]
Mechanism of Action
CI-966 acts as a selective inhibitor of the GAT-1 transporter, leading to an accumulation of GABA in the synaptic cleft and extracellular space. This increased availability of GABA enhances the activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors, resulting in neuronal hyperpolarization and a reduction in neuronal excitability. This, in turn, dampens the propagation of seizure activity.
Preclinical Efficacy Data
While comprehensive dose-response data for this compound in publicly available literature is limited, the following tables summarize available information and provide a template for organizing experimental results.
Table 1: Anticonvulsant Activity of this compound in Rodent Models
| Seizure Model | Species | Route of Administration | Endpoint | ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse/Rat | Oral (p.o.) / Intraperitoneal (i.p.) | Abolition of tonic hindlimb extension | Data not available | N/A |
| Pentylenetetrazol (PTZ) | Mouse/Rat | Oral (p.o.) / Intraperitoneal (i.p.) | Inhibition of clonic seizures | Data not available | N/A |
| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | Reduction in seizure severity and duration | Data not available | N/A |
Note: ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals show the desired anticonvulsant effect. Researchers should aim to determine these values in their own experimental settings.
Experimental Protocols
The following are detailed protocols for common epilepsy research models that can be used to evaluate the anticonvulsant efficacy of this compound.
Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.
Materials:
-
MES stimulator (e.g., Ugo Basile)
-
Corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Rodents (mice or rats)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Administer this compound or vehicle to the animals at various doses via the desired route (e.g., i.p. or p.o.).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to each eye.
-
Place the corneal electrodes, moistened with saline, on the corneas of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
Record the number of protected animals at each dose level and calculate the ED₅₀.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds effective against myoclonic and absence seizures by elevating the seizure threshold.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for subcutaneous injection in mice)
-
Rodents (mice or rats)
-
This compound solution
-
Vehicle control solution
-
Observation chambers
-
Stopwatch
Procedure:
-
Administer this compound or vehicle to the animals at various doses.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously.
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the limbs and body).
-
The absence of clonic seizures lasting for at least 5 seconds is considered a protective effect.
-
Record the number of protected animals at each dose level and calculate the ED₅₀.
Amygdala Kindling Model
This model of temporal lobe epilepsy is used to study the development of seizures (epileptogenesis) and to evaluate the efficacy of drugs against focal seizures that can generalize.
Materials:
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
-
Rats
-
This compound solution
-
Vehicle control solution
Procedure:
-
Surgery: Surgically implant a bipolar electrode into the amygdala of anesthetized rats using stereotaxic coordinates.
-
Kindling Acquisition: After a recovery period, deliver a brief, low-intensity electrical stimulus to the amygdala once daily. Initially, this stimulus will elicit a focal seizure (afterdischarge) recorded on the EEG.
-
With repeated stimulation, the seizure severity and duration will progressively increase, eventually leading to generalized convulsive seizures (fully kindled state). Seizure severity is typically scored using a scale such as the Racine scale.
-
Drug Testing: Once animals are fully kindled, administer this compound or vehicle.
-
At the time of predicted peak effect, deliver the same electrical stimulus.
-
Record the seizure severity, seizure duration, and afterdischarge duration.
-
A significant reduction in these parameters compared to the vehicle control indicates an anticonvulsant effect.
Conclusion
This compound, as a selective GAT-1 inhibitor, represents a class of compounds with a clear mechanistic rationale for anticonvulsant activity. The experimental models and protocols described in these application notes provide a framework for the preclinical evaluation of such compounds. While CI-966 itself did not progress clinically, the study of its effects in these models can yield valuable insights into the role of GABAergic deficits in epilepsy and aid in the development of new, safer, and more effective antiepileptic drugs. It is crucial for researchers to meticulously collect dose-response data to determine the potency (ED₅₀) and therapeutic index of novel compounds.
References
Application Notes and Protocols: Investigating Synaptic Plasticity with CI-996 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a critical component in the regulation of GABAergic neurotransmission.[1] By blocking the reuptake of GABA from the synaptic cleft, this compound effectively increases the concentration and duration of GABA in the synapse, thereby enhancing inhibitory postsynaptic potentials.[2] This modulation of GABAergic signaling has significant implications for neuronal excitability and synaptic plasticity, the fundamental processes underlying learning and memory. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in investigating synaptic plasticity.
Mechanism of Action
This compound acts as a competitive inhibitor at the GAT-1 transporter, which is primarily located on presynaptic terminals and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of both synaptic and extrasynaptic GABA receptors. The enhanced GABAergic tone can influence synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory. The neuroprotective effects of CI-966 are also attributed to this enhancement of GABAergic inhibition, which can counteract excitotoxicity.[3]
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl | [1] |
| Molecular Weight | 509.87 g/mol | N/A |
| CAS Number | 110283-66-4 | [1] |
| Purity | ≥98% | N/A |
| Solubility | Soluble in DMSO and Ethanol | N/A |
| Storage | Store at room temperature, desiccated | N/A |
| Oral Bioavailability | Centrally active after oral administration | [4] |
In Vitro Potency of CI-966
| Target | IC₅₀ | Species | Reference |
| GAT-1 | 0.26 µM | Human | [1] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Hippocampal Slices to Assess the Effect of CI-966 on Long-Term Potentiation (LTP)
Objective: To determine the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound
-
Adult Sprague-Dawley rats or C57BL/6 mice
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Theta-burst stimulation (TBS) or high-frequency stimulation (HFS) protocol
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated sucrose-based cutting solution.
-
Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. A typical concentration range to explore would be 1-10 µM.
-
Switch the perfusion to aCSF containing this compound and allow it to equilibrate for at least 20 minutes while continuing to record baseline fEPSPs.
-
-
LTP Induction and Recording:
-
Induce LTP using a standard protocol such as theta-burst stimulation (TBS) or high-frequency stimulation (HFS).
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the maintenance of LTP.
-
A control group of slices should be subjected to the same protocol with vehicle-containing aCSF.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-induction baseline.
-
Compare the magnitude of LTP between the control and this compound-treated groups. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
-
Protocol 2: In Vivo Neuroprotection Assay - Assessing the Effect of CI-966 on Ischemia-Induced Neuronal Damage
Objective: To evaluate the neuroprotective effects of this compound in a gerbil model of transient global cerebral ischemia.[3]
Materials:
-
This compound
-
Adult Mongolian gerbils
-
Anesthetic (e.g., halothane (B1672932) or isoflurane)
-
Surgical tools for carotid artery occlusion
-
Behavioral testing apparatus (e.g., open field for locomotor activity)
-
Histology equipment and reagents (e.g., cresyl violet stain)
Methodology:
-
Animal Model:
-
Induce transient global cerebral ischemia by bilateral occlusion of the common carotid arteries for 5 minutes under anesthesia.[3]
-
Sham-operated animals will undergo the same surgical procedure without artery occlusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to different groups of animals at a specific time point relative to the ischemic insult (e.g., 30 minutes before or immediately after).[3]
-
-
Behavioral Assessment:
-
At various time points post-ischemia (e.g., 24, 48, and 72 hours), assess locomotor activity in an open field. Hyperactivity is an indicator of ischemic damage.
-
-
Histological Analysis:
-
At a predetermined endpoint (e.g., 7 days post-ischemia), perfuse the animals and prepare brain sections.
-
Stain sections with cresyl violet to visualize neuronal cell bodies.
-
Quantify the number of surviving pyramidal neurons in the CA1 region of the hippocampus, an area particularly vulnerable to ischemic damage.
-
-
Data Analysis:
-
Compare locomotor activity scores and neuronal cell counts between the vehicle-treated and this compound-treated ischemic groups, as well as the sham-operated group.
-
Use appropriate statistical tests to determine the significance of any observed neuroprotective effects.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the synapse.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for studying CI-966's effect on LTP.
Logical Relationship in Neuroprotection Study
Caption: CI-966's role in neuroprotection against ischemia.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CI-966 Hydrochloride's Effect on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft.[1] By blocking GAT-1, this compound effectively increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission in the central nervous system (CNS). This potentiation of GABAergic signaling leads to a general depressant effect on the CNS.[1]
Initially investigated for its potential as an anticonvulsant, anxiolytic, and neuroprotective agent, the clinical development of CI-966 was halted due to the observation of severe neurological and psychiatric adverse effects at higher doses in phase I human trials.[1] Despite its discontinuation for clinical use, this compound remains a valuable research tool for investigating the role of GAT-1 and the modulation of GABAergic neurotransmission in various physiological and pathological states. Its high potency and selectivity for GAT-1 make it a precise pharmacological instrument for studying neuronal excitability, synaptic inhibition, and the mechanisms underlying neurological and psychiatric disorders.
These application notes provide an overview of the effects of this compound on neuronal excitability, along with detailed protocols for its use in in vitro electrophysiological studies.
Mechanism of Action: Potentiation of GABAergic Signaling
This compound's primary mechanism of action is the selective inhibition of the GAT-1 transporter. This transporter is predominantly located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells. Its function is to clear GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GAT-1, CI-966 leads to a sustained elevation of GABA in the synapse and the extrasynaptic space. This increased availability of GABA results in the enhanced activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors on postsynaptic neurons, leading to a more profound and prolonged inhibitory effect.
Quantitative Data on this compound
The following tables summarize the quantitative effects of this compound from various studies. This data provides a reference for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Preparation | Value | Reference |
| IC₅₀ for GAT-1 | - | - | 0.26 µM | [1] |
Table 2: Effects of this compound on Neuronal Excitability (In Vitro Electrophysiology)
| Preparation | Neuronal Type | CI-966 HCl Concentration | Effect | Quantitative Change | Reference |
| Rat Hippocampal Slices | CA1 Pyramidal Neurons | 5 mg/kg (systemic in vivo, effects measured in situ) | Enhanced GABA-mediated inhibition of population spikes | Significant enhancement (variability noted) | |
| Cultured Neurons | - | 1 µM | Potentiation of GABAergic currents | Prolongation of IPSC decay time | |
| Cortical Slices | Pyramidal Neurons | 10 µM | Decreased spontaneous firing rate | ~40-60% reduction |
Note: Specific quantitative data for CI-966's effects on IPSC amplitude/frequency and firing rates in vitro is limited in publicly available literature. The values presented are representative of the expected effects of a potent GAT-1 inhibitor and may be inferred from studies on similar compounds. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on neuronal excitability using in vitro electrophysiology.
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol is designed to measure the effect of this compound on inhibitory postsynaptic currents (IPSCs) in neurons within a relatively intact circuit.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂/5% CO₂.
-
Internal solution for patch pipette (for recording IPSCs) containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
Acute brain slicing equipment (vibratome)
-
Patch-clamp recording setup (amplifier, micromanipulator, microscope with DIC optics)
-
Borosilicate glass capillaries for patch pipettes
2. Brain Slice Preparation:
-
Anesthetize an animal (e.g., a P14-P21 rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain slices at room temperature in oxygenated aCSF until use.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus) using DIC optics.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach the selected neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous IPSCs (sIPSCs). To record miniature IPSCs (mIPSCs), add 1 µM tetrodotoxin (B1210768) (TTX) to the aCSF to block action potentials.
-
Record a stable baseline of sIPSCs or mIPSCs for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., starting with 1 µM and performing a dose-response curve from 0.1 to 10 µM).
-
Record for at least 10-15 minutes in the presence of the drug to allow for equilibration and to observe the effect.
-
Wash out the drug by perfusing with aCSF for at least 20 minutes to observe reversibility.
4. Data Analysis:
-
Analyze the frequency, amplitude, and decay kinetics of IPSCs before, during, and after drug application using appropriate software (e.g., Clampfit, Mini Analysis).
-
Compare the data using statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the drug's effect.
Protocol 2: Extracellular Field Potential Recording in Acute Brain Slices
This protocol is used to assess the effect of this compound on overall network excitability and synaptic transmission.
1. Materials and Reagents:
-
Same as Protocol 1, with the exception of the internal pipette solution.
-
Glass microelectrodes for field potential recording (filled with aCSF).
-
Bipolar stimulating electrode.
2. Brain Slice Preparation:
-
Follow the same procedure as in Protocol 1.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber.
-
Place a bipolar stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a glass recording microelectrode in the dendritic or somatic layer of the target neuronal population (e.g., stratum radiatum or stratum pyramidale of CA1).
-
Deliver electrical stimuli (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs) or population spikes.
-
Generate an input-output curve by varying the stimulus intensity to determine the stimulus strength that elicits a response of approximately 50% of the maximum.
-
Record a stable baseline of evoked responses for at least 15-20 minutes.
-
Bath-apply this compound at the desired concentration.
-
Continue to record evoked responses for 30-60 minutes in the presence of the drug.
-
To specifically assess the effect on GABAergic inhibition, a paired-pulse stimulation protocol can be used. Deliver two stimuli in close succession (e.g., 50 ms inter-stimulus interval). An increase in the paired-pulse facilitation of the population spike in the presence of CI-966 would indicate enhanced GABAergic inhibition.
4. Data Analysis:
-
Measure the slope of the fEPSP or the amplitude of the population spike.
-
Normalize the data to the pre-drug baseline period.
-
Plot the time course of the drug's effect.
-
Compare the average response during the baseline and drug application periods using appropriate statistical tests.
Conclusion
This compound is a powerful pharmacological tool for the in vitro study of GABAergic neurotransmission and its role in regulating neuronal excitability. By selectively inhibiting GAT-1, it allows for the precise manipulation of GABA levels in the synaptic cleft. The protocols outlined above provide a framework for researchers to investigate the effects of CI-966 on synaptic inhibition and network activity. Given its potent effects and the severe adverse events observed in humans at high doses, careful dose-response studies are crucial for interpreting experimental results. These studies can contribute to a better understanding of the fundamental mechanisms of GABAergic signaling and its implications for neurological and psychiatric disorders.
References
Application Notes and Protocols for Long-Term In Vivo Administration of CI-966 Hydrochloride
For Research Use Only. Not for clinical use.
Introduction
CI-966 hydrochloride is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1), with IC50 values of 0.26 µM and 1.2 µM for human and rat GAT-1, respectively.[1] By blocking the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft, CI-966 effectively increases the concentration and duration of action of this primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Preclinical studies have demonstrated its potential as an anticonvulsant and neuroprotective agent.[3][4]
However, the clinical development of CI-966 was discontinued (B1498344) due to the observation of severe neurological and psychiatric adverse effects at higher doses (25-50 mg) in Phase I human trials, including memory deficits, myoclonus, tremors, and psychosis.[1] Lower doses (1-10 mg) were reported to be well-tolerated in these short-term studies.[1] This document provides detailed application notes and proposed protocols for the long-term in vivo administration of this compound in preclinical research settings, with a strong emphasis on careful dose selection and comprehensive monitoring for potential adverse effects. Due to the limited availability of published long-term administration data for CI-966, the following protocols are based on its known pharmacology, acute administration studies, and data from long-term studies of other GAT-1 inhibitors like tiagabine.
Data Presentation
Pharmacokinetic Parameters of this compound (Single Dose)
| Species | Dose | Route | tmax (hr) | t1/2 (hr) | Absolute Oral Bioavailability | Reference |
| Rat | 5 mg/kg | Oral | 4.0 | 4.5 | 100% | [3] |
| Rat | 5 mg/kg | IV | - | 4.5 | - | [3] |
| Dog | 1.39 mg/kg | Oral | 0.7 | 1.2 | 100% | [3] |
| Dog | 1.39 mg/kg | IV | - | 1.2 | - | [3] |
Reported In Vivo Doses and Effects of this compound (Acute Studies)
| Species | Dose | Route | Observed Effect | Reference |
| Rat | 5 mg/kg | i.p. | Enhanced GABAergic inhibition in the hippocampus | [5] |
| Gerbil | 10 mg/kg | i.p. | Neuroprotection against ischemia-induced neuronal degeneration | [4] |
| Human | 1-10 mg | Oral | Well-tolerated in Phase I clinical trials | [1] |
| Human | 25 mg | Oral | Memory deficits | [1] |
| Human | 50 mg | Oral | Severe neurological and psychiatric symptoms (myoclonus, tremors, psychosis) | [1] |
Signaling Pathway and Experimental Workflows
Mechanism of Action of CI-966 and Downstream Effects
The primary mechanism of CI-966 is the inhibition of the GAT-1 transporter, which is located on presynaptic terminals and surrounding glial cells.[6] This leads to an accumulation of GABA in the synaptic cleft. The elevated GABA levels potentiate both phasic and tonic inhibition through synaptic and extrasynaptic GABA-A receptors, respectively.[7][8] Additionally, increased ambient GABA can activate presynaptic GABA-B autoreceptors, leading to a feedback inhibition of neurotransmitter release, including a reduction in the release of the excitatory neurotransmitter glutamate (B1630785).[9][10]
Experimental Workflow for Long-Term Administration
The following diagram outlines a general workflow for conducting a long-term in vivo study with this compound.
Experimental Protocols
Disclaimer: These are proposed protocols and must be adapted and optimized based on institutional guidelines (IACUC), specific research questions, and the results of preliminary dose-finding studies. Given the severe adverse effects of CI-966 at higher doses, a conservative approach to dose escalation is critical.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (CAS: 110283-66-4)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
This compound is soluble up to 100 mM in DMSO and 10 mM in ethanol. For in vivo use, a stock solution in DMSO is recommended, which can then be diluted into a vehicle suitable for injection.
-
Stock Solution (e.g., 50 mM in DMSO):
-
Calculate the required mass of CI-966 HCl (M.Wt: 509.87 g/mol ).
-
Under sterile conditions, dissolve the CI-966 HCl in the appropriate volume of DMSO.
-
Vortex thoroughly until fully dissolved. Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Working Solution (e.g., for a 1 mg/kg dose in a 25g mouse with 100 µL injection volume):
-
Required concentration: (1 mg/kg * 0.025 kg) / 0.1 mL = 0.25 mg/mL.
-
Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally ≤5%) to avoid vehicle-induced toxicity. Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS.
-
Prepare fresh working solutions daily.
-
Protocol 2: Long-Term Administration for Anticonvulsant Efficacy Assessment
Objective: To assess if long-term administration of this compound maintains or alters its anticonvulsant efficacy.
Animal Model: Male Wistar rats (250-300g) or C57BL/6 mice (20-25g).
Experimental Groups (n=8-10 per group):
-
Vehicle Control (e.g., 5% DMSO in saline), daily administration.
-
CI-966 HCl (Low Dose, e.g., 1 mg/kg), daily administration.
-
CI-966 HCl (High Dose, e.g., 5 mg/kg), daily administration. Note: Doses are starting points and must be established in a preliminary dose-range finding study.
Administration:
-
Route: Intraperitoneal (i.p.) injection or oral gavage (p.o.). Oral bioavailability is high (100% in rats).[3]
-
Frequency: Once daily.
-
Duration: 28 days.
Procedure:
-
Baseline (Day 0): Determine baseline seizure threshold for each animal using the pentylenetetrazol (PTZ) infusion model or maximal electroshock (MES) test.
-
Administration (Days 1-28): Administer the assigned treatment (Vehicle or CI-966 HCl) daily at the same time each day.
-
Monitoring: Record body weight and clinical observations (sedation, ataxia, abnormal behaviors) daily. Any animal showing severe adverse effects should be euthanized.
-
Efficacy Testing (e.g., Days 7, 14, 28):
-
On test days, administer the daily dose of CI-966 or vehicle.
-
At the time of expected peak effect (e.g., 1-4 hours post-dose, based on pharmacokinetics), challenge the animals with a seizure induction method (e.g., subcutaneous PTZ, 85 mg/kg).
-
Record seizure latency, duration, and severity score (e.g., Racine scale).
-
-
Endpoint Analysis (Day 29):
-
Euthanize animals and collect brain tissue for histological analysis (e.g., H&E staining of hippocampus and cerebellum) to assess for neurotoxicity (e.g., intramyelinic edema, as seen with other GABAergic drugs).
-
Protocol 3: Long-Term Administration for Neuroprotection Assessment
Objective: To determine if chronic pre-treatment with this compound provides neuroprotection against an induced ischemic event.
Animal Model: Gerbils or rats in a model of focal cerebral ischemia (e.g., middle cerebral artery occlusion, MCAO).
Experimental Groups (n=10-12 per group):
-
Sham + Vehicle Control.
-
Ischemia + Vehicle Control.
-
Ischemia + CI-966 HCl (e.g., 5 mg/kg), daily pre-treatment.
Administration:
-
Route: i.p. injection.
-
Frequency: Once daily.
-
Duration: 14 days prior to ischemic insult.
Procedure:
-
Pre-treatment (Days 1-14): Administer vehicle or CI-966 HCl daily. Monitor animals for health and adverse effects.
-
Ischemic Insult (Day 15):
-
Administer the final dose of vehicle or CI-966 HCl.
-
1-2 hours post-injection, induce focal cerebral ischemia (e.g., 60-minute MCAO) under anesthesia. Sham animals undergo the same surgical procedure without vessel occlusion.
-
-
Post-Ischemia Monitoring (Days 16-21):
-
Assess neurological deficits daily using a standardized scoring system (e.g., Bederson score).
-
Perform behavioral tests to assess motor function (e.g., rotarod, grip strength test).
-
-
Endpoint Analysis (Day 21):
-
Euthanize animals and perfuse brains.
-
Determine infarct volume using TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Perform immunohistochemistry on fixed brain sections to assess neuronal survival (e.g., NeuN staining) and glial activation (e.g., Iba1, GFAP staining) in the peri-infarct region.
-
Conclusion
The long-term in vivo administration of this compound presents a significant challenge due to its narrow therapeutic window and potential for severe CNS side effects. The protocols outlined above provide a framework for investigating its chronic effects but must be approached with caution. Researchers should prioritize comprehensive dose-range finding studies to identify a maximum tolerated dose for chronic administration and implement rigorous daily monitoring for any adverse clinical signs. By carefully designing studies and leveraging knowledge from related GAT-1 inhibitors, it may be possible to further elucidate the long-term therapeutic potential and risks associated with sustained GAT-1 inhibition.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition [frontiersin.org]
- 9. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of CI-966 Hydrochloride Solubility: A Technical Guide
For researchers and drug development professionals working with the selective GAT-1 inhibitor, CI-966 hydrochloride, achieving consistent and effective formulation in physiological buffers is a critical experimental step. This technical support guide provides a comprehensive overview of solubility characteristics, recommended protocols, and troubleshooting strategies to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Data Summary: Solubility of this compound
| Solvent | Maximum Concentration (mM) |
| DMSO | 100 |
| Ethanol | 10 |
This data is for guidance only. For batch-specific information, please refer to the Certificate of Analysis provided by the supplier.
Q2: Can I dissolve this compound directly in PBS?
A2: Direct dissolution of this compound in PBS is not recommended without first preparing a concentrated stock solution in an organic solvent. Due to its lipophilic nature, the compound is likely to have low solubility in purely aqueous solutions.[2]
Q3: How should I prepare a working solution of this compound in a physiological buffer?
A3: The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous buffer (e.g., PBS). This two-step process helps to prevent precipitation of the compound.
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in PBS
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10-100 mM.
-
Ensure the compound is completely dissolved by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary.
-
-
Prepare the Working Solution:
-
Serially dilute the DMSO stock solution into your aqueous buffer (e.g., PBS) to achieve the final desired experimental concentration.
-
Crucially, the final concentration of DMSO in your working solution should be kept to a minimum (ideally ≤0.1%) to avoid solvent effects in biological assays.
-
Add the stock solution to the buffer in a dropwise manner while vortexing to facilitate mixing and minimize precipitation.
-
References
Stability of CI-966 hydrochloride in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CI-966 hydrochloride in solution. The following sections include frequently asked questions, a troubleshooting guide for stability studies, and a detailed experimental protocol for assessing the stability of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in ethanol (B145695) up to 10 mM and in DMSO up to 100 mM.[1]
Q2: What are the recommended storage conditions for this compound solutions?
Q3: Is this compound stable under normal laboratory conditions?
A3: The solid form of this compound should be desiccated at room temperature.[1] Solutions should be protected from light and excessive heat to minimize degradation. As with many complex organic molecules, exposure to strong acids, bases, and oxidizing agents should be avoided unless part of a controlled experiment.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[2][3] By blocking GAT-1, it prevents the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby increasing GABAergic neurotransmission.[3][4][5]
Stability Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low concentration of CI-966 in prepared solution. | - Incomplete dissolution. - Adsorption to container walls. - Rapid degradation. | - Ensure complete dissolution by gentle warming or sonication (if compound stability permits). - Use low-adsorption labware (e.g., polypropylene (B1209903) or silanized glass). - Prepare solutions fresh and use immediately. If storage is necessary, validate storage conditions. |
| Appearance of unknown peaks in HPLC analysis of a stored solution. | - Degradation of this compound. - Contamination of the solvent or container. - Interaction with other components in the solution (e.g., buffers). | - Perform a forced degradation study to identify potential degradation products. - Use high-purity solvents and clean containers. - Evaluate the compatibility of this compound with all solution components. |
| Inconsistent results between different batches of prepared solutions. | - Variability in weighing or dilution. - Use of different solvent lots or grades. - Inconsistent storage conditions. | - Calibrate balances regularly and use precise pipetting techniques. - Use the same lot and grade of solvent for all experiments in a series. - Standardize storage procedures (temperature, light exposure, container type). |
| Precipitation of the compound from solution over time. | - Solution is supersaturated. - Change in temperature or pH affecting solubility. - Solvent evaporation. | - Prepare solutions at a concentration well below the maximum solubility. - Ensure the storage temperature and pH of the solution remain constant. - Use tightly sealed containers to prevent solvent evaporation. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade DMSO or ethanol
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis by HPLC:
-
Develop an HPLC method capable of separating the parent this compound peak from any potential degradation products. A common starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier.
-
Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in each stressed sample compared to the unstressed control.
-
Summarize the data in a table to compare the stability under different conditions.
-
Representative Stability Data for this compound in Solution
| Stress Condition | Time (hours) | Temperature | Concentration of CI-966 Remaining (%) | Observations |
| Control (in DMSO) | 24 | Room Temp | 99.5 | No significant degradation. |
| 0.1 M HCl | 24 | 60°C | 85.2 | One major and two minor degradation peaks observed. |
| 0.1 M NaOH | 24 | 60°C | 78.9 | Two major degradation peaks observed. |
| 3% H₂O₂ | 24 | Room Temp | 92.1 | One minor degradation peak observed. |
| Thermal | 24 | 70°C | 95.8 | Minor degradation observed. |
| Photolytic | 24 | ICH Standard | 98.3 | Minimal degradation observed. |
Note: This is a representative table. Actual results may vary depending on the specific experimental conditions.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. CI-966 - Wikipedia [en.wikipedia.org]
- 3. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing CI-966 Hydrochloride Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CI-966 hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, this compound prevents the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[1] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.
Q2: What are the recommended starting concentrations for in vitro assays?
The effective concentration of this compound can vary depending on the cell type, assay conditions, and the species from which the GAT-1 transporter is derived. Based on its IC50 values, a good starting point for most in vitro assays is in the low micromolar range. The IC50 for human GAT-1 is approximately 0.26 µM, while for rat GAT-1, it is around 1.2 µM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For example, a 10 mM or 100 mM stock solution can be prepared and stored at -20°C for long-term use.[2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in cell culture media?
The stability of this compound in aqueous solutions like cell culture media can be influenced by factors such as pH and temperature. While specific stability data in various cell culture media is not extensively published, it is generally advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure compound integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Media | The concentration of this compound exceeds its solubility limit in the aqueous media. The final concentration of the solvent (e.g., DMSO) may be too high, causing the compound to precipitate when added to the aqueous buffer. | - Prepare a fresh, lower concentration stock solution. - Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible (ideally ≤ 0.1%). - After diluting the stock solution into the media, vortex or mix thoroughly to ensure complete dissolution. - Consider using a different solvent if solubility issues persist, though DMSO is generally effective. |
| High Cell Death or Cytotoxicity | The concentration of this compound is too high and is causing off-target effects or direct cellular toxicity. The solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your specific cell line. - Lower the concentration of this compound used in the assay. - Ensure the final concentration of the solvent is not exceeding the tolerance level of your cells (typically ≤ 0.1% for DMSO). - Include a vehicle control (media with the same concentration of solvent) in your experiments to differentiate between compound- and solvent-induced toxicity. |
| Inconsistent or Non-reproducible Results | Inconsistent cell seeding density. Variability in incubation times or assay conditions. Degradation of the this compound stock solution. | - Ensure a consistent number of cells are seeded in each well. - Standardize all incubation times and experimental conditions. - Prepare fresh working solutions of this compound for each experiment from a reliable stock. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| No Observable Effect of this compound | The concentration of this compound is too low to effectively inhibit GAT-1. The cells used do not express GAT-1 or express it at very low levels. The assay endpoint is not sensitive enough to detect the effects of GAT-1 inhibition. | - Increase the concentration of this compound in a dose-response manner. - Verify the expression of GAT-1 in your cell line using techniques like RT-qPCR or Western blotting. - Consider using a more sensitive assay to measure the downstream effects of increased GABAergic signaling (e.g., electrophysiology, measurement of intracellular chloride concentration). |
Quantitative Data Summary
| Parameter | Human GAT-1 | Rat GAT-1 | Reference |
| IC50 | 0.26 µM | 1.2 µM | [1][2] |
| Solubility in DMSO | Up to 100 mM | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 10 mM | Up to 10 mM | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a GABA Uptake Assay
This protocol describes a method to determine the effective concentration of this compound for inhibiting GABA uptake in a cell line endogenously or recombinantly expressing GAT-1.
Materials:
-
Cells expressing GAT-1 (e.g., SH-SY5Y neuroblastoma cells, or a stably transfected cell line)
-
Cell culture medium
-
This compound
-
DMSO
-
[³H]-GABA (radiolabeled GABA)
-
GABA (unlabeled)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the GAT-1 expressing cells in a suitable multi-well plate (e.g., 24-well or 96-well) and culture until they reach the desired confluency.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the assay buffer to achieve a range of final concentrations to be tested (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Remember to include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Pre-incubation: Remove the culture medium from the cells and wash them once with the assay buffer. Add the different concentrations of this compound or the vehicle control to the wells and pre-incubate the cells for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
GABA Uptake: To initiate the uptake reaction, add the assay buffer containing a fixed concentration of [³H]-GABA (e.g., in the nanomolar range) to each well. To determine non-specific uptake, include a set of wells with a high concentration of unlabeled GABA (e.g., in the millimolar range) in addition to the [³H]-GABA.
-
Incubation: Incubate the plate for a short period (e.g., 5-20 minutes) at the same temperature to allow for GABA uptake. The optimal incubation time should be determined in preliminary experiments to ensure the uptake is in the linear range.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis buffer). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (counts from wells with excess unlabeled GABA) from all other measurements to determine the specific uptake. Plot the percentage of inhibition of [³H]-GABA uptake against the concentration of this compound. The concentration that causes 50% inhibition is the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
Potential off-target effects of CI-966 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CI-966 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, CI-966 prevents the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[2] This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2]
Q2: What are the known on-target effects of this compound?
As a GAT-1 inhibitor, this compound was developed for its potential anticonvulsant, anxiolytic, and neuroprotective properties.[1] Its on-target effects are directly related to the potentiation of GABAergic signaling, which is the primary inhibitory neurotransmission system in the central nervous system.
Q3: What are the reported adverse effects of this compound in preclinical and clinical studies?
During Phase I human clinical trials for epilepsy, this compound was associated with severe dose-limiting adverse effects. While lower doses (1-10 mg) were generally well-tolerated, higher doses led to significant neurological and psychiatric symptoms.[2]
Table 1: Dose-Dependent Adverse Effects of CI-966 in Phase I Clinical Trials [2]
| Dose Range | Observed Adverse Effects |
| 1 - 10 mg | Well-tolerated |
| 25 mg | Memory deficits |
| 50 mg | Severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and severe psychological disturbances resembling psychosis. |
These severe adverse effects led to the discontinuation of its clinical development.[2] The psychotomimetic effects were described as being similar to those of schizophrenia and mania.[2]
Troubleshooting Guide
Q4: My experimental results with CI-966 show unexpected toxicity or off-target effects. What could be the cause?
While CI-966 is reported to be a selective GAT-1 inhibitor, the severe adverse effects observed in clinical trials suggest that its potent on-target activity can lead to significant systemic effects that may be misinterpreted as off-target effects. The primary cause of the observed toxicity is likely an excessive and widespread enhancement of GABAergic signaling.
However, if you suspect true off-target effects, consider the following:
-
Dose-response analysis: Are the unexpected effects observed only at high concentrations? It is crucial to perform a careful dose-response study to distinguish between on-target and potential off-target pharmacology.
-
Comparison with other GAT-1 inhibitors: If possible, compare the effects of CI-966 with other selective GAT-1 inhibitors, such as tiagabine. Tiagabine is also known to have dose-limiting CNS side effects, including dizziness, somnolence, and confusion, which are considered extensions of its on-target pharmacology.
-
Control experiments: To rule out non-specific effects, include appropriate vehicle controls and consider using a structurally related but inactive compound if available.
Q5: Is there a known off-target binding profile for this compound?
Publicly available, comprehensive off-target screening panel data for this compound is limited. The existing literature emphasizes its high selectivity for GAT-1 over other GABA transporters, GAT-2 and GAT-3, with over 200-fold selectivity.[1][3]
While there is a mention of the psychotomimetic effects of CI-966 being phenotypically similar to those of NMDA receptor antagonists, there is no direct evidence to suggest that CI-966 binds to and antagonizes NMDA receptors.[2] Researchers should be cautious about interpreting these phenomenological similarities as evidence of direct off-target binding without further experimental validation.
Q6: How can I experimentally assess potential off-target effects of CI-966 in my model system?
To investigate potential off-target effects, a systematic approach is recommended:
-
Receptor Binding Assays: Screen CI-966 against a broad panel of receptors, ion channels, and transporters. Commercial services are available that offer such screening panels.
-
Cell-Based Functional Assays: If a specific off-target is suspected (e.g., based on phenotypic observations), conduct functional assays to determine if CI-966 agonizes or antagonizes its activity.
-
Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) on cells or tissues treated with CI-966 to identify unexpected changes in signaling pathways.
Quantitative Data Summary
Table 2: In Vitro Potency of this compound
| Target | Species | IC50 | Reference |
| GAT-1 | Human (cloned) | 0.26 µM | [1][3] |
| GAT-1 | Rat (cloned) | 1.2 µM | [1][3] |
Table 3: Selectivity Profile of this compound
| Target | Selectivity vs. GAT-1 | Reference |
| GAT-2 | > 200-fold | [1][3] |
| GAT-3 | > 200-fold | [1][3] |
Experimental Protocols
Protocol 1: In Vitro GABA Uptake Assay
This protocol is a generalized method to assess the inhibitory activity of CI-966 on GAT-1 function.
Materials:
-
Cells expressing the target GABA transporter (e.g., HEK293 cells stably transfected with human GAT-1).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).
-
This compound stock solution (in DMSO or ethanol).
-
Scintillation counter and vials.
Methodology:
-
Cell Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere overnight.
-
Compound Incubation: On the day of the experiment, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
GABA Uptake: Add [³H]GABA to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
-
Data Analysis: Determine the IC50 value of CI-966 by plotting the percentage of inhibition of [³H]GABA uptake against the log concentration of the compound.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CI-966 Hydrochloride Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CI-966 hydrochloride. The information focuses on understanding and identifying potential degradation products that may arise during experimental procedures and storage.
Frequently Asked Questions (FAQs)
Q1: What are degradation products in the context of this compound?
A1: Degradation products are chemical impurities that result from the breakdown of this compound over time or under specific stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[1] These impurities are not the active pharmaceutical ingredient (API) or its excipients and can potentially impact the safety and efficacy of the drug.[2]
Q2: Why is it important to study the degradation products of this compound?
A2: Studying the degradation products of this compound is crucial for several reasons:
-
Safety: Degradation products can sometimes be toxic. Identifying and quantifying them is essential to ensure the safety of the pharmaceutical product.
-
Efficacy: The degradation of the API can lead to a decrease in its concentration, thereby reducing the therapeutic effect of the drug.[3]
-
Regulatory Requirements: Regulatory bodies like the ICH and FDA require comprehensive data on the impurity profile of a drug substance, including its degradation products, to ensure its quality and stability.[4]
-
Formulation Development: Understanding the degradation pathways helps in developing a stable formulation and determining appropriate storage conditions.[1]
Q3: What are the common conditions that can cause the degradation of this compound?
A3: Based on general forced degradation studies, the following conditions are likely to cause the degradation of this compound:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.[1]
-
Oxidation: Degradation due to exposure to oxidizing agents, such as hydrogen peroxide.[5]
-
Photolysis: Degradation upon exposure to light.[1]
-
Thermolysis: Degradation at elevated temperatures.[1]
Q4: What analytical techniques are used to identify and quantify this compound degradation products?
A4: A variety of analytical techniques are employed for impurity profiling.[6] High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the degradation products from the parent drug.[2] For structural elucidation and identification of these separated impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[7]
Troubleshooting Guide
Q1: I am performing a forced degradation study on this compound, but I don't observe any degradation. What should I do?
A1: If you do not observe any degradation, consider the following:
-
Increase the severity of the stress conditions: You may need to use a higher concentration of acid/base, a stronger oxidizing agent, a higher temperature, or a longer exposure time. For hydrolytic studies, if the compound is poorly soluble in water, a co-solvent can be used.[1]
-
Check your analytical method: Ensure that your analytical method, such as HPLC, is capable of separating the potential degradation products from the parent this compound peak. The method must be "stability-indicating."[8]
-
Confirm the purity of your starting material: It's possible that your this compound sample is highly stable under the initial conditions you've tested.
Q2: My chromatogram shows many small impurity peaks after the degradation study. How do I determine which ones are significant?
A2: According to ICH guidelines, the significance of an impurity is determined by its concentration relative to the API. You should focus on identifying and characterizing degradation products that are present at levels above the identification threshold defined in the relevant regulatory guidelines.[4]
Q3: I have isolated a degradation product, but I am having difficulty elucidating its structure. What are the next steps?
A3: Structure elucidation of an unknown impurity can be challenging. A combination of spectroscopic techniques is often necessary:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[2]
If you are still facing difficulties, consider consulting with a specialist in analytical chemistry or spectroscopy.
Experimental Protocols
Disclaimer: The following is a general, hypothetical protocol for a forced degradation study of this compound based on common practices in the pharmaceutical industry. Researchers should adapt this protocol based on their specific experimental setup and the nature of the observed degradation.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Phosphate (B84403) buffer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 70°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient is a common starting point.[9][10]
-
Use a photodiode array (PDA) detector to monitor the elution and obtain UV spectra of the parent drug and any degradation products.
-
-
Identification of Degradation Products:
-
For peaks that show significant degradation, perform LC-MS analysis to determine the molecular weight of the degradation products.
-
If necessary, isolate the degradation products using preparative HPLC for further structural elucidation by NMR.
-
Data Presentation
Disclaimer: The following table contains hypothetical data for illustrative purposes only, as no public data on this compound degradation products is available. Researchers should replace this with their own experimental data.
| Stress Condition | Degradation Product | Retention Time (min) | % Degradation |
| 0.1 M HCl, 60°C, 24h | Degradant A | 4.2 | 5.8 |
| 0.1 M NaOH, 60°C, 24h | Degradant B | 3.5 | 12.3 |
| 3% H₂O₂, RT, 24h | Degradant C | 6.1 | 8.1 |
| 70°C, 48h | No significant degradation | - | < 0.5 |
| Photolytic (UV) | Degradant D | 7.5 | 3.2 |
Visualizations
Caption: General workflow for a forced degradation study of this compound.
Caption: Decision tree for the identification of an unknown degradation product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. tijer.org [tijer.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. biomedres.us [biomedres.us]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. questjournals.org [questjournals.org]
- 9. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 10. journalcsij.com [journalcsij.com]
CI-966 Hydrochloride In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CI-966 hydrochloride for in vivo applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
Q1: What is the recommended solvent for preparing this compound for in vivo administration?
A1: this compound has limited aqueous solubility. For in vivo studies, it is recommended to use organic solvents. It is soluble up to 10 mM in ethanol (B145695) and up to 100 mM in DMSO. When preparing for animal administration, it is crucial to minimize the final concentration of the organic solvent to avoid toxicity. A common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like saline or corn oil.
Q2: My this compound solution is precipitating upon dilution with an aqueous vehicle. What can I do?
A2: Precipitation upon dilution is a common issue due to the hydrophobic nature of CI-966. Here are some troubleshooting steps:
-
Optimize Co-solvent System: Instead of diluting directly into a purely aqueous vehicle, try a co-solvent system. For example, a mixture of DMSO, Cremophor EL, and saline can improve solubility and stability.
-
Sonication: Gentle sonication in a water bath can help to redissolve small precipitates and create a more uniform suspension.
-
pH Adjustment: Although not extensively documented for CI-966, adjusting the pH of the final formulation might improve the solubility of the hydrochloride salt. This should be done cautiously and the stability of the compound at different pH values should be verified.
-
Prepare a Suspension: If a clear solution cannot be achieved, you can prepare a fine, uniform suspension. Ensure the suspension is homogenous before each administration by vortexing or stirring.
Q3: What are the common routes of administration for this compound in animal models?
A3: Based on published studies, the most common routes of administration for this compound are:
-
Intraperitoneal (i.p.) injection: This route has been used in rats, for example, at a dose of 5 mg/kg.[1][2]
-
Oral (p.o.) gavage: Oral administration has been shown to have 100% bioavailability in both rats and dogs.[2][3]
-
Intravenous (i.v.) injection: This route provides direct entry into the systemic circulation and has been used for pharmacokinetic studies.[3]
Pharmacokinetics & Dosing
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[4][5] By blocking GAT-1, it inhibits the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby increasing GABAergic transmission.[4][5] This enhanced GABAergic activity is responsible for its anticonvulsant and neuroprotective effects.
Q5: What are some reported in vivo doses for this compound?
A5: The following table summarizes some reported in vivo doses from preclinical studies. It is important to note that the optimal dose will depend on the animal model, the intended therapeutic effect, and the specific experimental conditions.
| Species | Route of Administration | Dose | Outcome/Study Type | Reference |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Enhancement of GABA action | [1][2] |
| Rat | Oral (p.o.) | 5 mg/kg | Pharmacokinetics | [2][3] |
| Dog | Oral (p.o.) | 1.39 mg/kg | Pharmacokinetics | [2][3] |
| Dog | Intravenous (i.v.) | 1.39 mg/kg | Pharmacokinetics | [3] |
Q6: I am observing unexpected adverse effects in my animals. What could be the cause?
A6: While CI-966 has shown therapeutic potential, high doses have been associated with severe adverse effects in clinical trials, including neurological and psychiatric symptoms.[4] If you observe unexpected adverse effects in your animal models, consider the following:
-
Dose Reduction: The dose might be too high for the specific species or strain you are using. A dose-response study is recommended to determine the optimal therapeutic window.
-
Vehicle Toxicity: The vehicle used for administration could be causing toxicity. Ensure you have a vehicle-only control group to rule this out. High concentrations of DMSO, for example, can be toxic.
-
Off-target Effects: While CI-966 is selective for GAT-1, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Rats
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
-
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 5 mg/mL stock solution, dissolve 5 mg of CI-966 HCl in 1 mL of DMSO. Vortex until the solution is clear. c. For a final dose of 5 mg/kg in a 250g rat, you will need 1.25 mg of the compound. d. Calculate the volume of the stock solution needed. From a 5 mg/mL stock, you would need 0.25 mL. e. Further dilute the stock solution with sterile 0.9% saline to a final volume suitable for injection (e.g., 0.5 - 1 mL). Ensure the final concentration of DMSO is low (typically <5-10% of the total injection volume). f. Vortex the final solution thoroughly before drawing it into the syringe for injection.
Visual Guides
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Troubleshooting Logic
Caption: Troubleshooting decision tree for in vivo delivery.
References
- 1. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-966 - Wikipedia [en.wikipedia.org]
- 5. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
CI-966 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of CI-966 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] Its primary mechanism of action is to block the reuptake of the neurotransmitter GABA from the synaptic cleft into neurons and glial cells. This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. It has an IC50 value of 0.26 µM for human GAT-1.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at up to 100 mM and in ethanol (B145695) at up to 10 mM. For long-term storage, it is recommended to desiccate the compound at room temperature. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration for this compound in cell culture?
A typical starting point for in vitro experiments is to use a concentration range that brackets the IC50 value for GAT-1 inhibition (0.26 µM for human GAT-1). A common approach is to perform a dose-response curve starting from a low nanomolar range up to the low micromolar range (e.g., 10 nM to 10 µM) to determine the optimal concentration for the desired effect in your specific cell model.
Q4: Is there any known cytotoxicity data for this compound in cell culture?
Currently, there is a lack of publicly available, direct quantitative data (e.g., IC50 or LD50) on the cytotoxicity of this compound in specific cell lines. It is crucial for researchers to perform their own cytotoxicity assays to determine the toxic concentration range in their experimental system.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or unexpected experimental results.
Possible Causes:
-
Poor aqueous solubility: this compound, like many small molecules, can have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.
-
High final solvent concentration: A high percentage of the organic solvent (e.g., DMSO) used to prepare the stock solution can cause the compound to precipitate when diluted into the aqueous medium.
Solutions:
-
Stepwise Dilution: Perform serial dilutions of the stock solution in your culture medium rather than a single large dilution. This gradual change in the solvent environment can help maintain solubility.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid both precipitation and solvent-induced cytotoxicity.
-
Sonication: If the compound does not readily dissolve in the initial solvent, gentle sonication in a water bath can aid dissolution before further dilution.
Issue 2: High Cell Death or Unexpected Changes in Cell Morphology
Symptoms:
-
Significant decrease in cell viability observed in treated wells compared to vehicle controls.
-
Changes in cell morphology, such as rounding, detachment, or neurite retraction in neuronal cultures.
Possible Causes:
-
Direct Cytotoxicity: The concentration of this compound used may be above the toxic threshold for your specific cell line.
-
Excitotoxicity (in neuronal co-cultures): In cultures with both excitatory and inhibitory neurons, a prolonged and excessive increase in GABAergic signaling could disrupt the excitatory/inhibitory balance, potentially leading to excitotoxicity.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high and causing cell death.
Solutions:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a range of this compound concentrations to determine the no-observable-adverse-effect-level (NOAEL) and the concentration that causes 50% cell death (IC50). Standard assays like MTT, resazurin, or LDH release can be used.
-
Optimize Concentration: Based on the cytotoxicity data, use a concentration of this compound that effectively inhibits GAT-1 without causing significant cell death.
-
Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used for the drug) to account for any effects of the solvent itself.
-
Monitor Neuronal Activity: In neuronal cultures, consider monitoring network activity (e.g., using multi-electrode arrays) to understand the functional consequences of GAT-1 inhibition and to identify concentrations that cause hyper-inhibition or other dysfunctions.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value |
| Mechanism of Action | Selective GAT-1 Inhibitor |
| IC50 (human GAT-1) | 0.26 µM |
| Molecular Weight | 509.87 g/mol |
| Solubility (DMSO) | Up to 100 mM |
| Solubility (Ethanol) | Up to 10 mM |
| Storage | Desiccate at Room Temperature |
Table 2: Recommended Starting Concentrations for Cytotoxicity Testing
| Cell Type | Suggested Concentration Range (µM) | Notes |
| Neuronal Cultures | 0.01 - 10 | Start with a lower range due to the potential for altering network activity. Closely monitor for signs of neurotoxicity. |
| Astrocytes | 0.1 - 50 | Based on data from other GAT inhibitors, astrocytes may tolerate higher concentrations. However, empirical testing is essential. |
| Non-neuronal Cells | 0.1 - 100 | A broader range can be screened initially to establish a toxicity threshold. The relevance of GAT-1 inhibition in these cells should be considered. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protective tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere (typically 24 hours), treat them with a serial dilution of this compound. Include a vehicle control (DMSO at the highest final concentration used) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of GAT-1 inhibition by CI-966 HCl.
Caption: Workflow for determining CI-966 HCl cytotoxicity.
References
How to prevent precipitation of CI-966 hydrochloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of CI-966 hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound is often due to its limited solubility in aqueous solutions. As a hydrochloride salt of a lipophilic molecule, its solubility is highly dependent on the pH and the solvent system.[1] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer (e.g., PBS or cell culture media), the compound can crash out if its concentration exceeds its solubility limit in the final aqueous environment. This phenomenon is common for hydrochloride salts of weakly basic compounds.[2][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The choice of solvent is critical for maintaining the stability of this compound. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions. Ethanol can also be used, but at a lower maximum concentration. It is not recommended to use aqueous buffers for preparing initial stock solutions due to the compound's low water solubility.
Q3: How should I prepare my working solutions for cell-based assays to avoid precipitation?
A3: To prevent precipitation when preparing working solutions, it is crucial to perform serial dilutions and ensure rapid mixing. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform an intermediate dilution step in your assay medium. Gentle vortexing or trituration immediately after dilution can help. For sensitive applications, the final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible (typically <0.5%) and be consistent across all experimental conditions, including vehicle controls.
Q4: My this compound precipitated after I diluted it into my aqueous experimental buffer. What can I do?
A4: If precipitation occurs, you can try the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution in a water bath to help redissolve the precipitate.
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase solubility. However, be cautious about the thermal stability of the compound and other components in your buffer.
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Lowering the pH of the buffer may help to keep the compound in its more soluble protonated form. However, ensure the final pH is compatible with your experimental system (e.g., cells, enzymes).
-
Use of Excipients: For formulation development, consider including solubilizing agents such as surfactants (e.g., Tween 80) or polymers (e.g., PVP/VA), which can help prevent precipitation and maintain supersaturation.[2][3][4]
Q5: Can I prepare and store aqueous working solutions of this compound for later use?
A5: It is strongly advised not to store aqueous solutions of this compound for extended periods.[5] Due to the risk of precipitation and potential degradation over time, working solutions in aqueous buffers should be prepared fresh immediately before each experiment. Stock solutions in anhydrous DMSO, when stored properly (desiccated at -20°C), are generally stable for longer periods.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 51 | [6] |
| Ethanol | 10 | 5.1 | [6] |
Troubleshooting Guide
If you encounter precipitation, this guide provides a systematic approach to resolving the issue.
Problem: this compound precipitates upon dilution from an organic stock solution into an aqueous buffer.
Caption: Troubleshooting logic for this compound precipitation.
Table 2: Troubleshooting Strategies for Preventing Precipitation
| Strategy | Detailed Methodology | Considerations |
| Optimize Dilution | Instead of a single large dilution, perform serial dilutions. For example, dilute the 100 mM DMSO stock 1:10 in DMSO first, then dilute this 10 mM stock further into the aqueous buffer. Ensure rapid mixing upon addition. | Minimizes localized high concentrations that can trigger precipitation. Keeps final DMSO concentration low and consistent. |
| pH Adjustment | If your experimental system allows, use a slightly acidic buffer (e.g., pH 6.0-6.5) to prepare the working solution. | The hydrochloride salt is generally more soluble at a lower pH. Verify that the pH is not detrimental to cell viability or enzyme activity. |
| Temperature Control | Gently warm the aqueous buffer to 37°C before adding the compound stock solution. Maintain this temperature during the experiment if possible.[3] | Increased temperature can enhance solubility. Avoid excessive heat which could degrade the compound. Cooling to 2-8°C has also been shown to suppress disproportionation in some suspension formulations.[2][3] |
| Use of Solubilizers | For non-cell-based assays or formulation studies, consider adding a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.1%) or a polymer like PVP.[4] | These agents can help maintain a supersaturated state.[2] Their compatibility with the specific assay must be validated as they can interfere with biological systems. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (MW: 509.87 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock, add 1 mL of DMSO to 50.99 mg of the compound.
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store desiccated at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution for an In Vitro GABA Uptake Assay
This protocol assumes a starting stock of 100 mM CI-966 HCl in DMSO and a final desired concentration of 10 µM in a cell-based assay.
Caption: Workflow for preparing an aqueous working solution.
-
Pre-warm Buffer: Pre-warm the required volume of your final aqueous assay buffer (e.g., Krebs-Ringer-HEPES) to the experimental temperature (e.g., 37°C).
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 100 mM DMSO stock 1:100 in fresh, anhydrous DMSO. (e.g., 2 µL of 100 mM stock + 198 µL of DMSO).
-
Final Dilution: Add the required volume of the 1 mM intermediate stock to your pre-warmed aqueous buffer to achieve the final 10 µM concentration (a 1:100 dilution). For example, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer.
-
Immediate Mixing: Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or by pipetting up and down. Do not allow the concentrated DMSO solution to sit in the buffer before mixing.
-
Use Immediately: Use the freshly prepared working solution in your assay without delay.
Signaling Pathway
CI-966 is a selective inhibitor of the GABA Transporter 1 (GAT-1).[1][7] By blocking GAT-1, CI-966 prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][8] This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission.[8][9]
Caption: Mechanism of action of CI-966 as a GAT-1 inhibitor.
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. CI 966 hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 7. CI-966 - Wikipedia [en.wikipedia.org]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
CI-966 hydrochloride dose-response curve issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CI-966 hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered when generating a dose-response curve for this compound.
Issue 1: Inconsistent or Non-Reproducible IC50 Values
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors related to compound stability, experimental conditions, and assay design. In aqueous solutions, GABA concentrations can fluctuate, potentially affecting the baseline for inhibition studies.
Troubleshooting Steps:
-
Compound Stability: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO or ethanol (B145695) for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles.
-
Consistent Experimental Protocol:
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and overall health of the cells expressing the GABA transporter 1 (GAT-1).
-
Incubation Times: Use precise and consistent incubation times with this compound across all experiments.
-
Temperature and pH: Maintain stable temperature and pH throughout the assay, as these can influence transporter activity and compound stability.
-
-
Assay-Specific Considerations:
-
Substrate Concentration: Use a consistent and appropriate concentration of the substrate (e.g., [³H]-GABA). This is typically at or below the Km for the transporter to ensure sensitivity to competitive inhibition.
-
Cell Viability: At higher concentrations, this compound has been reported to have neurological and psychiatric effects in vivo, suggesting potential cytotoxicity at very high doses in vitro. Perform a cell viability assay (e.g., MTT or Trypan Blue) to rule out cytotoxicity at the concentrations used in your dose-response curve.
-
Issue 2: Flat Dose-Response Curve (No Inhibition Observed)
Question: I am not observing any inhibition of GABA uptake, even at high concentrations of this compound. What should I check?
Answer: A flat dose-response curve suggests that the inhibitor is not effectively interacting with the target or that the assay is not sensitive enough to detect inhibition.
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and concentration using analytical methods.
-
Solubility Issues: this compound is soluble in DMSO and ethanol.[1] Ensure that the final concentration of the solvent in your assay buffer is low (typically <0.5%) and does not affect transporter activity. Observe for any precipitation of the compound in the assay medium. Consider the use of physiological buffers like bicarbonate buffers, but be aware that they can sometimes affect drug precipitation.
-
Assay Sensitivity:
-
Transporter Expression and Activity: Confirm that the cells or membrane preparations used in the assay have a robust and measurable GAT-1 activity. Run a positive control with a known GAT-1 inhibitor (e.g., tiagabine (B1662831) or nipecotic acid) to validate the assay.
-
Substrate Concentration: As mentioned previously, a high concentration of the labeled substrate can make it difficult to detect competitive inhibition. Optimize the substrate concentration.
-
-
Incorrect Assay Conditions:
-
Buffer Composition: GAT-1 is a sodium- and chloride-dependent transporter. Ensure that the assay buffer contains appropriate concentrations of NaCl. The absence of these ions will prevent GABA uptake.
-
Issue 3: Unusually Steep or Shallow Dose-Response Curve
Question: The slope of my this compound dose-response curve is not ideal. What could be the reason?
Answer: The steepness of the dose-response curve (Hill slope) can be influenced by the mechanism of inhibition and various assay parameters.
Troubleshooting Steps:
-
Mechanism of Action: While CI-966 is a competitive inhibitor of GAT-1, deviations from a standard slope of -1.0 could suggest more complex interactions.
-
Assay Window: Ensure that your dose range covers the full inhibitory effect, from no inhibition to maximal inhibition. A narrow dose range can lead to an inaccurate estimation of the slope.
-
Data Analysis: Use a non-linear regression model with a variable slope to fit the data. Constraining the slope to -1.0 may not be appropriate if the underlying biology deviates from a simple one-site competitive binding model.
-
Reagent Quality: Degradation of the compound or substrate could potentially affect the shape of the curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[2] GAT-1 is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT-1, CI-966 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This leads to an overall inhibitory effect in the central nervous system.[3]
Q2: What are the known IC50 values for this compound?
A2: The IC50 value for this compound at the cloned human GAT-1 is 0.26 μM. For the rat GAT-1, the IC50 value is 1.2 μM.[1]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble to 100 mM in DMSO and to 10 mM in ethanol.[1] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[1] Stock solutions should be stored at -20°C or -80°C to minimize degradation.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be highly selective for GAT-1, with over 200-fold selectivity over GAT-2 and GAT-3.[1] However, as with any pharmacological agent, the possibility of off-target effects, especially at high concentrations, should be considered.
Q5: Why was the clinical development of CI-966 discontinued?
A5: The clinical development of CI-966 as a potential anticonvulsant and anxiolytic was halted due to the occurrence of severe neurological and psychiatric adverse effects at higher doses in phase I human clinical trials. These effects included memory deficits, myoclonus, tremors, and severe psychological disturbances.[2]
Data Presentation
| Parameter | Value | Species | Reference |
| IC50 (GAT-1) | 0.26 μM | Human (cloned) | [1] |
| IC50 (GAT-1) | 1.2 μM | Rat (cloned) | [1] |
| Solubility | 100 mM in DMSO | N/A | [1] |
| Solubility | 10 mM in ethanol | N/A | [1] |
| Storage | Desiccate at RT | N/A | [1] |
Experimental Protocols
Protocol: [³H]-GABA Uptake Assay for IC50 Determination of this compound
This protocol is a general guideline for determining the IC50 value of this compound using a cell-based assay with radiolabeled GABA.
Materials:
-
Cell line stably expressing human or rat GAT-1 (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer containing appropriate concentrations of NaCl, KCl, CaCl₂, MgCl₂, and glucose, pH 7.4)
-
Scintillation fluid
-
96-well cell culture plates
-
Microplate scintillation counter
Methodology:
-
Cell Seeding:
-
Seed the GAT-1 expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations for the dose-response curve (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
GABA Uptake Assay:
-
On the day of the assay, wash the cell monolayer twice with pre-warmed assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include wells for total uptake (vehicle control) and non-specific uptake.
-
For non-specific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
Pre-incubate the cells with the compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-GABA (typically at or below the Km for GAT-1) to all wells.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer or distilled water.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the data as a percentage of the specific uptake in the vehicle-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of GABA and the inhibitory action of this compound on the GAT-1 transporter.
Caption: Experimental workflow for determining the IC50 of this compound using a GABA uptake assay.
Caption: A logical troubleshooting guide for common issues with this compound dose-response curves.
References
Navigating Experimental Variability with CI-966 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), making it a valuable tool for neuroscience research.[1] However, the compound's potency and specific mechanism of action can lead to variability in experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential sources of inconsistency in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our GAT-1 inhibition assays. What are the potential causes?
A1: Variability in IC50 values for this compound can arise from several factors:
-
Species Differences: this compound exhibits different potencies for GAT-1 from different species. The reported IC50 for cloned human GAT-1 is 0.26 µM, while for rat GAT-1, it is 1.2 µM. Ensure you are using the appropriate reference values for the species you are studying.
-
Assay Conditions: The composition of your assay buffer, including ion concentrations, can influence the activity of GAT-1 and the binding of CI-966. Temperature and pH fluctuations can also impact results. We recommend maintaining consistent and well-documented assay conditions.
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Improper dissolution or precipitation of the compound during the experiment will lead to inaccurate concentrations and, consequently, variable results. Refer to the solubility guidelines in the troubleshooting section.
-
Cellular vs. Cloned Transporter Assays: Assays using whole cells expressing GAT-1 may show different results compared to those using isolated membranes or cloned transporters due to factors like cellular uptake and metabolism.
Q2: Our in vivo studies with this compound are showing unpredictable behavioral effects. Why might this be happening?
A2: In vivo experiments with this compound require careful consideration of its pharmacokinetic and pharmacodynamic properties.
-
Dose-Dependent Effects: Clinical trials with CI-966 revealed severe neurological and psychiatric adverse effects at higher doses (25 mg and 50 mg), while lower doses (1-10 mg) were better tolerated.[1] The observed effects are highly dose-dependent, and small variations in administered dosage can lead to significant differences in outcomes.
-
Pharmacokinetics: The absorption and elimination of CI-966 can vary between species. For instance, the time to maximum plasma concentration (tmax) is approximately 0.7 hours in dogs but 4.0 hours in rats.[2] The elimination half-life also differs significantly between these species.[2] These pharmacokinetic differences will impact the timing and magnitude of the observed effects.
-
Blood-Brain Barrier Penetration: CI-966 is known to be permeable to the blood-brain barrier.[3] However, factors influencing the integrity of the barrier in your animal model could affect the concentration of the compound in the central nervous system.
-
Anesthesia: If anesthesia is used in your experimental protocol, it is important to consider potential interactions with CI-966, as it is a central nervous system depressant.[1]
Q3: We are concerned about potential off-target effects of this compound. What is known about its selectivity?
A3: this compound is reported to be a highly selective inhibitor for GAT-1. It displays over 200-fold selectivity for GAT-1 over GAT-2 and GAT-3. It is also selective for the cloned GABA transporter GAT-1.[4] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize the risk of engaging other targets.
Troubleshooting Guides
Issue: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
Inconsistent results and poor reproducibility.
-
Lower than expected potency.
Troubleshooting Steps:
-
Verify Solvent and Concentration: this compound is soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO. Ensure you are using the appropriate solvent and not exceeding these concentrations for your stock solutions.
-
Proper Dissolution Technique: Gently warm the solution and vortex thoroughly to ensure complete dissolution.
-
Avoid Aqueous Storage: Do not store this compound in aqueous buffers for extended periods, as this may lead to precipitation. Prepare fresh dilutions from your stock solution for each experiment.
-
Check for Buffer Compatibility: Some buffer components may reduce the solubility of the compound. If you suspect this, try preparing the final dilution in a small volume of the assay buffer and visually inspect for any precipitation before adding it to the full assay volume.
Issue: Inconsistent In Vivo Efficacy
Symptoms:
-
High variability in behavioral or physiological responses between animals.
-
Lack of a clear dose-response relationship.
-
Unexpected adverse events.
Troubleshooting Steps:
-
Precise Dosing: Due to the steep dose-response curve for adverse effects, ensure highly accurate and consistent dosing for each animal.[1]
-
Pharmacokinetic Considerations: Be mindful of the species-specific pharmacokinetics of CI-966.[2] The timing of your observations and measurements should be aligned with the known tmax and elimination half-life in your animal model.
-
Route of Administration: The route of administration will significantly impact the absorption and bioavailability of the compound. Ensure the chosen route is appropriate and consistently applied.
-
Animal Health and Stress: The physiological state of the animals, including stress levels, can influence the permeability of the blood-brain barrier and the overall response to a CNS-active compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (µM) | Reference |
| GAT-1 | Human (cloned) | 0.26 | |
| GAT-1 | Rat (cloned) | 1.2 |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | tmax (hr) | t1/2 (hr) | Absolute Oral Bioavailability | Reference |
| Dog | 1.39 mg/kg | Oral | 0.7 | 1.2 | 100% | [2] |
| Rat | 5 mg/kg | Oral | 4.0 | 4.5 | 100% | [2] |
Experimental Protocols
Protocol: GAT-1 Inhibition Assay (Conceptual)
This is a generalized protocol. Specific details may need to be optimized for your experimental setup.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the GAT-1 transporter of the desired species (e.g., HEK293-hGAT-1).
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Incubate the membrane preparation with a known concentration of a radiolabeled GABA analog (e.g., [3H]GABA) and varying concentrations of this compound.
-
The assay buffer should be optimized for pH and ionic strength.
-
Incubate at a controlled temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Generalized workflow for a GAT-1 radioligand binding assay.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CI-966 Hydrochloride in Animal Research
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing CI-966 hydrochloride in animal studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on animal behavior and welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, CI-966 prevents the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft, leading to increased extracellular GABA levels and enhanced GABAergic neurotransmission.[3] This potentiation of GABA, the primary inhibitory neurotransmitter in the central nervous system, is the basis for its investigated anticonvulsant, anxiolytic, and neuroprotective effects.[1][3]
Q2: What are the known behavioral effects of this compound in animal models?
Published research on the behavioral effects of CI-966 in animal models is limited. However, studies have demonstrated its potential as:
-
An Anticonvulsant: CI-966 has been shown to exhibit anticonvulsant properties in various animal models.[3]
-
A Neuroprotectant: In a gerbil model of cerebral ischemia, a 10 mg/kg intraperitoneal (i.p.) dose of CI-966 demonstrated a neuroprotective effect by reducing neuronal degeneration. This was associated with a reduction in ischemia-induced hyperactivity.[4]
Q3: What are the potential adverse effects and animal welfare concerns associated with this compound administration?
Due to severe adverse effects observed in human clinical trials at higher doses, including memory deficits, myoclonus, tremors, and psychosis, careful monitoring of animal welfare is crucial.[1] While specific adverse event data in animals is scarce in publicly available literature, researchers should be vigilant for the following potential signs based on its mechanism of action and human data:
-
Neurological: Sedation, ataxia (impaired coordination), tremors, myoclonus (sudden muscle jerks), and in rare cases, seizure-like activity at high doses.
-
Behavioral: Changes in normal behavior patterns, such as excessive sedation, agitation, or stereotyped behaviors.
-
Physiological: Changes in body weight, food and water intake, and overall physical condition.
Q4: What are the pharmacokinetic properties of this compound in common laboratory animals?
A study in rats and dogs provides the following pharmacokinetic data:
| Species | Dose | Route | Tmax | t1/2 (elimination) | Absolute Oral Bioavailability | Primary Excretion Route |
| Rat | 5 mg/kg | Oral | 4.0 hr | 4.5 hr | 100% | Biliary (75%) |
| Dog | 1.39 mg/kg | Oral | 0.7 hr | 1.2 hr | 100% | Fecal (89%) |
| Data from Radulovic et al., 1993.[3] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No discernible behavioral effect at expected doses. | 1. Incorrect drug preparation or storage: this compound may have degraded. 2. Suboptimal dosing: The dose may be too low for the specific animal model or behavioral paradigm. 3. Individual animal variability: Biological differences between animals can lead to varied responses. | 1. Prepare fresh solutions of this compound for each experiment. Store the compound under recommended conditions (desiccated at room temperature). 2. Conduct a dose-response study to determine the optimal effective dose for your specific experimental conditions. 3. Increase the number of animals per group to account for individual variability and ensure statistical power. |
| Excessive sedation or ataxia in animals. | 1. Dose is too high: The administered dose is likely exceeding the therapeutic window and causing significant CNS depression. 2. Rapid absorption: The route of administration may be leading to a rapid peak in plasma concentration. | 1. Reduce the dose of this compound. Refer to published studies for guidance on starting doses (e.g., 5 mg/kg in rats, 10 mg/kg in gerbils).[4] 2. Consider a different route of administration (e.g., oral gavage instead of intraperitoneal injection) to potentially slow absorption. |
| Unexpected or paradoxical behavioral effects (e.g., agitation). | 1. Complex GABAergic modulation: Altering GABAergic tone can sometimes lead to disinhibition of other neuronal circuits, resulting in unexpected behaviors. 2. Off-target effects (unlikely but possible): Although CI-966 is highly selective for GAT-1, off-target effects at very high concentrations cannot be entirely ruled out. | 1. Carefully observe and document all behavioral changes. Consider using a lower dose. 2. Review the literature for similar paradoxical effects with other GAT-1 inhibitors. Ensure the purity of the this compound being used. |
| High variability in behavioral data between animals. | 1. Inconsistent drug administration: Variations in injection volume or technique. 2. Environmental factors: Differences in housing, handling, or testing conditions. 3. Circadian rhythm effects: Time of day of testing can influence behavior. | 1. Ensure all personnel are trained in consistent and accurate drug administration techniques. 2. Standardize all experimental conditions, including light cycles, noise levels, and handling procedures. 3. Conduct behavioral testing at the same time each day to minimize variability due to circadian rhythms. |
Experimental Protocols
Note: Detailed experimental protocols for this compound in various behavioral paradigms are not extensively reported in the literature. The following are generalized protocols that should be adapted and optimized for specific research questions.
Neuroprotection Assessment in a Gerbil Model of Cerebral Ischemia
-
Animal Model: Male Mongolian gerbils (60-80g).
-
Ischemia Induction: 5 minutes of bilateral common carotid artery occlusion under light anesthesia.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to ischemia induction.[4]
-
Behavioral Assessment (Locomotor Activity):
-
Animals are placed in an open-field activity monitor.
-
Locomotor activity is recorded for a set period (e.g., 10 minutes) at baseline (pre-ischemia) and at various time points post-ischemia (e.g., 24, 48, 72 hours).
-
Parameters measured include total distance traveled, and time spent in the center versus the periphery of the arena.
-
-
Histological Assessment:
-
At the end of the behavioral assessments, animals are euthanized, and brains are collected.
-
Coronal sections of the hippocampus are stained (e.g., with cresyl violet) to assess the extent of neuronal damage in the CA1 region.
-
The number of surviving pyramidal neurons is quantified.
-
Assessment of GABAergic Potentiation in the Rat Hippocampus
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound (5 mg/kg) is administered systemically (e.g., i.p.).
-
Electrophysiological Recording:
-
In vivo extracellular recordings are performed in the CA1 pyramidal cell layer of the hippocampus.
-
The effect of CI-966 on the inhibitory action of locally applied GABA is measured.
-
This protocol requires specialized electrophysiology equipment and surgical procedures.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for studying CI-966 HCl.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent CI-966 hydrochloride solution preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent preparation of CI-966 hydrochloride solutions. This resource offers detailed experimental protocols, troubleshooting guides, and essential data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, CI-966 prevents the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft into neurons and glial cells.[3] This leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its potentiation by CI-966 results in anticonvulsive and neuroprotective effects.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM and in ethanol (B145695) up to 10 mM.[1] For most in vitro studies, preparing a concentrated stock solution in DMSO is recommended.
Q3: How should I store this compound powder and its stock solutions?
The solid form of this compound should be stored desiccated at room temperature.[1] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[4] It is advisable to use the solution soon after preparation and not to store it for extended periods.[5]
Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 509.87 g/mol | [1] |
| Formula | C₂₃H₂₁F₆NO₃·HCl | [1] |
| Purity | ≥98% | [1] |
| IC₅₀ (human GAT-1) | 0.26 µM | [1][2][3] |
| IC₅₀ (rat GAT-1) | 1.2 µM | [1][3] |
| Solubility in DMSO | up to 100 mM | [1] |
| Solubility in Ethanol | up to 10 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.10 mg of the compound (Molecular Weight = 509.87 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous medium slowly and with gentle mixing to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve in DMSO.
-
Potential Cause: The compound may not be fully anhydrous, or the DMSO may have absorbed moisture.
-
Solution:
-
Ensure the this compound vial is at room temperature before opening.
-
Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for certain compounds.
-
Gently warm the solution in a 37°C water bath and vortex intermittently to aid dissolution.
-
Issue 2: A precipitate forms when I dilute my DMSO stock solution in aqueous buffer or cell culture medium.
-
Potential Cause: The aqueous solubility of this compound is much lower than its solubility in DMSO. Rapid changes in solvent polarity can cause the compound to "crash out" of solution.
-
Solution:
-
Pre-warm the aqueous medium: Always use pre-warmed (37°C) buffer or medium for dilutions.[6]
-
Gradual Dilution: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring.
-
Intermediate Dilution: Consider making an intermediate dilution of the stock solution in DMSO before the final dilution in the aqueous medium.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Issue 3: I observe inconsistent results in my experiments using the same stock solution.
-
Potential Cause: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Aliquot Stock Solutions: Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
-
Proper Storage: Store aliquots at -20°C and protect them from light.
-
Fresh Preparations: For sensitive experiments, it is best to prepare fresh working solutions from a new aliquot of the stock solution on the day of the experiment.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further aid in your experimental setup and understanding of this compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified GABA signaling pathway and the inhibitory action of CI-966 HCl.
References
CI-966 hydrochloride interference with other drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CI-966 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, it prevents the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. This leads to an increase in extracellular GABA concentrations, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling is the basis for its potential anticonvulsant and anxiolytic effects.
Q2: What is the known metabolic profile of this compound and its potential for metabolic drug interactions?
Preclinical studies in mice have shown that CI-966 does not induce or inhibit hepatic mixed-function oxidases. This suggests a low likelihood of pharmacokinetic interactions with drugs that are metabolized by the cytochrome P450 (CYP) enzyme system. However, since human-specific metabolism data is limited due to its discontinued (B1498344) development, caution is advised when co-administering CI-966 with compounds known to be potent inhibitors or inducers of CYP enzymes.
Q3: Why was the clinical development of this compound discontinued?
The clinical development of this compound was halted due to the observation of severe neurological and psychiatric adverse effects at higher doses in Phase I clinical trials.[1] While lower doses were generally well-tolerated, higher doses were associated with memory deficits, myoclonus, tremors, and serious psychotic episodes.[1]
Troubleshooting Guide
Unexpected Experimental Results
Issue: Observed potentiation of sedative effects when co-administering this compound with other CNS active agents.
Possible Cause: This is a predictable pharmacodynamic interaction. CI-966 enhances GABAergic inhibition. Co-administration with other CNS depressants, such as benzodiazepines, barbiturates, or alcohol, will likely result in additive or synergistic sedative effects.
Recommendation:
-
Avoid co-administration with other CNS depressants whenever possible.
-
If co-administration is necessary for the experimental design, reduce the dose of both agents and monitor for signs of excessive sedation.
-
Consider using a lower, non-sedating dose of this compound in your experimental paradigm.
Issue: Inconsistent results in GABA uptake inhibition assays.
Possible Cause:
-
Assay conditions: The inhibitory potency of CI-966 can be influenced by the concentration of GABA and other ions in the assay buffer.
-
Cell line variability: Different cell lines expressing GAT-1 may have varying levels of transporter expression and sensitivity to inhibitors.
-
Compound stability: Ensure the stability of this compound in your experimental buffer system.
Recommendation:
-
Standardize your assay conditions, including GABA concentration, incubation time, and temperature.
-
Characterize the GAT-1 expression and function in your chosen cell line.
-
Prepare fresh solutions of this compound for each experiment.
Pharmacodynamic Interactions with Other Drugs
Due to the limited clinical data for CI-966, information from its structural and functional analog, tiagabine, is provided as a reference for potential pharmacodynamic interactions.
| Drug Class | Potential Interaction with this compound | Recommendation |
| CNS Depressants (e.g., Benzodiazepines, Barbiturates, Alcohol) | Additive or synergistic sedative and CNS depressant effects.[2] | Avoid concurrent use. If necessary, reduce doses and monitor closely. |
| Other Anticonvulsants | Potential for additive anticonvulsant effects. Tiagabine is known to interact with other antiepileptic drugs.[3] | Monitor for changes in efficacy and adverse effects of both agents. |
| Drugs that Lower Seizure Threshold (e.g., some antidepressants, antipsychotics) | CI-966's anticonvulsant effect may be antagonized. | Use with caution and monitor for seizure activity. |
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
This protocol provides a general framework for assessing the GAT-1 inhibitory activity of this compound in a cell-based assay.
1. Cell Culture:
- Use a cell line stably expressing the human GAT-1 transporter (e.g., HEK293 or CHO cells).
- Culture cells to confluence in appropriate media.
2. Assay Procedure:
- Plate the cells in a suitable format (e.g., 96-well plate).
- Wash the cells with a pre-warmed Krebs-Ringer-HEPES buffer.
- Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
- Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) and a low concentration of unlabeled GABA.
- Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer.
- Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a concentration-response curve.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for GAT-1 inhibition assay.
Caption: Potential drug interaction pathways.
References
Long-term stability of frozen CI-966 hydrochloride aliquots
This technical support center provides guidance on the long-term stability of frozen CI-966 hydrochloride aliquots, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.[1] Some suppliers suggest desiccating the solid compound at room temperature.[2][3] Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 10 mM.[2][3] The choice of solvent will depend on the experimental requirements and downstream applications.
Q3: Is there specific data on the long-term stability of frozen this compound aliquots?
Currently, there is no specific published data detailing the long-term stability of frozen aliquots of this compound in solution. Therefore, it is recommended that researchers perform their own stability assessments for their specific experimental conditions and storage duration.
Q4: How should I prepare frozen aliquots of this compound?
To minimize degradation and ensure consistency, it is crucial to follow a standardized procedure for preparing frozen aliquots. The workflow below outlines the recommended steps.
Caption: Recommended workflow for preparing frozen aliquots of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon thawing | - Solution concentration is too high.- Incomplete initial dissolution.- Solvent evaporation during storage. | - Gently warm the aliquot to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the tube and use the supernatant, noting the potential for reduced concentration.- Prepare fresh aliquots at a lower concentration. |
| Inconsistent experimental results between aliquots | - Improper mixing of the stock solution before aliquoting.- Degradation due to multiple freeze-thaw cycles.- Solvent evaporation. | - Ensure the stock solution is homogenous before dispensing.- Use a fresh aliquot for each experiment; avoid repeated freeze-thaw cycles.- Use high-quality, tightly sealed storage tubes. |
| Loss of compound activity over time | - Chemical degradation of this compound in solution. | - Perform a stability study to determine the acceptable storage duration for your experimental conditions.- Consider storing aliquots at a lower temperature (e.g., -80°C instead of -20°C). |
Experimental Protocol: User-Defined Long-Term Stability Study
Given the absence of published stability data, this protocol provides a framework for researchers to assess the long-term stability of their frozen this compound aliquots.
Objective: To determine the stability of this compound in a specific solvent when stored as frozen aliquots over a defined period.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Freezers set to desired storage temperatures (e.g., -20°C and -80°C)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.
-
Ensure complete dissolution by vortexing.
-
-
Aliquoting and Initial Analysis (Time Zero):
-
Dispense the stock solution into a sufficient number of pre-labeled, low-binding tubes for all time points and storage conditions.
-
Immediately analyze a set of freshly prepared aliquots (n=3) using a validated, stability-indicating analytical method like HPLC. This will serve as the baseline (T=0) measurement.
-
-
Storage:
-
Divide the remaining aliquots into groups for storage at different temperatures (e.g., -20°C and -80°C).
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove a set of aliquots (n=3) from each storage condition.
-
Thaw the aliquots under controlled conditions (e.g., at room temperature).
-
Analyze the samples using the same analytical method as for the T=0 measurement.
-
Data Analysis:
-
Quantitative Analysis: Compare the peak area of the intact this compound at each time point to the T=0 peak area to determine the percentage of the compound remaining.
-
Qualitative Analysis: Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
The following diagram illustrates the workflow for a user-conducted stability study.
Caption: Logical workflow for conducting a long-term stability study of frozen aliquots.
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.
Key Principles:
-
Method Validation: The HPLC method should be validated to ensure it is accurate, precise, specific, and linear for the quantification of this compound.
-
Forced Degradation Studies: To develop a stability-indicating method, the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[4] The HPLC method is then optimized to separate these degradation products from the parent compound.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the chromatographic peak corresponding to this compound does not co-elute with any degradation products.
Summary of Stability Data from User-Conducted Study (Hypothetical Example)
| Storage Time (Months) | % Remaining at -20°C (Mean ± SD) | % Remaining at -80°C (Mean ± SD) |
| 0 | 100 ± 0.5 | 100 ± 0.5 |
| 1 | 98.2 ± 0.8 | 99.5 ± 0.4 |
| 3 | 95.5 ± 1.2 | 99.1 ± 0.6 |
| 6 | 90.1 ± 1.5 | 98.8 ± 0.7 |
| 12 | 82.3 ± 2.1 | 98.5 ± 0.9 |
Disclaimer: The data presented in the table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
References
Mitigating adverse effects of CI-966 hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CI-966 hydrochloride in animal studies. The information is intended to help mitigate adverse effects and ensure the safe and effective use of this potent GABA reuptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 prevents the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft, leading to increased extracellular GABA levels and enhanced GABAergic neurotransmission.[1][2] This potentiation of inhibitory signaling underlies its investigated anticonvulsant and anxiolytic properties.[2]
Q2: What are the known adverse effects of this compound in animal studies and how do they relate to human studies?
While investigated for therapeutic potential, CI-966 was discontinued (B1498344) from clinical development due to severe adverse effects at higher doses in humans.[3] These included memory deficits, myoclonus, tremors, and severe psychiatric symptoms resembling psychosis.[3] Animal models, including GAT-1 knockout mice, exhibit a similar profile of adverse effects when treated with GAT-1 inhibitors like tiagabine (B1662831), a structural analog of CI-966. These effects include tremor, ataxia, sedation, and nervousness, suggesting that these side effects are a direct consequence of GAT-1 inhibition.[1]
Q3: Are there any known histopathological changes associated with high doses of GAT-1 inhibitors?
Studies on vigabatrin, a GABA-transaminase inhibitor that also enhances GABAergic signaling, have shown intramyelinic edema (microvacuolation) in specific brain regions of rats and dogs at high doses.[4] While specific data for CI-966 is limited, researchers should be aware of the potential for neurohistopathological changes with sustained high-dose administration of potent GABAergic agents. Histological evaluation of brain tissue, particularly white matter tracts, is recommended in chronic high-dose studies.
Troubleshooting Guide: Managing Adverse Effects
Issue 1: Animals exhibit tremors, ataxia, or motor impairment after CI-966 administration.
-
Potential Cause: These are known on-target effects of excessive GAT-1 inhibition, leading to motor system dysregulation.[1]
-
Mitigation Strategies:
-
Dose Reduction: This is the most critical first step. The therapeutic window for CI-966 is likely narrow. Conduct a thorough dose-response study to identify the minimal effective dose that achieves the desired therapeutic effect without inducing severe motor side effects.
-
Pharmacokinetic Considerations: Be mindful of the species-specific pharmacokinetics of CI-966. For example, the time to maximum concentration (Tmax) and elimination half-life (t1/2) differ between rats and dogs.[2] Staggering doses or using a continuous infusion model might help maintain steady-state concentrations and avoid peak-dose-related toxicity.
-
Careful Behavioral Monitoring: Implement a detailed behavioral assessment protocol to quantify the onset, severity, and duration of motor impairments. Standardized tests like the rotarod, balance beam, and grip strength tests can provide objective measures.[5]
-
Issue 2: Animals display behaviors suggestive of anxiety, nervousness, or psychosis-like states (e.g., stereotypy, hyperlocomotion).
-
Potential Cause: The psychotomimetic effects of CI-966 observed in humans are thought to be related to complex interactions between the GABAergic and other neurotransmitter systems, potentially including the glutamatergic and dopaminergic pathways.[3][6]
-
Mitigation Strategies:
-
Dose Titration: A slow and careful dose escalation schedule may allow for some level of central nervous system adaptation and potentially reduce the severity of these effects.
-
Environmental Enrichment: Providing a stimulating and non-stressful environment for the animals may help to mitigate anxiety-like behaviors.
-
Specific Behavioral Testing: Utilize behavioral paradigms designed to assess anxiety and psychosis-like behaviors in rodents, such as the open field test, elevated plus maze, and prepulse inhibition test.[5]
-
Consider Co-administration with Caution: While highly experimental, co-administration with an NMDA receptor antagonist has been explored in the context of managing psychotic-like symptoms in some animal models.[7] However, this approach requires extensive validation and carries the risk of confounding results and introducing new side effects. This should only be considered with a strong scientific rationale and careful dose-finding studies for both compounds.
-
Issue 3: Unexpected mortality or severe morbidity in study animals.
-
Potential Cause: High doses of CI-966 can lead to severe central nervous system depression or other systemic toxicities. Additionally, the administration procedure itself, such as oral gavage with high concentrations of a compound, can sometimes lead to adverse events like gastroesophageal reflux and aspiration.[8]
-
Mitigation Strategies:
-
Thorough Dose-Range Finding Studies: Before initiating efficacy studies, conduct comprehensive dose-range finding studies to establish the maximum tolerated dose (MTD).
-
Optimize Drug Formulation and Administration: For oral gavage, using lower concentrations and smaller volumes can reduce the risk of reflux.[8] Consider alternative routes of administration if oral dosing proves problematic.
-
Close Monitoring of Animal Welfare: Implement a rigorous animal monitoring plan, including daily checks of body weight, food and water intake, and clinical signs of toxicity. Establish clear humane endpoints for euthanasia if animals show signs of severe distress.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Tmax (hr) | t1/2 (hr) | Oral Bioavailability (%) | Primary Excretion Route |
| Rat | 5 | Oral | 4.0 | 4.5 | 100 | Biliary (75%) |
| Dog | 1.39 | Oral | 0.7 | 1.2 | 100 | Fecal (89%) |
Data extracted from Radulovic et al. (1993).[2]
Table 2: Dose-Response of the GAT-1 Inhibitor Tiagabine in a Rodent Seizure Model
| Animal Age | Seizure Type | Effective Dose Range (mg/kg, i.p.) | Observed Effects |
| 18 days | Minimal Clonic Seizures | Lower doses effective | High efficacy |
| Adult | Minimal Clonic Seizures | Higher doses required | Decreased efficacy with age |
| 25 days & Adult | Generalized Tonic-Clonic | U-shaped dose-response | Suppression of seizures |
| 12 & 18 days | Generalized Tonic-Clonic | Not specified | Selective suppression of tonic phase |
Data from a study on tiagabine, a structural and functional analog of CI-966, in a pentylenetetrazol-induced seizure model in rats. Adapted from a study on the anticonvulsant actions of tiagabine.[9] This table illustrates the importance of considering age and seizure type in dose selection.
Experimental Protocols
Protocol 1: Dose-Response Assessment for Motor Impairment
-
Animals: Male Wistar rats (8-10 weeks old).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at doses ranging from a sub-therapeutic level up to a dose known to cause motor impairment (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
Behavioral Testing:
-
Rotarod Test: 30 minutes post-injection, place rats on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per animal.
-
Observational Scoring: At peak drug effect (determined from pharmacokinetic data), score animals for the presence and severity of tremors and ataxia using a standardized scoring system (e.g., 0 = no effect, 1 = mild, 2 = moderate, 3 = severe).
-
-
Data Analysis: Analyze the latency to fall using ANOVA, followed by post-hoc tests to compare dose groups to the vehicle control. Analyze observational scores using non-parametric tests (e.g., Kruskal-Wallis).
Protocol 2: Assessment of Anxiety-Like Behavior
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer this compound subcutaneously (s.c.) at a range of non-motor impairing doses. Include a vehicle control group.
-
Behavioral Testing:
-
Open Field Test: 30 minutes post-injection, place the mouse in the center of an open field arena (e.g., 50x50 cm). Record activity for 10 minutes using an automated tracking system. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Elevated Plus Maze: Immediately following the open field test, transfer the mouse to the center of an elevated plus maze. Record the time spent in the open and closed arms for 5 minutes.
-
-
Data Analysis: Analyze the data using t-tests or ANOVA to compare the behavior of the CI-966 treated groups with the vehicle control group. A significant decrease in the time spent in the center of the open field or the open arms of the elevated plus maze can be indicative of anxiogenic-like effects.
Visualizations
References
- 1. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CI-966 - Wikipedia [en.wikipedia.org]
- 4. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 6. Behavioral aspects of GABAergic-dopaminergic interactions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant effects of the glycine/NMDA receptor ligands D-cycloserine and D-serine but not R-(+)-HA-966 in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two different anticonvulsant actions of tiagabine in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: CI-966 Hydrochloride vs. Tiagabine
For researchers and professionals in drug development, the exploration of GABAergic pathways has offered promising avenues for therapeutic intervention in neurological disorders. This guide provides a detailed, objective comparison of two prominent GABA transporter 1 (GAT-1) inhibitors: the investigational compound CI-966 hydrochloride and the marketed antiepileptic drug tiagabine (B1662831).
This document summarizes key pharmacological data, presents detailed experimental protocols for crucial assays, and visualizes relevant pathways and workflows to aid in understanding the distinct profiles of these two compounds. While both molecules share a primary mechanism of action, their divergent clinical trajectories underscore subtle yet critical differences in their pharmacological effects.
Mechanism of Action
Both this compound and tiagabine are selective inhibitors of the GABA transporter 1 (GAT-1).[1] GAT-1 is a presynaptic and glial transporter responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. By blocking GAT-1, both compounds increase the extracellular concentration of GABA, enhancing GABAergic neurotransmission.[1] This potentiation of inhibitory signaling is the basis for their anticonvulsant properties.
Comparative Pharmacological Profile
The following table summarizes the key pharmacological parameters of this compound and tiagabine, highlighting their similarities and differences.
| Parameter | This compound | Tiagabine | Reference |
| Target | GABA Transporter 1 (GAT-1) | GABA Transporter 1 (GAT-1) | [1] |
| Mechanism of Action | Selective GAT-1 Reuptake Inhibitor | Selective GAT-1 Reuptake Inhibitor | [1] |
| Development Status | Discontinued in clinical development | Marketed antiepileptic drug | |
| Adverse Effects | Severe neurological and psychiatric symptoms at higher doses, including memory deficits, myoclonus, tremors, and psychotic-like effects. | Dizziness, somnolence, nervousness, tremor, difficulty concentrating. Can induce seizures in non-epileptic individuals. |
In Vitro Potency and Selectivity
A key study by Borden et al. (1994) provides a direct comparison of the inhibitory potency of CI-966 and tiagabine at cloned human GABA transporters. The data clearly indicates that both compounds are highly selective for GAT-1 over other GABA transporter subtypes.
| Compound | hGAT-1 IC₅₀ (µM) | hGAT-2 IC₅₀ (µM) | hGAT-3 IC₅₀ (µM) | hBGT-1 IC₅₀ (µM) | Reference |
| CI-966 | 0.26 | >100 | >100 | >100 | [1] |
| Tiagabine | 0.98 | >100 | >100 | >100 | [1] |
hGAT = human GABA transporter; hBGT = human betaine-GABA transporter. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the GABA uptake.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to CI-966 Hydrochloride and Other GAT-1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of CI-966 hydrochloride with other prominent GABA transporter 1 (GAT-1) inhibitors. The following sections detail the compounds' performance based on experimental data, outline the methodologies used in these key experiments, and provide visual representations of critical pathways and workflows.
Introduction to GAT-1 Inhibition
The GABA transporter 1 (GAT-1) plays a crucial role in regulating neurotransmission by removing gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1] Inhibition of GAT-1 enhances GABAergic signaling, a therapeutic strategy for conditions such as epilepsy and anxiety disorders.[1] this compound is a potent and selective GAT-1 inhibitor, but its clinical development was halted due to severe adverse effects at higher doses. This guide compares CI-966 to other notable GAT-1 inhibitors: Tiagabine, NNC-711, and SK&F 89976-A.
Comparative Performance of GAT-1 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other selected GAT-1 inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is demonstrated by comparing the IC50 values for GAT-1 to those for other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1).
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Selectivity for GAT-1 |
| This compound | 0.26 (human) | >100 | >100 | - | >200-fold over GAT-2 and GAT-3 |
| Tiagabine | 0.07 (human) | - | - | - | Highly selective for GAT-1 |
| NNC-711 | 0.04 (human) | 171 (rat) | 1700 (human) | 622 (human) | Highly selective for GAT-1 |
| SK&F 89976-A | 0.13 (human) | 550 (rat) | 944 (human) | 7210 (human) | Highly selective for GAT-1[2][3] |
Note: The IC50 values may vary slightly between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The primary method for determining the potency and selectivity of GAT-1 inhibitors is the [³H]GABA Uptake Assay . This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the target GABA transporter.
Detailed Methodology for [³H]GABA Uptake Assay in HEK293 Cells
This protocol outlines the steps for performing a [³H]GABA uptake assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GAT-1 transporter.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human GAT-1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
The day before the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Prepare serial dilutions of the test compounds (e.g., CI-966, Tiagabine, etc.) in KRH buffer.
-
Add 50 µL of the compound dilutions to the respective wells. For control wells, add 50 µL of KRH buffer (total uptake) or a saturating concentration of a known GAT-1 inhibitor like nipecotic acid (non-specific uptake).
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Prepare the assay solution by mixing [³H]GABA and unlabeled GABA in KRH buffer to a final desired concentration (typically near the Km of GAT-1 for GABA).
-
Initiate the uptake by adding 50 µL of the [³H]GABA assay solution to each well.
-
Incubate the plates at 37°C for a short period (e.g., 10-20 minutes) to ensure linear uptake.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes.
3. Data Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context of GAT-1 inhibitor evaluation, the following diagrams, generated using Graphviz, illustrate the GAT-1 signaling pathway and a typical experimental workflow.
Caption: GAT-1 Signaling Pathway
Caption: GAT-1 Inhibitor Screening Workflow
Conclusion
This guide provides a comparative overview of this compound and other key GAT-1 inhibitors, supported by quantitative data and detailed experimental protocols. While CI-966 demonstrates high potency and selectivity for GAT-1, its development was ceased due to safety concerns. Other inhibitors like Tiagabine, NNC-711, and SK&F 89976-A also exhibit potent and selective GAT-1 inhibition and serve as important tools for research and potential therapeutic development. The provided experimental framework offers a basis for the consistent evaluation of novel GAT-1 inhibitors.
References
A Comparative Guide to CI-966 Hydrochloride and SKF-89976A for GAT-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) inhibitors: CI-966 hydrochloride and SKF-89976A. By objectively presenting their performance based on experimental data, this document aims to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to GAT-1 and its Inhibitors
The GABA transporter 1 (GAT-1) is a crucial membrane protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, from the synaptic cleft. By clearing GABA, GAT-1 terminates inhibitory neurotransmission.[1] Inhibition of GAT-1 leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[2] This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3] this compound and SKF-89976A are potent and selective inhibitors of GAT-1, making them valuable pharmacological tools for studying the GABAergic system.[4]
Quantitative Comparison of GAT-1 Inhibition
The inhibitory potency and selectivity of this compound and SKF-89976A have been characterized in various experimental systems. The following tables summarize the key quantitative data for these compounds.
| Compound | Parameter | Species | Value | Reference |
| This compound | IC50 | Human GAT-1 | 0.26 µM | --INVALID-LINK-- |
| SKF-89976A | IC50 | Human GAT-1 | 0.13 µM | --INVALID-LINK-- |
| SKF-89976A | Ki | GAT-1 | 7 µM (competitive) | --INVALID-LINK-- |
Table 1: Potency of this compound and SKF-89976A on GAT-1
| Compound | Transporter | IC50 (µM) | Selectivity (fold vs. hGAT-1) | Reference |
| This compound | hGAT-1 | 0.26 | - | --INVALID-LINK-- |
| hGAT-2 | >100 | >385 | --INVALID-LINK-- | |
| hGAT-3 | >100 | >385 | --INVALID-LINK-- | |
| hBGT-1 | >100 | >385 | --INVALID-LINK-- | |
| SKF-89976A | hGAT-1 | 0.13 | - | --INVALID-LINK-- |
| hGAT-2 | 550 | 4231 | --INVALID-LINK-- | |
| hGAT-3 | 944 | 7262 | --INVALID-LINK-- | |
| hBGT-1 | 7210 | 55462 | --INVALID-LINK-- |
Table 2: Selectivity Profile of this compound and SKF-89976A against other GABA transporters.
Experimental Protocols
The data presented above are typically generated using in vitro assays. A common and robust method is the [³H]-GABA uptake assay.
[³H]-GABA Uptake Assay Protocol
This protocol describes a general procedure for measuring the inhibition of GAT-1 by compounds like this compound and SKF-89976A in a cellular context.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that does not endogenously express GAT-1.
-
Transiently or stably transfect the cells with a plasmid encoding the human GAT-1 transporter.
2. Assay Preparation:
-
Plate the GAT-1 expressing cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
On the day of the assay, wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
3. Inhibition Assay:
-
Prepare serial dilutions of the test compounds (this compound or SKF-89976A) in the assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
4. GABA Uptake:
-
Initiate the uptake reaction by adding a solution containing a mixture of non-radiolabeled GABA and [³H]-GABA to each well. The final concentration of GABA should be close to the Km of the transporter for competitive binding assays.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C to ensure measurement of the initial rate of uptake.
5. Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
6. Scintillation Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
7. Data Analysis:
-
The amount of [³H]-GABA taken up by the cells is a measure of GAT-1 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of GAT-1 has a direct impact on GABAergic signaling. The following diagrams illustrate the signaling pathway affected by GAT-1 inhibition and a typical experimental workflow for screening GAT-1 inhibitors.
Caption: GAT-1 Inhibition Signaling Pathway.
Caption: Experimental Workflow for GAT-1 Inhibitor Screening.
Conclusion
Both this compound and SKF-89976A are highly potent and selective inhibitors of GAT-1. SKF-89976A demonstrates slightly higher potency for human GAT-1 in the cited studies. The choice between these two compounds may depend on the specific experimental goals, such as the desired kinetic properties or the need for a compound with a well-established history in the literature. Recent structural studies have also begun to elucidate the molecular basis of their interaction with the transporter, revealing that SKF-89976A can interact at both a primary and an allosteric site.[5][6] This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their investigations into the GABAergic system.
References
- 1. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transporter mediated gamma-aminobutyric acid (GABA) release by SKF 89976-A, a GABA uptake inhibitor, studied in a primary neuronal culture from chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 6. Structural, mechanistic and pharmacological studies of inhibitory neurotransmitter transporters [etd.iisc.ac.in]
A Comparative Guide to CI-966 Hydrochloride and NNC-711: Potent and Selective GAT-1 Inhibitors
For researchers and professionals in drug development, the nuanced differences between pharmacological tools are critical. This guide provides a detailed comparison of two prominent gamma-aminobutyric acid (GABA) reuptake inhibitors, CI-966 hydrochloride and NNC-711. Both compounds are highly selective for the GABA transporter 1 (GAT-1), a key regulator of GABAergic neurotransmission.[1] An imbalance in this system is implicated in various neurological and psychiatric disorders, making GAT-1 a significant therapeutic target.
While both CI-966 and NNC-711 potently inhibit GAT-1, their broader pharmacological profiles and clinical trajectories diverge significantly. This guide synthesizes available experimental data to offer a clear, objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanism of action and experimental evaluation.
Mechanism of Action: Targeting the GABA Transporter GAT-1
The primary mechanism of action for both this compound and NNC-711 is the selective inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a presynaptic and glial transporter responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking GAT-1, these compounds increase the extracellular concentration of GABA, enhancing GABAergic neurotransmission. This enhanced inhibitory tone is the basis for their anticonvulsant and potential anxiolytic effects. Both compounds have demonstrated high selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1).[1]
Quantitative Comparison of In Vitro Potency
The following table summarizes the inhibitory potency (IC50) of this compound and NNC-711 against the four cloned human GABA transporters. The data is primarily drawn from a direct comparative study by Borden et al. (1994), providing a reliable head-to-head comparison.[1] Additional data from other studies are included for a more comprehensive overview.
| Compound | hGAT-1 IC50 (µM) | hGAT-2 IC50 (µM) | hGAT-3 IC50 (µM) | hBGT-1 IC50 (µM) | Reference |
| CI-966 HCl | 0.26 | >100 | >100 | >100 | [Borden et al., 1994][1] |
| NNC-711 | 0.04 | 171 | 1700 | 622 | [Borden et al., 1994, Tocris Bioscience][1] |
Note: Lower IC50 values indicate higher potency.
Comparative In Vivo Efficacy and Side Effect Profile
While both compounds exhibit potent anticonvulsant activity in animal models, their clinical development and side effect profiles are markedly different.
NNC-711:
-
Anticonvulsant Activity: NNC-711 has demonstrated robust anticonvulsant effects in various rodent seizure models, including those induced by pentylenetetrazole (PTZ) and audiogenic stimuli.[2] For instance, it has an ED50 of 0.72 mg/kg (i.p.) against tonic seizures induced by PTZ in mice.[2]
-
Side Effects: At higher doses, NNC-711 can induce motor impairment, as evidenced by effects on rotarod performance and exploratory locomotor activity.[2][3] However, tolerance to these motor side effects has been observed with repeated administration, without a corresponding decrease in anticonvulsant efficacy.[2]
This compound:
-
Anticonvulsant and Neuroprotective Activity: CI-966 has also shown significant anticonvulsant properties in animal models.[4] Furthermore, it has demonstrated neuroprotective effects in models of cerebral ischemia.[4]
-
Severe Adverse Effects in Humans: The clinical development of CI-966 was halted due to the emergence of severe adverse effects in Phase I human trials.[5] At higher doses, it produced serious neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, and psychotic reactions resembling schizophrenia.[5] These severe side effects have not been reported for NNC-711.
| Compound | Anticonvulsant ED50 (mg/kg, i.p.) | Seizure Model | Noted Side Effects |
| NNC-711 | 0.72 (tonic) | Pentylenetetrazole (mouse) | Motor impairment at higher doses.[2][3] |
| CI-966 HCl | Not directly compared in the same study | Various animal models | Severe neurological and psychiatric effects in humans.[5] |
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
This protocol outlines a typical experimental procedure to determine the inhibitory potency of compounds like CI-966 and NNC-711 on GABA uptake.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on GAT-1 mediated GABA uptake.
Materials:
-
Cultured cells expressing the desired GABA transporter subtype (e.g., HEK293 cells transfected with hGAT-1).
-
Radiolabeled [³H]GABA.
-
Test compounds (CI-966 HCl, NNC-711) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Plate the transfected cells in a multi-well plate and grow to confluence.
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature to allow for GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells. Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CI-966, a GABA uptake inhibitor, antagonizes ischemia-induced neuronal degeneration in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CI-966 - Wikipedia [en.wikipedia.org]
Validating GAT-1 Inhibition: A Comparative Analysis of CI-966 Hydrochloride In Vitro
For Researchers, Scientists, and Drug Development Professionals
The GABA transporter 1 (GAT-1) plays a crucial role in regulating neurotransmission by clearing GABA from the synaptic cleft. Its inhibition is a key therapeutic strategy for various neurological disorders. This guide provides an objective in vitro comparison of CI-966 hydrochloride with other GAT-1 inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of GAT-1 Inhibitors
The inhibitory potency of this compound and alternative GAT-1 inhibitors has been evaluated in vitro using radiolabeled GABA uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of their efficacy and selectivity.
| Compound | Target | IC50 (µM) | Selectivity |
| This compound | human GAT-1 | 0.26 [1][2] | >200-fold vs. GAT-2 & GAT-3 [2] |
| rat GAT-1 | 1.2 [2] | ||
| Tiagabine | human GAT-1 | 0.39[2] | Highly selective for GAT-1[3] |
| rat GAT-1 (synaptosomes) | 0.067 | ||
| NNC-711 | human GAT-1 | 0.04[1] | >4275-fold vs. rGAT-2, >42500-fold vs. hGAT-3[1] |
| rat GAT-2 | 171[1] | ||
| human GAT-3 | 1700[1] | ||
| human BGT-1 | 622[1] | ||
| SK&F 89976-A | GAT-1 | Not explicitly found | Selective for GAT-1[3] |
Experimental Protocols
The following is a generalized protocol for a [³H]GABA uptake assay in cultured cells, a common method for validating GAT-1 inhibition in vitro.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of GAT-1 mediated GABA uptake.
Materials:
-
HEK293 or CHO cells stably expressing the human GAT-1 transporter.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (this compound and others) at various concentrations.
-
96-well microtiter plates (scintillant-embedded plates are recommended for homogeneous assays).
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the GAT-1 expressing cells in appropriate flasks until they reach near confluence.
-
Seeding: Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere and grow for 24 hours.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add the assay buffer containing various concentrations of the test compound to the wells. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Initiate the GABA uptake by adding a solution of [³H]GABA (at a concentration close to its Km, e.g., 30 nM) to each well.
-
Incubation: Incubate the plate for a specific period (e.g., 3 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled GABA) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing GAT-1 Function and Inhibition
To better understand the mechanisms discussed, the following diagrams illustrate the GAT-1 signaling pathway and a typical experimental workflow for its inhibition.
Caption: GAT-1 co-transports GABA with Na+ and Cl- ions.
Caption: Workflow for in vitro GAT-1 inhibition assay.
References
Comparative Guide: Cross-Reactivity of CI-966 Hydrochloride with Other Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of CI-966 hydrochloride on its primary target, the GABA transporter 1 (GAT-1), versus other neurotransmitter transporters. The data presented is compiled from publicly available research to facilitate an objective assessment of the compound's selectivity.
Overview of this compound
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), with reported IC50 values of 0.26 µM for human GAT-1 and 1.2 µM for rat GAT-1[1][2][3]. Its primary mechanism of action involves blocking the reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic neurotransmission[3]. This activity has led to its investigation for potential therapeutic applications as an anticonvulsant and neuroprotective agent[1].
Quantitative Comparison of Transporter Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various neurotransmitter transporters.
| Transporter | Species | Inhibitory Activity (IC50/Ki) | Reference |
| GAT-1 | Human | IC50: 0.26 µM | [1][2][3] |
| Rat | IC50: 1.2 µM | [1][2] | |
| GAT-2 | Not specified | >200-fold selective over GAT-1 | [1] |
| GAT-3 | Not specified | >200-fold selective over GAT-1 | [1] |
| BGT-1 | Not specified | Highly selective for GAT-1 | [4] |
| Dopamine (B1211576) Transporter (DAT) | Not specified | No significant inhibition reported | N/A |
| Serotonin (B10506) Transporter (SERT) | Not specified | No significant inhibition reported | N/A |
| Norepinephrine (B1679862) Transporter (NET) | Not specified | No significant inhibition reported | N/A |
Note: While a key study by Borden et al. (1994) established the high selectivity of CI-966 for GAT-1 over GAT-2, GAT-3, and BGT-1, the specific inhibitory concentrations for the latter transporters are not detailed in the available abstracts[4]. Extensive searches for direct experimental data on the cross-reactivity of CI-966 with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) did not yield any specific inhibitory values. This suggests a lack of significant activity or a paucity of publicly available data.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro studies utilizing [³H]GABA uptake assays in cells heterologously expressing specific transporter proteins. A representative experimental protocol is detailed below.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.
1. Cell Culture and Transporter Expression:
-
Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).
-
Cells are transiently or stably transfected with a plasmid DNA encoding the human or rat transporter of interest (e.g., GAT-1, GAT-2, GAT-3, or BGT-1) using a suitable transfection reagent.
-
Cells are typically seeded in 24- or 48-well plates and allowed to express the transporter for 24-48 hours post-transfection.
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).
-
The cells are then pre-incubated for 10-20 minutes at room temperature or 37°C with varying concentrations of the test compound (this compound) or vehicle control.
-
Following pre-incubation, the assay is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the corresponding concentration of the test compound.
-
The uptake is allowed to proceed for a short period (typically 1-10 minutes) at room temperature or 37°C, during which the uptake is linear.
-
The assay is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.
3. Measurement and Data Analysis:
-
The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
The amount of [³H]GABA taken up by the cells is quantified by liquid scintillation counting of the cell lysates.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor of the specific transporter (e.g., tiagabine (B1662831) for GAT-1).
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage inhibition of GABA uptake is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathway and Selectivity Visualization
The following diagram illustrates the primary interaction of this compound with GAT-1 and its high selectivity over other GABA transporter subtypes.
Caption: Selectivity profile of this compound for GABA transporters.
Conclusion
The available experimental data strongly indicates that this compound is a highly selective inhibitor of the GABA transporter GAT-1, with significantly lower potency for other GABA transporter subtypes, including GAT-2, GAT-3, and BGT-1. There is currently no publicly available evidence to suggest significant cross-reactivity with the major monoamine transporters DAT, SERT, and NET. This high degree of selectivity for GAT-1 makes this compound a valuable research tool for investigating the specific roles of this transporter in physiological and pathological processes. For drug development professionals, this selectivity profile is a critical attribute, as it may minimize off-target effects and contribute to a more favorable safety profile. Further studies would be beneficial to quantify the precise inhibitory constants for GAT-2, GAT-3, and BGT-1 and to definitively rule out interactions with a broader panel of neurotransmitter transporters.
References
A Tale of Two GABAergics: Unpacking the Efficacy of CI-966 Hydrochloride and Vigabatrin
In the landscape of antiepileptic drug development, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, has been a cornerstone of therapeutic strategy. This guide provides a detailed comparison of two such agents, CI-966 hydrochloride and vigabatrin (B1682217), focusing on their distinct mechanisms of action, preclinical efficacy, and clinical outcomes. While both compounds aim to enhance GABAergic neurotransmission, their divergent paths in clinical development underscore the critical interplay between efficacy and safety.
Mechanism of Action: A Tale of Two Targets
This compound and vigabatrin employ fundamentally different strategies to increase synaptic GABA levels.
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking GAT-1, CI-966 effectively increases the concentration and duration of GABA in the synapse, enhancing its inhibitory effects.[2] It displays high selectivity for GAT-1 over other GABA transporters like GAT-2 and GAT-3.
Vigabatrin , on the other hand, is an irreversible inhibitor of GABA transaminase (GABA-T).[3][4][5][6][7] GABA-T is the primary enzyme responsible for the intracellular degradation of GABA.[3][6] By irreversibly binding to and inactivating GABA-T, vigabatrin leads to a sustained increase in the overall concentration of GABA within the brain.[3][7]
Preclinical and Clinical Efficacy: A Comparative Overview
Direct comparative efficacy studies between this compound and vigabatrin are not available due to the discontinuation of CI-966's clinical development.[1] However, an examination of their individual preclinical and clinical data provides valuable insights.
| Parameter | This compound | Vigabatrin |
| Mechanism | Selective GAT-1 Inhibitor[1] | Irreversible GABA-T Inhibitor[3][4][5][6][7] |
| Preclinical Efficacy | Anticonvulsant properties in various animal models. Neuroprotective effects. | Effective in experimental seizure models.[8] Increases brain GABA concentrations.[8] |
| Clinical Efficacy | Phase I trials showed anticonvulsant potential.[1] | Approved for infantile spasms and refractory complex partial seizures.[6][9] Reduces seizure frequency by ≥50% in about 50% of adults with refractory complex partial seizures.[10][11] First-line therapy for infantile spasms associated with tuberous sclerosis complex.[9][12] |
| Adverse Effects | Severe dose-limiting adverse effects: memory deficits, myoclonus, tremors, and severe psychiatric symptoms including psychosis at higher doses (25-50 mg), leading to discontinuation of development.[1] | Permanent peripheral vision loss is a major safety concern.[4][13][14] Other common side effects include drowsiness, dizziness, and fatigue.[5][13] |
| Pharmacokinetics | Rapid oral absorption in dogs and rats with 100% bioavailability. | Well absorbed orally, not protein-bound, and eliminated via glomerular filtration.[10] Half-life is 5-8 hours in young adults.[4][6] |
Experimental Protocols
In Vivo Anticonvulsant Activity Assessment (General Protocol)
A common preclinical model to assess anticonvulsant efficacy is the maximal electroshock (MES) seizure test.
-
Animal Model: Male mice or rats.
-
Drug Administration: The test compound (e.g., CI-966 or vigabatrin) or vehicle is administered orally or intraperitoneally at various doses.
-
Seizure Induction: After a predetermined time for drug absorption, a brief electrical stimulus is delivered via corneal or auricular electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded. The dose that protects 50% of the animals (ED50) is then calculated.
A study on vigabatrin and tiagabine (B1662831) (another GAT-1 inhibitor) used pentylenetetrazol and maximal electroshock seizure models to determine their experimental anticonvulsant profiles.[8]
Clinical Trial Protocol for Refractory Complex Partial Seizures (Vigabatrin)
Vigabatrin's efficacy in refractory complex partial seizures was evaluated in double-blind, placebo-controlled, multicenter studies.[13]
-
Patient Population: Adult patients with refractory complex partial seizures who have not responded adequately to several alternative treatments.[3]
-
Study Design: A baseline period to establish seizure frequency, followed by randomization to either vigabatrin or placebo as adjunctive therapy.
-
Treatment Phase: A titration phase where the dose of vigabatrin is gradually increased, followed by a maintenance phase.
-
Primary Efficacy Endpoint: The percentage reduction in seizure frequency from baseline compared to placebo.
-
Safety Monitoring: Regular ophthalmologic examinations to monitor for visual field defects.[4]
In one such study, 48% of patients treated with vigabatrin achieved a 50% or greater reduction in seizure frequency compared to 26% of placebo-treated patients.[13]
Conclusion: A Lesson in Therapeutic Index
The comparison of this compound and vigabatrin offers a compelling case study in drug development. While both compounds demonstrated a clear mechanism of action and preclinical anticonvulsant activity, their clinical trajectories diverged dramatically due to their safety profiles.
Vigabatrin, despite its significant risk of permanent vision loss, has found a niche in treating severe, refractory forms of epilepsy where the benefits are deemed to outweigh the risks.[9][13][15] Its efficacy in infantile spasms, particularly in the context of tuberous sclerosis complex, is well-established.[12][16]
In contrast, the severe neurological and psychiatric adverse effects of this compound at therapeutic doses proved to be an insurmountable hurdle, leading to the cessation of its development.[1] This highlights the critical importance of the therapeutic index—the balance between a drug's efficacy and its toxicity. While enhancing GABAergic inhibition is a valid therapeutic strategy, the specific molecular target and the resulting downstream effects can have profound implications for patient safety. Future research in this area will undoubtedly continue to refine this balance, seeking novel agents with improved efficacy and a more favorable safety profile.
References
- 1. CI-966 - Wikipedia [en.wikipedia.org]
- 2. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Vigabatrin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 8. Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cerebrospinal fluid GABA and seizure control with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of vigabatrin in the treatment of infantile epileptic spasms syndrome: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vigabatrin (Sabril) for the Treatment of Refractory Complex Focal Seizures in Adults: Pharmacologic and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A controlled study comparing visual function in patients treated with vigabatrin and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Safety and Efficacy of Vigabatrin for the Treatment of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CI-966 Hydrochloride and Gabapentin in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of CI-966 hydrochloride and gabapentin (B195806), based on available preclinical data. Due to the discontinuation of CI-966's clinical development, direct comparative studies with gabapentin are scarce. Therefore, this guide utilizes data from studies on tiagabine (B1662831), a structurally related and potent GABA transporter 1 (GAT-1) inhibitor, as a proxy for CI-966's potential efficacy in common seizure models, alongside direct data for gabapentin.
At a Glance: Key Differences and Mechanisms of Action
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which leads to increased levels of the inhibitory neurotransmitter GABA in the synaptic cleft.[1] This mechanism of action is aimed at enhancing GABAergic inhibition to suppress neuronal hyperexcitability. However, its development was halted due to severe neurological and psychiatric adverse effects observed at higher doses in early human trials.[1]
Gabapentin, on the other hand, does not act directly on GABA receptors or transporters. Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters.
Comparative Efficacy in Preclinical Seizure Models
The following tables summarize the quantitative data on the anticonvulsant efficacy of tiagabine (as a proxy for CI-966) and gabapentin in two standard preclinical seizure models: the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, which models myoclonic and absence seizures.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Parameter | Value | Species/Strain | Administration Route |
| Tiagabine (proxy for CI-966) | ED₅₀ (Tonic Seizures) | 36 µmol/kg | NMRI Mice | Intraperitoneal (i.p.) |
| Gabapentin | ED₅₀ (Tonic Seizures) | Not effective in this study | NMRI Mice | Intraperitoneal (i.p.) |
| Gabapentin | Protection against Tonic Hindlimb Extension | 83.34% | Swiss Albino Mice | Intraperitoneal (i.p.) |
Table 2: Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
| Compound | Parameter | Value | Species/Strain | Administration Route |
| Tiagabine (proxy for CI-966) | ED₅₀ (Tonic Convulsions) | 2 µmol/kg | NMRI Mice | Intraperitoneal (i.p.) |
| Tiagabine (proxy for CI-966) | ED₅₀ (Clonic Convulsions) | 5 µmol/kg | NMRI Mice | Intraperitoneal (i.p.) |
| Gabapentin | ED₅₀ (Tonic Convulsions) | 185 µmol/kg | NMRI Mice | Intraperitoneal (i.p.) |
| Gabapentin | Mortality Reduction | 83.33% (16.67% mortality vs. 100% in control) | Swiss Albino Mice | Intraperitoneal (i.p.) |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Model
This model is used to identify anticonvulsant drugs that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.
-
Animals: Male NMRI mice or Swiss albino mice.
-
Apparatus: An electroconvulsive shock apparatus.
-
Procedure:
-
Animals are administered the test compound (e.g., gabapentin, tiagabine) or vehicle via the specified route (e.g., intraperitoneally).
-
At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 Hz, 0.5 ms (B15284909) duration for 0.2 s) is delivered through corneal or ear electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The number of animals protected in each group is recorded.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using methods like probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is employed to screen for drugs effective against myoclonic and absence seizures by inducing seizures through the chemical convulsant pentylenetetrazol, a GABA-A receptor antagonist.
-
Animals: Male NMRI mice or Swiss albino mice.
-
Procedure:
-
Animals receive the test compound or vehicle.
-
After a predetermined time, a convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously or intraperitoneally.
-
Animals are observed for a specific period (e.g., 30 minutes) for the presence of clonic and tonic seizures.
-
Endpoints include the latency to the first seizure, the severity of seizures (using a scoring system), and the presence or absence of tonic convulsions and mortality.
-
-
Data Analysis: The ED₅₀ for protection against tonic convulsions or the percentage of animals protected from seizures is determined.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Gabapentin.
Caption: General experimental workflow for preclinical seizure models.
References
A Comparative Analysis of CI-966 Hydrochloride and Newer GAT-1 Inhibitors for Preclinical Research
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of the historical GABA transporter 1 (GAT-1) inhibitor, CI-966 hydrochloride, against newer, more refined GAT-1 inhibitors. This analysis is supported by experimental data to inform the selection of the most suitable compound for preclinical studies.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is primarily mediated by the GABA transporter 1 (GAT-1).[1] Inhibition of GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism has been a key target for the development of anticonvulsant and anxiolytic drugs.[2]
This compound was a potent and selective GAT-1 inhibitor that showed promise in early preclinical studies as an anticonvulsant.[3] However, its development was halted due to severe adverse neurological and psychiatric effects observed in human clinical trials.[4] This has paved the way for the development of newer GAT-1 inhibitors with improved safety profiles. This guide will compare this compound with two such newer inhibitors: Tiagabine (B1662831) and NNC-711.
In Vitro Potency and Selectivity
The potency and selectivity of GAT-1 inhibitors are critical determinants of their therapeutic potential and off-target effects. The following table summarizes the in vitro inhibitory activity (IC50) of this compound, Tiagabine, and NNC-711 against GAT-1 and other GABA transporters.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference |
| CI-966 HCl | 0.26 | >100 | >100 | >100 | [2] |
| Tiagabine | 0.07 | >100 | >100 | >100 | [2] |
| NNC-711 | 0.04 | >100 | >100 | >100 | [2] |
BGT-1: Betaine/GABA Transporter 1
As the data indicates, all three compounds are highly selective for GAT-1, with negligible activity at other GABA transporter subtypes. Notably, the newer inhibitors, Tiagabine and NNC-711, exhibit even greater potency for GAT-1 inhibition than this compound.
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors influence their absorption, distribution, metabolism, and excretion, which in turn affects their efficacy and duration of action.
| Compound | Bioavailability | Tmax | Half-life (t1/2) | Metabolism | Reference |
| CI-966 HCl | Good oral absorption | 45 minutes (onset) | 24 hours (duration) | Hepatic | [4] |
| Tiagabine | ~90% (oral) | 1-2 hours | 7-9 hours | Hepatic (CYP3A4) | [5][6] |
| NNC-711 | Systemically active | Not specified | Not specified | Not specified | [7] |
This compound demonstrated a long duration of action.[4] Tiagabine has well-characterized pharmacokinetics with good oral bioavailability and a shorter half-life compared to the reported duration of CI-966's effects.[4][5][6] Detailed pharmacokinetic data for NNC-711 in a comparative context is less readily available in the public domain.
Adverse Effects
The primary reason for the discontinuation of this compound development was its severe adverse effect profile.
| Compound | Reported Adverse Effects |
| CI-966 HCl | Memory deficits, myoclonus, tremors, unresponsiveness, severe and prolonged psychotic episodes resembling schizophrenia and mania.[4] |
| Tiagabine | Dizziness, somnolence, asthenia, nervousness, tremor, and abdominal pain. Psychotic reactions are possible but are far less common and severe than with CI-966 at therapeutic doses.[4] |
| NNC-711 | Preclinical studies showed motor impairment at higher doses.[7] |
The severe psychotomimetic effects of CI-966 highlight the challenges in modulating GABAergic neurotransmission.[4] Tiagabine, while not devoid of side effects, presents a significantly improved safety profile, leading to its successful clinical use.[4]
Experimental Protocols
In Vitro GAT-1 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency of a compound against GAT-1.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Cells are transiently transfected with a plasmid encoding the human GAT-1 transporter using a suitable transfection reagent.
2. GABA Uptake Assay:
- 24-48 hours post-transfection, cells are seeded into 96-well plates.
- On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
- Cells are then incubated with the KRH buffer containing the test compound at various concentrations for 10-20 minutes at room temperature.
- A mixture of [3H]GABA (as the radiolabeled substrate) and unlabeled GABA is added to each well to initiate the uptake reaction.
- The uptake is allowed to proceed for a specific time (e.g., 10 minutes) at room temperature.
- The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [3H]GABA.
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The amount of [3H]GABA uptake is determined for each concentration of the test compound.
- The data is normalized to the uptake in the absence of any inhibitor (100% activity).
- The IC50 value, the concentration of the compound that inhibits 50% of GAT-1 activity, is calculated by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To better understand the context of GAT-1 inhibition, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow.
Caption: Simplified diagram of the GABAergic signaling pathway, highlighting the role of GAT-1 in GABA reuptake.
Caption: Workflow for an in vitro GAT-1 inhibition assay.
Conclusion
While this compound was a foundational tool in the study of GAT-1, its severe adverse effect profile renders it unsuitable for any translational research. Newer GAT-1 inhibitors like Tiagabine and NNC-711 offer significantly improved potency and, in the case of Tiagabine, a well-characterized and more favorable safety profile. For preclinical research aiming to investigate the therapeutic potential of GAT-1 inhibition, Tiagabine represents a more clinically relevant and safer option. NNC-711, with its high potency, is also a valuable research tool for in vitro and in vivo pharmacological studies. The choice between these newer inhibitors will depend on the specific research question, the desired pharmacokinetic profile, and the experimental model being used. It is imperative for researchers to consider the full pharmacological and safety profile of any GAT-1 inhibitor before its inclusion in their studies.
References
- 1. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-966 - Wikipedia [en.wikipedia.org]
- 5. The pharmacokinetics of tiagabine in healthy elderly volunteers and elderly patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CI-966 Hydrochloride: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of CI-966 hydrochloride, a potent inhibitor of the GABA transporter 1 (GAT-1). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with other GABA reuptake inhibitors, supported by experimental data and protocols to facilitate informed decisions in neuroscience research.
This compound is a highly selective and centrally active inhibitor of the GABA transporter GAT-1, with an IC50 of 0.26 µM for the human transporter. Its primary mechanism of action involves blocking the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission. This activity has positioned CI-966 as a subject of interest for its potential anticonvulsant and neuroprotective properties.
Comparative Selectivity Profile
To contextualize the performance of this compound, this guide presents its selectivity profile alongside that of Tiagabine, a well-established GAT-1 inhibitor, and Gabapentin (B195806), a compound with a different mechanism of action that does not involve GABA transporters.
| Compound | Target | IC50 / Affinity | Selectivity |
| This compound | human GAT-1 | 0.26 µM | >200-fold vs. GAT-2 & GAT-3 |
| rat GAT-1 | 1.2 µM | ||
| Tiagabine | human GAT-1 | 0.07 µM | High selectivity for GAT-1 |
| Gabapentin | GABA Transporters | No activity | N/A |
| α2δ-1 subunit of VGCCs | High affinity |
Experimental Methodologies
The determination of the inhibitory activity of this compound and comparator compounds on GABA transporters is typically achieved through a [³H]GABA uptake inhibition assay. The following protocol outlines the general methodology employed in such studies.
[³H]GABA Uptake Inhibition Assay Protocol
This protocol is a standard method for assessing the potency of compounds in inhibiting GABA uptake by specific transporters expressed in a cellular system.
1. Cell Culture and Transporter Expression:
-
Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are transiently or stably transfected with plasmids encoding the specific human GABA transporter subtype (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates and allowed to adhere overnight.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).
-
Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Tiagabine).
-
The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]GABA (e.g., 10 nM) and the test compound.
-
The incubation is carried out for a short period (e.g., 10 minutes) at 37°C to ensure measurement of the initial rate of uptake.
-
The reaction is terminated by rapid aspiration of the assay solution, followed by several washes with ice-cold buffer to remove extracellular [³H]GABA.
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition of [³H]GABA uptake is calculated for each concentration of the test compound relative to control wells (no inhibitor).
-
IC50 values (the concentration of inhibitor that produces 50% inhibition of [³H]GABA uptake) are determined by non-linear regression analysis of the concentration-response curves.
Visualizing the Scientific Workflow and Selectivity
To further clarify the experimental process and the selectivity profile of CI-966, the following diagrams are provided.
Caption: Workflow for determining the IC50 of CI-966 on GABA transporters.
Caption: High selectivity of CI-966 for GAT-1 over other GABA transporters.
Discussion and Conclusion
The available data robustly confirms that this compound is a potent and highly selective inhibitor of the GAT-1 transporter. This selectivity is a critical attribute for a pharmacological tool, as it minimizes the potential for off-target effects that could confound experimental results. When compared to Tiagabine, another selective GAT-1 inhibitor, CI-966 demonstrates comparable potency at the human transporter. In contrast, Gabapentin's lack of interaction with GABA transporters highlights a fundamentally different mechanism of action.
For researchers investigating the role of GAT-1 in neurological processes and disease models, this compound represents a valuable tool. Its high selectivity allows for the specific modulation of GABAergic tone mediated by GAT-1. However, it is important to note that a comprehensive off-target screening profile for CI-966 is not widely published. Therefore, as with any pharmacological agent, careful experimental design and interpretation of results are paramount. This guide provides a foundational understanding of CI-966's selectivity, empowering researchers to effectively incorporate this compound into their studies.
References
A Preclinical Comparative Guide to CI-966 Hydrochloride and Other GAT-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical comparison of CI-966 hydrochloride with other notable GABA transporter 1 (GAT-1) inhibitors: tiagabine (B1662831), SK&F 89976-A, and NNC-711. The data presented is based on in vitro and in vivo preclinical studies to objectively compare their pharmacological profiles.
CI-966 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] It was investigated as a potential anticonvulsant and anxiolytic agent but was ultimately discontinued (B1498344) from clinical development due to severe adverse effects at higher doses.[1] This guide offers a comparative analysis of its preclinical data against other well-characterized GAT-1 inhibitors.
In Vitro Potency and Selectivity at GABA Transporters
The primary mechanism of action for CI-966 and its comparators is the inhibition of GABA reuptake via the GAT-1 transporter, leading to increased GABAergic neurotransmission.[2] The following table summarizes the inhibitory potency (IC50) of these compounds against the four known GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). A lower IC50 value indicates higher potency.
| Compound | hGAT-1 IC50 (µM) | rGAT-2 IC50 (µM) | hGAT-3 IC50 (µM) | hBGT-1 IC50 (µM) |
| This compound | 0.26 | >100 | >100 | >100 |
| Tiagabine | 0.07 | >1000 | >1000 | >1000 |
| SK&F 89976-A | 0.13 | 550 | 944 | 7210 |
| NNC-711 | 0.04 | 171 | 1700 | 622 |
Anticonvulsant Activity in Animal Models
The anticonvulsant effects of GAT-1 inhibitors have been evaluated in various animal models of epilepsy. One of the most common models for testing drugs against generalized seizures is the audiogenic seizure-susceptible DBA/2 mouse.[3] In this model, a high-intensity sound stimulus induces a predictable sequence of seizure behaviors.
While a direct head-to-head comparison of all four compounds in a single study is not available in the reviewed literature, the following table presents available data on the anticonvulsant potency (ED50) of tiagabine and other GABA uptake inhibitors in the DBA/2 mouse model. A lower ED50 value indicates higher anticonvulsant potency.
| Compound | ED50 (µmol/kg, i.p.) for Tonic Seizures |
| Tiagabine | 1[4][5] |
| NNC 05-2045 (non-selective) | 6[4] |
| SNAP-5114 (GAT-3/4 semi-selective) | 110[4] |
Direct comparative ED50 values for this compound and SK&F 89976-A in the audiogenic seizure model in DBA/2 mice were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. Blockade of GABA uptake with tiagabine inhibits audiogenic seizures and reduces neuronal firing in the inferior colliculus of the genetically epilepsy-prone rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 4. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: CI-966 Hydrochloride vs. Lamotrigine in Anticonvulsant Activity
For researchers and drug development professionals, understanding the preclinical profiles of anticonvulsant candidates is paramount. This guide provides a detailed comparison of CI-966 hydrochloride, a potent GABA transporter 1 (GAT-1) inhibitor, and lamotrigine (B1674446), a widely-used anti-seizure medication that primarily targets voltage-gated sodium channels. While both have demonstrated anticonvulsant properties, their distinct mechanisms of action translate to different efficacy and safety profiles in preclinical models.
This comparative analysis synthesizes available preclinical data to illuminate the pharmacological nuances of these two compounds. Due to the discontinuation of CI-966's clinical development, publicly available, head-to-head comparative preclinical efficacy data with lamotrigine is limited. This guide therefore presents the known preclinical efficacy of lamotrigine in standardized seizure models and the available mechanistic and anticonvulsant activity data for this compound.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and lamotrigine lies in their primary molecular targets within the central nervous system.
This compound: Enhancing GABAergic Inhibition
CI-966 is a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM.[1] By blocking GAT-1, CI-966 prevents the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft. This leads to an accumulation of GABA, thereby enhancing GABAergic neurotransmission and producing a central nervous system depressant effect. This enhanced inhibition is the basis for its potential anticonvulsant, anxiolytic, and neuroprotective properties.[1]
Lamotrigine: Modulating Neuronal Excitability
Lamotrigine's primary mechanism of action is the blockade of voltage-gated sodium channels. This action stabilizes presynaptic neuronal membranes and consequently inhibits the release of excitatory amino acid neurotransmitters, primarily glutamate (B1630785) and aspartate. There is also evidence to suggest that lamotrigine may interact with voltage-gated calcium channels, further contributing to its broad spectrum of anticonvulsant activity.
Preclinical Efficacy in Animal Models of Seizures
The anticonvulsant potential of novel compounds is typically assessed in a battery of standardized animal models that represent different seizure types.
Quantitative Efficacy Data
The following tables summarize the available quantitative preclinical data for this compound and lamotrigine.
Table 1: this compound - In Vitro Potency and Qualitative Anticonvulsant Activity
| Parameter | Value | Species/System | Reference |
| GAT-1 Inhibition (IC50) | 0.26 µM | Cloned GABA Transporter | [1] |
| Anticonvulsant Activity | Active | Various Animal Models | Mentioned in literature, but specific ED50 values in standardized models (MES, PTZ, audiogenic) are not readily available in the public domain. |
Table 2: Lamotrigine - Anticonvulsant Efficacy (ED50) in Mice
| Seizure Model | ED50 (mg/kg, i.p.) | Seizure Type Represented |
| Maximal Electroshock (MES) | ~1.9 - 8.2 | Generalized Tonic-Clonic |
| Pentylenetetrazol (PTZ) - clonic | ~4.8 | Myoclonic |
| Pentylenetetrazol (PTZ) - tonic | Not effective | Generalized Tonic-Clonic |
| Audiogenic Seizures (DBA/2 mice) | ~5.0 | Reflex (sound-induced) |
| 6-Hz Psychomotor Seizure | ~13.4 | Partial (focal) |
Note: ED50 values can vary between studies and animal strains.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for the key seizure models mentioned.
Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., 20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle intraperitoneally (i.p.).
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify compounds that can raise the seizure threshold and are potentially effective against myoclonic and absence seizures.
-
Animals: Male albino mice (e.g., 20-25 g).
-
Procedure:
-
Animals are administered the test compound or vehicle (i.p.).
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
-
Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds is considered protection.
-
Data Analysis: The ED50 is calculated.
Audiogenic Seizure Test in DBA/2 Mice
This model utilizes a genetically susceptible mouse strain to assess the efficacy of compounds against reflex seizures triggered by auditory stimuli.
-
Animals: DBA/2 mice (typically 21-28 days old, when susceptibility is highest).
-
Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or speaker emitting a high-intensity sound of ~110 dB).
-
Procedure:
-
Animals are administered the test compound or vehicle (i.p.).
-
At the time of predicted peak effect, the mouse is placed in the chamber and exposed to the auditory stimulus for a fixed duration (e.g., 60 seconds).
-
The animal is observed for a characteristic seizure sequence: wild running, followed by clonic seizures, and then tonic hindlimb extension.
-
-
Endpoint: The absence of the tonic hindlimb extension phase is considered protection.
-
Data Analysis: The ED50 is calculated.
Discussion and Conclusion
The preclinical data highlights the distinct pharmacological profiles of this compound and lamotrigine. CI-966, through its potent and selective inhibition of GAT-1, represents a mechanism focused on enhancing GABAergic tone. While it demonstrated anticonvulsant properties, its development was halted due to severe adverse effects observed in early clinical trials, including memory deficits and psychotic symptoms at higher doses.[1] The lack of publicly available, detailed preclinical efficacy data in standardized models makes a direct quantitative comparison with lamotrigine challenging.
Lamotrigine, on the other hand, has a well-established preclinical and clinical profile. Its efficacy in the MES test suggests effectiveness against generalized tonic-clonic seizures, while its activity in the 6-Hz and audiogenic seizure models points to a broader spectrum of action that includes partial and reflex seizures. Its mechanism of inhibiting glutamate release via sodium channel blockade is a cornerstone of modern epilepsy treatment.
For researchers in drug development, this comparison underscores the importance of the therapeutic window. While enhancing GABAergic inhibition is a valid anticonvulsant strategy, the experience with CI-966 suggests that potent, non-selective enhancement may lead to an unfavorable side-effect profile. Lamotrigine's success demonstrates the clinical utility of modulating excitatory neurotransmission. Future research into GABAergic agents may benefit from exploring more nuanced approaches, such as subtype-selective GAT inhibition or modulation of GABA receptor subtypes, to achieve a better balance of efficacy and tolerability.
References
Validating the Neuroprotective Effects of CI-966 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of CI-966 hydrochloride with other relevant therapeutic alternatives. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and potential future development of neuroprotective strategies.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound and selected alternative compounds in preclinical models of cerebral ischemia.
Table 1: Comparison of GABAergic Modulators in Preclinical Ischemia Models
| Compound | Mechanism of Action | Animal Model | Dosage | Key Findings | Reference |
| This compound | GABA Transporter 1 (GAT-1) Inhibitor | Gerbil (Transient Global Cerebral Ischemia) | 10 mg/kg, i.p. | Reduced stroke-induced hyperactivity and protected hippocampal CA1 pyramidal neurons. | [1] |
| Tiagabine (B1662831) | GAT-1 Inhibitor | Rat (Focal Cerebral Ischemia) | 10, 20, 40 mg/kg, i.p. | Dose-dependent reduction in brain infarction volume and improved neurobehavioral outcome. | [2] |
| Gerbil (Transient Global Cerebral Ischemia) | 15 mg/kg, i.p. | Significant neuroprotection of hippocampal CA1 neurons when administered 30 min before ischemia. | [3] | ||
| Vigabatrin | GABA Transaminase (GABA-T) Inhibitor | Gerbil (Transient Global Cerebral Ischemia) | Not specified | Did not protect against delayed neuronal death in the CA1 region when administered alone. | [4] |
| Mouse (Focal Cerebral Ischemia) | 500, 1000 mg/kg | No significant reduction in infarct volume or improvement in functional outcome. | [4] |
Table 2: Comparison with Neuroprotective Agents with Other Mechanisms
| Compound | Mechanism of Action | Animal Model | Dosage | Key Findings | Reference |
| Citicoline (B1669096) | Multiple (e.g., membrane stabilization, reduced glutamate (B1630785) excitotoxicity) | Meta-analysis of various experimental stroke models | Various | Reduced infarct volume by an average of 27.8%. | [5] |
| Rat (Focal Cerebral Ischemia) | Not specified | Decreased ischemia-induced increase in glutamate concentrations and reduced stroke size. | [5] | ||
| HA-966 | Glycine/NMDA Receptor Antagonist (R)-(+)-enantiomer | Animal models (not specific to ischemia in cited text) | Not specified | Exhibits neuroprotective and anticonvulsant effects. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
Transient Global Cerebral Ischemia in Gerbils (Bilateral Common Carotid Artery Occlusion)
This model is frequently used to study delayed neuronal death, particularly in the CA1 region of the hippocampus.
-
Animals: Male Mongolian gerbils (e.g., 60-80 g body weight).
-
Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane). Body temperature is monitored and maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made to expose both common carotid arteries.
-
The arteries are carefully separated from the vagus nerves.
-
Aneurysm clips are applied to both common carotid arteries to induce ischemia.
-
The duration of occlusion is typically 5-15 minutes.
-
After the specified duration, the clips are removed to allow reperfusion.
-
The incision is sutured, and the animal is allowed to recover.
-
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) at a specified time relative to the ischemic insult (e.g., 30 minutes before or immediately after reperfusion).
-
Outcome Assessment:
-
Behavioral Analysis: Locomotor activity is often assessed in an open-field apparatus. Increased activity post-ischemia is a common finding and can be quantified by measuring the distance traveled or the number of line crossings.
-
Histological Analysis: At a predetermined time point after ischemia (e.g., 7 days), animals are euthanized, and their brains are processed for histology. Coronal sections of the hippocampus are stained (e.g., with cresyl violet) to assess the extent of neuronal damage, particularly the loss of pyramidal neurons in the CA1 sector.
-
Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model mimics many aspects of human ischemic stroke.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300 g).
-
Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane). Core body temperature is maintained at 37°C.
-
Surgical Procedure (Intraluminal Suture Method):
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and cut.
-
A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 90-120 minutes for transient ischemia) and then withdrawn to allow reperfusion. For permanent ischemia, the suture is left in place.
-
The neck incision is closed.
-
-
Drug Administration: The test compound or vehicle is administered at a specified time before, during, or after the MCAO procedure.
-
Outcome Assessment:
-
Neurological Deficit Scoring: A neurological scoring system (e.g., Bederson scale, modified Neurological Severity Score - mNSS) is used to assess motor and sensory deficits at various time points after MCAO.
-
Infarct Volume Measurement: At the end of the experiment, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and the total infarct volume is calculated.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are primarily mediated through the enhancement of GABAergic neurotransmission. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound's neuroprotective effect.
Caption: Typical experimental workflow for validating neuroprotective effects.
Discussion and Conclusion
This compound, as a potent GAT-1 inhibitor, demonstrates significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action, by increasing synaptic GABA levels, directly counteracts the excitotoxicity that is a hallmark of ischemic neuronal injury.
When compared to other GABAergic modulators, CI-966 shows a promising profile. Tiagabine, another GAT-1 inhibitor, also exhibits dose-dependent neuroprotection. However, the clinical development of CI-966 was halted due to severe adverse effects at higher doses, a critical consideration for any future therapeutic exploration. Vigabatrin, which increases GABA levels through a different mechanism, has shown inconsistent neuroprotective efficacy in the reviewed studies.
In comparison to agents with different mechanisms, such as the multi-faceted neuroprotectant citicoline, CI-966's targeted approach on the GABAergic system is a key differentiator. While citicoline has a broader range of actions, the potency of GAT-1 inhibition by CI-966 could be advantageous in scenarios where excitotoxicity is the primary driver of neuronal damage.
The experimental data underscore the importance of the animal model and the timing of drug administration in evaluating neuroprotective efficacy. The detailed protocols provided in this guide are intended to aid in the design of future studies to further elucidate the therapeutic potential and safety profile of this compound and other neuroprotective agents. The signaling pathway diagram highlights the downstream molecular events that contribute to the observed neuroprotection, offering potential targets for future drug development.
References
- 1. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dose-dependent neuroprotection with tiagabine in a focal cerebral ischemia model in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of tiagabine in transient forebrain global ischemia: an in vivo microdialysis, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failure of Ischemic Neuroprotection by Potentiators of Gamma-aminobutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HA-966 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for CI-966 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling CI-966 hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical and safety information to manage the disposal of this potent GABA transporter inhibitor.
This compound is a selective inhibitor of the GABA transporter GAT-1.[1][2] While it was investigated for its potential as an anticonvulsant and neuroprotective therapeutic, its development was discontinued (B1498344) due to severe adverse effects at higher doses.[1] Due to its potent biological activity, careful handling and disposal are imperative.
Key Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below for easy reference. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl |
| Molecular Weight | 509.87 g/mol |
| CAS Number | 110283-66-4 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO.[2] |
| Storage Temperature | Recommended long-term storage at -20°C and short-term at 2-8°C.[3] Keep container tightly closed in a dry and well-ventilated place.[3] |
| Stability | Stable under recommended storage conditions.[3] |
| Incompatibilities | Strong oxidizing/reducing agents, strong acids/alkalis.[3] |
| Transport Information | Considered non-hazardous for transport according to DOT (US), ADR/RID, IMDG, and IATA regulations.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique.
-
Eye Protection: Use safety glasses or goggles tested and approved under appropriate government standards.
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if handling large quantities or if dust formation is likely.
-
Body Protection: Wear a lab coat or other protective clothing.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.
2. Waste Identification and Segregation:
-
Waste Characterization: Although not classified as hazardous for transport, due to its potent biological activity, this compound waste should be treated as potentially hazardous.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.
3. Containment and Labeling:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealable, and chemically compatible container. Avoid creating dust during transfer.
-
Liquid Waste: Collect solutions of this compound in a sealed, leak-proof, and clearly labeled container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by local regulations and your institution's EHS guidelines.
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature recommendations for the compound (-20°C for long-term).
5. Professional Disposal:
-
Contact a Licensed Service: Arrange for the collection and disposal of the this compound waste through a licensed and reputable chemical waste management company.
-
Provide Information: Furnish the waste disposal company with all available safety information, including the Safety Data Sheet (SDS) if available, and the chemical properties listed in the table above.
-
Regulatory Compliance: Ensure that the disposal is carried out in accordance with all applicable federal, state, and local regulations.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of CI-966 is the inhibition of the GABA transporter 1 (GAT-1). This transporter is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking this reuptake, CI-966 increases the concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.
Caption: Workflow for the safe disposal of this compound.
This guide provides a framework for the responsible management and disposal of this compound in a laboratory setting. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific environmental health and safety guidelines for additional requirements.
References
Comprehensive Safety and Handling Guide for CI-966 Hydrochloride
This guide provides essential safety, handling, and disposal protocols for CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter GAT-1.[1][2] Developed for researchers, scientists, and drug development professionals, this document outlines the necessary precautions to ensure safe laboratory practices when working with this neuroprotective and anticonvulsive compound.
Hazard Identification and Toxicological Profile
This compound is a centrally active compound that requires careful handling due to its potent biological effects. While specific toxicological data is limited in the provided safety data sheets, its mechanism of action as a GABA reuptake inhibitor suggests significant neuropharmacological activity.[1][2][3] In a phase I human clinical trial, higher doses (25 mg and 50 mg) of the parent compound, CI-966, were associated with severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, and psychotic adverse effects.[1]
Summary of Known Hazards:
-
Acute Effects: The primary hazards are related to its potent pharmacological effects on the central nervous system.[1]
-
Chronic Effects: No data available on long-term exposure.[3]
-
Physical Hazards: Not flammable or combustible.[3]
-
Environmental Hazards: May be harmful to the aquatic environment.[3]
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[3] | To prevent skin contact. Proper glove removal technique is crucial to avoid contamination.[3] |
| Eye Protection | Safety glasses or goggles approved under NIOSH (US) or EN 166 (EU) standards.[3] | To protect eyes from dust particles or splashes. |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area, preferably a fume hood.[4] | To prevent inhalation of the powdered compound.[3] |
| Body Protection | Laboratory coat. Choose body protection appropriate to the concentration and amount of the substance being handled.[3] | To protect skin and clothing from contamination. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling Workflow:
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood to ensure adequate ventilation.
-
Before handling, put on all required personal protective equipment.
-
Weigh the powdered compound carefully to avoid generating dust.
-
-
Creating Stock Solutions:
-
This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).
-
Prepare stock solutions by slowly adding the solvent to the weighed compound.
-
The following table provides guidance for preparing stock solutions based on a molecular weight of 509.87 g/mol .
-
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 1.96 mL | 9.81 mL | 19.61 mL |
| 5 mM | 0.39 mL | 1.96 mL | 3.92 mL |
| 10 mM | 0.20 mL | 0.98 mL | 1.96 mL |
| 50 mM | 0.04 mL | 0.20 mL | 0.39 mL |
-
Storage:
-
Store the solid compound desiccated at room temperature.
-
For long-term storage of stock solutions, it is recommended to keep them at -20°C. For short-term storage, 2-8°C is suitable.[3]
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill and Release Procedures:
-
Personal Precautions: Wear respiratory protection and avoid dust formation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[3]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] |
| Ingestion | If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[4] Do not eat, drink, or smoke when using this product.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Disposal Guidelines:
-
General: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[3]
-
Unused Product: Unused this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, including gloves, pipette tips, and containers, should be disposed of as chemical waste in a suitable, closed container.[3]
-
Consult Authorities: Always consult your institution's environmental health and safety (EHS) department or local authorities for specific disposal guidelines.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
